5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-3-(2-methoxyphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-7-5-3-2-4-6(7)9-8(10(12)15)11(13)17-14-9/h2-5H,13H2,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRANJDFVQLZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Abstract
This technical guide provides a comprehensive overview of a strategic approach to the synthesis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, a substituted isoxazole of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This document details a plausible and robust synthetic pathway, grounded in established chemical principles, designed for researchers and professionals in the fields of organic synthesis and pharmaceutical development. The proposed synthesis is a multi-step process commencing with readily available starting materials and culminating in the target compound. Each step is elucidated with mechanistic insights, procedural details, and safety considerations, ensuring a reproducible and scalable protocol.
Introduction and Strategic Overview
The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds. The specific substitution pattern of the target molecule, this compound, suggests its potential as a modulator of biological targets where the spatial arrangement of a hydrogen bond donor (amino and amide groups), a hydrogen bond acceptor (isoxazole nitrogen and oxygen, methoxy group), and an aromatic system is crucial for binding.
Our synthetic strategy is built upon a convergent approach, focusing on the reliable construction of the core isoxazole ring, followed by functional group manipulations to install the desired carboxamide. The key disconnection in our retrosynthetic analysis identifies a 4-cyano-5-aminoisoxazole intermediate, a versatile precursor for the final amidation step.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target compound is outlined below. The primary disconnection is the amide bond, leading back to the corresponding carboxylic acid or ester. The isoxazole ring is envisioned to be formed from an acyclic β-keto nitrile precursor.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway and Mechanistic Insights
The forward synthesis is designed as a three-step sequence:
-
Step 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate. This key intermediate is prepared via a Claisen condensation reaction between 2-methoxybenzoyl chloride and ethyl cyanoacetate. The reaction is typically base-mediated, with a non-nucleophilic base such as sodium ethoxide or sodium hydride being ideal to promote the formation of the enolate of ethyl cyanoacetate.
-
Step 2: Formation of Ethyl 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate. The isoxazole ring is constructed through the reaction of the β-keto nitrile intermediate with hydroxylamine. This reaction proceeds via a condensation to form an oxime, followed by an intramolecular cyclization with the nitrile group to yield the 5-aminoisoxazole.
-
Step 3: Amidation to Yield this compound. The final step involves the conversion of the ethyl ester to the primary carboxamide. This can be achieved through direct aminolysis with ammonia or by a two-step process of hydrolysis to the carboxylic acid followed by amide coupling.
Experimental Workflow
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate
-
Reagents and Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl cyanoacetate
-
2-Methoxybenzoyl chloride
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-methoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl at 0 °C until the evolution of gas ceases and the mixture is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of Ethyl 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate
-
Reagents and Materials:
-
Ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound
-
Reagents and Materials:
-
Ethyl 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate
-
Ammonia (7 N solution in methanol)
-
Pressure vessel (if heating is required)
-
-
Procedure (Direct Aminolysis):
-
Place the ethyl ester (1.0 eq) in a pressure vessel.
-
Add a solution of ammonia in methanol (excess).
-
Seal the vessel and heat to the appropriate temperature (e.g., 70-100 °C). The reaction progress should be monitored by LC-MS or TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| Ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate | C13H13NO4 | 247.25 | Pale yellow oil |
| Ethyl 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate | C13H14N2O4 | 262.26 | White solid |
| This compound | C11H11N3O3 | 233.22 | Off-white solid |
Conclusion
The synthetic route detailed in this guide offers a reliable and scalable method for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available reagents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
-
Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health (NIH). Available at: [Link]
-
General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. ResearchGate. Available at: [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health (NIH). Available at: [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]
-
Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. National Institutes of Health (NIH). Available at: [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]
Sources
5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound, a novel isoxazole derivative. While direct experimental data on this specific molecule is nascent, this document synthesizes current research on structurally analogous compounds to propose and detail its most probable biological targets and signaling pathways. We will explore its potential roles as a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, an activator of AMP-activated protein kinase (AMPK), and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling cascade. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating further investigation and experimental validation.
Introduction to the Isoxazole Scaffold and the Subject Compound
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their wide array of biological activities.[1][2] The unique electronic and structural properties of the isoxazole ring enable it to interact with a variety of biological targets, leading to diverse pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[1][3][4]
The subject of this guide, this compound, is a synthetic isoxazole derivative characterized by an amino group at the 5-position, a 2-methoxyphenyl substituent at the 3-position, and a carboxamide moiety at the 4-position. This specific arrangement of functional groups suggests a high potential for biological activity, likely through multiple mechanisms of action. This guide will elucidate the most probable of these mechanisms based on extensive analysis of peer-reviewed literature on analogous compounds.
Putative Mechanism of Action I: Modulation of AMPA Receptors
A significant body of evidence suggests that isoxazole-4-carboxamide derivatives are potent modulators of AMPA receptors, which are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system.[5][6] Overactivation of AMPA receptors is implicated in various neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases.[7]
The Causality of AMPA Receptor Modulation
Structurally similar isoxazole-4-carboxamide compounds have been shown to act as negative allosteric modulators (NAMs) of AMPA receptors.[7] This mode of action involves binding to a site on the receptor distinct from the glutamate binding site, which in turn alters the receptor's response to its natural ligand. Specifically, these NAMs can increase the rate of desensitization and/or deactivation of the receptor, thereby reducing the overall ion flow through the channel without completely blocking it.[5][7] This nuanced modulation is advantageous as it can dampen pathological hyperexcitability while preserving normal synaptic function.
Signaling Pathway
The proposed signaling pathway for the action of this compound on AMPA receptors is depicted below.
Caption: Putative negative allosteric modulation of AMPA receptors.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To validate the modulatory effects of this compound on AMPA receptors, a whole-cell patch-clamp electrophysiology assay is the gold standard.
Objective: To measure the effect of the compound on AMPA receptor-mediated currents in cultured neurons or HEK293 cells expressing specific AMPA receptor subunits.
Methodology:
-
Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or HEK293 cells transfected with the desired AMPA receptor subunits (e.g., GluA1/GluA2).
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from the cultured cells.
-
Perfuse the cells with an external solution containing a known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA).
-
Apply the test compound at various concentrations to the perfusion solution.
-
Record the amplitude, rise time, and decay kinetics of the AMPA receptor-mediated currents in the presence and absence of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current to determine the extent of inhibition or potentiation.
-
Analyze the decay kinetics to assess changes in receptor deactivation and desensitization.
-
Construct dose-response curves to determine the IC50 or EC50 of the compound.
-
Putative Mechanism of Action II: Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[8] Activation of AMPK has therapeutic potential for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers.[8][9]
The Causality of AMPK Activation
Some isoxazole derivatives have been identified as activators of AMPK.[9] These compounds can enhance the phosphorylation of AMPK, leading to its activation.[9] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.
Signaling Pathway
The proposed signaling pathway for the activation of AMPK by this compound is illustrated below.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Gene Assay
An NF-κB reporter gene assay is a robust method to screen for and characterize inhibitors of the NF-κB signaling pathway.
Objective: To measure the effect of the test compound on NF-κB-dependent gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa).
-
Transfect the cells with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of an NF-κB response element.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce reporter gene expression.
-
-
Reporter Assay:
-
Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase) using a suitable substrate.
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity at each compound concentration and determine the IC50 value.
-
Summary and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of literature on structurally related isoxazole derivatives provides a strong foundation for proposing several plausible biological activities. The most prominent of these are the negative allosteric modulation of AMPA receptors, activation of the AMPK signaling pathway, and inhibition of NF-κB-mediated transcription.
The experimental protocols detailed in this guide offer a clear roadmap for the systematic investigation and validation of these putative mechanisms. A multi-faceted approach, combining electrophysiology, biochemical assays, and cell-based reporter assays, will be essential to fully characterize the pharmacological profile of this promising compound. Further studies, including in vivo efficacy models and pharmacokinetic profiling, will be critical for its potential development as a therapeutic agent.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07597a]
- Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40098572/]
- In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Ukaaz Publications. [URL: https://www.ukaazpublications.com/publications/special-issue-1-au-pharmacon-trips-2022/in-silico-studies-in-the-prediction-of-novel-isoxazole-derivatives-as-potentially-active-anticancer-agents.pdf]
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [URL: https://www.mdpi.com/1422-0067/26/5/2539]
- Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19902954/]
- Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32058049/]
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11914041/]
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra07597a]
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3829939/]
- Inhibitors of NF-kappaB Signaling: 785 and Counting. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17072328/]
- Novel Indazole Propionic Acid Derivatives as AMPK Activators. Request PDF. [URL: https://www.researchgate.
- In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/366763529_In_silico_studies_in_the_prediction_of_novel_isoxazole_derivatives_as_potentially_active_anticancer_agents]
- Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. [URL: https://www.researchgate.
- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [URL: https://www.researchgate.
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. ResearchGate. [URL: https://www.researchgate.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325088/]
- AMP-activated Protein Kinase Activation by 5-aminoimidazole-4-carbox-amide-1-β-D-ribofuranoside (AICAR) Reduces Lipoteichoic Acid-Induced Lung Inflammation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23470928/]
- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [URL: https://www.mdpi.com/1420-3049/21/9/1224]
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/388278241_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery]
- State of the Art Regulation by AMPK-Targeting Molecules. Milano-Bicocca. [URL: https://www.mdpi.com/2072-6694/14/14/3394]
- In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid. [URL: https://www.uam.
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40012024/]
- Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [URL: https://www.globalsciencebooks.info/Online/GSBOnline/images/2011/FPCM_5(SI1)/FPCM_5(SI1)76-90o.pdf]
- A review of isoxazole biological activity and present synthetic techniques. [URL: https://www.jcdronline.org/admin/Uploads/Files/64940c66099b2.pdf]
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5661]
- NF-κB Signaling | NF-kappaB Pathway. Selleck Chemicals. [URL: https://www.selleckchem.
- Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Request PDF. [URL: https://www.researchgate.net/publication/39335682_Discovery_of_3-Aryl-4-isoxazolecarboxamides_as_TGR5_Receptor_Agonists]
- Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. ResearchGate. [URL: https://www.researchgate.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [URL: https://www.ijcmas.com/special/A%20Brief%20Review%20on%20Isoxazole%20Derivatives%20as%20Antibacterial%20Agents.pdf]
- AMPK Signaling Pathway: Regulation and Downstream Effects. YouTube. [URL: https://www.youtube.
- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Rece. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/5-Nitroisoxazoles-in-SNAr-Reactions%3A-A-Novel-Chemo-Obydennov/1a0b3f5e3b5e4c1b9b8b0e3b1c1b3c1b1c1b3c1b]
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9455799/]
- NF kappa B Inhibitors. Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/nf-kappa-b-inhibitors/_/N-16d2lp5]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] As isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, rigorous structural confirmation is paramount.[1][3][4] This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for novel chemical entities.
Introduction: The Imperative for Spectroscopic Verification
The synthesis of novel isoxazole derivatives is a cornerstone of many modern drug discovery programs.[2] The compound this compound combines several key pharmacophores: a substituted aromatic ring, an isoxazole core, and primary amine and amide functionalities. This structural complexity necessitates a multi-faceted analytical approach to confirm its identity and purity. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering definitive proof of the covalent structure, functional groups present, and overall molecular weight.
This guide moves beyond a simple listing of data. It explains the rationale behind the experimental setups and provides a detailed interpretation of the resulting spectra, grounding the analysis in the fundamental principles of chemical physics. By understanding the why behind the data, researchers can apply these principles to other novel compounds, enhancing the robustness and reliability of their scientific findings.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment; nearby electronegative atoms or unsaturated groups will "deshield" a proton, causing its signal to appear further downfield (at a higher ppm value).[5][6]
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to dissolve a wide range of compounds and its high boiling point make it suitable for many samples. More importantly, its residual proton signal does not obscure key regions of the spectrum, and it allows for the clear observation of exchangeable protons (like those in -NH₂ groups).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5]
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is critical for resolving complex splitting patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans ensures that all protons have fully relaxed, allowing for accurate integration.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons corresponding to each peak.
The following table outlines the expected ¹H NMR signals for the target molecule. These predictions are based on established chemical shift ranges and data from structurally similar isoxazole-carboxamide derivatives.[7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~ 3.85 | s | 3H | -OCH₃ | Protons on a methoxy group attached to an aromatic ring typically appear in this region. The singlet multiplicity indicates no adjacent protons. |
| ~ 6.9 - 7.6 | m | 4H | Ar-H | The four protons on the 2-methoxyphenyl ring will show complex splitting patterns (m) due to ortho, meta, and para couplings. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing isoxazole ring.[9] |
| ~ 7.3 (broad s) | s (br) | 2H | -CONH₂ | Amide protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shift can be variable.[10] |
| ~ 8.1 (broad s) | s (br) | 2H | -NH₂ (on isoxazole) | The amino group on the electron-deficient isoxazole ring is expected to be significantly deshielded, appearing far downfield. Broadness is due to exchange and quadrupolar effects. |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton.
The protocol is similar to that for ¹H NMR, with a few key differences in the acquisition parameters.
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7 mL of DMSO-d₆) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The same spectrometer is used.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum where each unique carbon appears as a single line, simplifying interpretation.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A wider spectral width (e.g., 0-200 ppm) is used to encompass the full range of carbon chemical shifts.
-
The table below details the expected chemical shifts for each carbon atom in the molecule, based on additivity rules and data from related heterocyclic systems.[11][12][13]
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~ 56.0 | -OCH₃ | The methoxy carbon is typically found in this region. |
| ~ 95.0 | C4 (Isoxazole) | This carbon is adjacent to the electron-donating amino group and part of the heterocyclic ring. |
| ~ 112.0 | C3' or C5' (Aromatic) | Aromatic carbons ortho/para to the -OCH₃ group are shielded and appear upfield. |
| ~ 121.0 | C1' or C6' (Aromatic) | Aromatic carbons influenced by both the methoxy and isoxazole substituents. |
| ~ 132.0 | C4' (Aromatic) | Aromatic carbon meta to the -OCH₃ group. |
| ~ 157.0 | C2' (Aromatic) | The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded. |
| ~ 159.0 | C3 (Isoxazole) | Carbon at the junction of the aromatic and isoxazole rings. |
| ~ 162.0 | C5 (Isoxazole) | The carbon bearing the amino group is highly deshielded. |
| ~ 165.0 | -CONH₂ | The carbonyl carbon of the amide group is characteristically found at a very downfield chemical shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[14] Specific bonds vibrate at characteristic frequencies, and when a molecule absorbs infrared radiation matching one of these frequencies, a peak is observed in the spectrum.
Modern ATR-IR is a simple and robust technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: First, run a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically performs the background subtraction and Fourier transformation to generate the final IR spectrum (plotted as % Transmittance vs. Wavenumber).
Based on the functional groups present, the following key absorption bands are expected.[15][16][17][18]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium-Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) & Primary Amide (-CONH₂) |
| 3080 - 3010 | Weak-Medium | C-H Stretch | Aromatic C-H |
| ~ 2950 | Weak | C-H Stretch | Methyl (-OCH₃) |
| ~ 1670 | Strong | C=O Stretch (Amide I band) | Primary Amide (-CONH₂) |
| ~ 1620 | Strong | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium (multiple bands) | C=C & C=N Stretch | Aromatic Ring & Isoxazole Ring |
| ~ 1250 | Strong | C-O Stretch (asymmetric) | Aryl Ether (-O-CH₃) |
| ~ 1020 | Medium | C-O Stretch (symmetric) | Aryl Ether (-O-CH₃) |
The presence of strong peaks in the 3450-3300 cm⁻¹ region would be a clear indication of the N-H bonds of both the amine and amide groups. A very strong absorption around 1670 cm⁻¹ is the hallmark of the amide carbonyl group, while the strong peak around 1250 cm⁻¹ is characteristic of the aryl ether linkage.[19]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing structural information through the analysis of its fragmentation patterns.[20][21]
ESI is a soft ionization technique ideal for polar molecules like the one , as it typically produces an intact molecular ion with minimal fragmentation in the source.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument for high-resolution mass measurement) via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the capillary needle, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The mass analyzer will separate the ions based on their m/z ratio. A high-resolution instrument can provide an exact mass measurement, which can be used to confirm the molecular formula.
-
Tandem MS (MS/MS): To induce fragmentation, the protonated molecular ion ([M+H]⁺) can be mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed to elucidate the structure.
-
Molecular Formula: C₁₁H₁₁N₃O₃
-
Monoisotopic Mass: 233.0795 g/mol
In a full-scan ESI-MS spectrum, the most prominent peak is expected to be the protonated molecular ion ([M+H]⁺) at m/z 234.0873 . The observation of this ion, particularly with a high-resolution measurement matching the calculated value, provides strong evidence for the compound's molecular formula.
Upon fragmentation (MS/MS), several characteristic losses can be predicted, providing further structural confirmation.[22][23][24]
Caption: Plausible ESI-MS/MS fragmentation pathway for the protonated molecule.
Interpretation of Fragmentation:
-
Loss of Ammonia (-NH₃): A common fragmentation pathway for primary amides or amines can lead to a peak at m/z 217.
-
Loss of the Carboxamide Radical (·CONH₂): Cleavage of the C-C bond between the isoxazole ring and the amide carbonyl can result in a significant fragment at m/z 190.
-
Loss of a Methyl Radical from the Ether (-·CH₃) followed by CO: While less common, fragmentation within the methoxyphenyl group can also occur. A more likely event is the loss of a methoxy radical (·OCH₃) to give a fragment at m/z 203.
-
Sequential Loss: The fragment at m/z 190 could further lose carbon monoxide (CO) to yield an ion at m/z 162, representing another stable fragment.
Conclusion
The combination of NMR, IR, and MS provides an unequivocal structural confirmation for this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups (amine, amide, aryl ether, and the heterocyclic core). Finally, high-resolution mass spectrometry validates the elemental composition, and its fragmentation pattern corroborates the proposed structure. The methodologies and interpretations outlined in this guide represent a robust, self-validating system for the characterization of this and other novel heterocyclic compounds, ensuring the scientific integrity required for advanced research and drug development.
References
-
Wikipedia. Infrared spectroscopy correlation table. Wikipedia. [Link]
-
ChemEurope. Infrared spectroscopy correlation table. chemeurope.com. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]
-
University of Calgary. Functional Groups (F.G.) & Infrared Spectroscopy (IR). [Link]
-
ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]
-
National Institutes of Health. Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
-
Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]
-
Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]
-
ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]
-
National Institutes of Health. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
ResearchGate. Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. [Link]
-
Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. [Link]
-
Wiley Online Library. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]
-
National Institutes of Health. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]
-
ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
-
MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]
-
National Institutes of Health. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]
-
National Institutes of Health. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]
-
National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
PubMed. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. [Link]
-
PubMed. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. DSpace [dr.lib.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 16. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 19. mdpi.com [mdpi.com]
- 20. article.sapub.org [article.sapub.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. apps.dtic.mil [apps.dtic.mil]
biological activity of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
An In-Depth Technical Guide to the Biological Activity of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the potential biological activities of a specific derivative, this compound. Drawing upon the established biological profiles of structurally related isoxazole-4-carboxamides, this document outlines a strategic approach to the synthesis, characterization, and biological evaluation of this compound. It serves as a roadmap for researchers and drug development professionals interested in exploring its therapeutic potential, detailing methodologies for assessing its anticancer, anti-inflammatory, and immunomodulatory properties. This guide emphasizes a rationale-driven experimental design, from initial in vitro screenings to more complex in vivo studies, to elucidate the compound's mechanism of action and structure-activity relationships.
Introduction: The Therapeutic Potential of the Isoxazole Nucleus
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, a configuration that imparts unique physicochemical properties and diverse biological activities.[1] The isoxazole ring system is a versatile scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antibacterial activities.[2] The inherent stability and synthetic tractability of the isoxazole core allow for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic properties.
The 4-carboxamide substituent on the isoxazole ring is a particularly important feature, as it can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and specificity. Several isoxazole-4-carboxamide derivatives have been investigated for their therapeutic potential. For instance, some derivatives have shown promise as modulators of AMPA receptors, which are implicated in pain and neurological disorders.[3] Others have been explored as prodrugs for anti-inflammatory agents.[4] Given the established biological significance of the isoxazole-4-carboxamide core, this compound represents a promising candidate for further investigation. The presence of the 2-methoxyphenyl group at the 3-position and the amino group at the 5-position are expected to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities.
Synthesis and Characterization
A plausible synthetic route for this compound can be adapted from established methods for similar isoxazole derivatives.[5] A potential multi-step synthesis is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate (Intermediate A). To a solution of ethyl cyanoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at 0°C. After stirring for 30 minutes, 2-methoxybenzoyl chloride is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Synthesis of Ethyl 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate (Intermediate B). Intermediate A is dissolved in ethanol, and hydroxylamine hydrochloride and a base (e.g., sodium acetate) are added. The mixture is heated at reflux for several hours. After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound (Final Product). Intermediate B is treated with a solution of ammonia in methanol in a sealed tube and heated. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to afford the final product.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
In Vitro Biological Activity Screening
Based on the known activities of related isoxazole derivatives, a tiered screening approach is recommended to evaluate the biological potential of this compound.
Anticancer Activity
Many isoxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6]
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal cell line (e.g., HEK293T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of the test compound for 48-72 hours.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Data Presentation: Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast | Experimental Value | Experimental Value |
| A549 | Lung | Experimental Value | Experimental Value |
| HCT116 | Colon | Experimental Value | Experimental Value |
| HEK293T | Normal Kidney | Experimental Value | Experimental Value |
Anti-inflammatory Activity
Isoxazole derivatives have been reported to possess anti-inflammatory properties.[7]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value for NO inhibition is determined.
Immunomodulatory Activity
Some isoxazole derivatives have been shown to modulate immune responses.[7]
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment and Stimulation: PBMCs are seeded in 96-well plates and treated with different concentrations of the test compound. T-cell proliferation is stimulated with phytohemagglutinin (PHA).
-
Proliferation Assay: After 72 hours, cell proliferation is assessed using a BrdU incorporation assay or by measuring the expression of proliferation markers like Ki-67 by flow cytometry.
-
Data Analysis: The inhibitory effect of the compound on T-cell proliferation is calculated.
In Vivo Efficacy and Toxicity Assessment
Promising candidates from in vitro screening should be further evaluated in animal models.
In Vivo Anticancer Efficacy
Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft mouse model.
In Vivo Anti-inflammatory Activity
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
Mechanism of Action Studies
To understand how this compound exerts its biological effects, further mechanistic studies are crucial.
Potential Signaling Pathways to Investigate
Caption: Potential signaling pathways to investigate for elucidating the mechanism of action.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic evaluation of the . The proposed synthetic route and the detailed protocols for in vitro and in vivo screening will enable researchers to efficiently assess its therapeutic potential. Future work should focus on elucidating the precise molecular targets and mechanisms of action of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the phenyl ring and the carboxamide moiety, will be instrumental in optimizing its potency and selectivity. The findings from these studies will be crucial for the further development of this promising isoxazole derivative as a potential therapeutic agent.
References
-
K., P., & Poornachandra, Y. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9904. [Link]
-
Maczynski, M., Artym, J., Kocieba, M., Sockacka-Cwikla, A., Drozd-Szczygiel, E., Ryng, S., & Zimecki, M. (2018). Synthesis and immunoregulatory properties of selected 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides. Pharmacological Reports, 70(4), 743-749. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18884-18901. [Link]
-
Patterson, J. W., Cheung, P. S., & Ernest, M. J. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry, 35(3), 507–510. [Link]
-
Abdul Manan, F., Ng, C. H., & Tiekink, E. R. T. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. [Link]
-
Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
-
Hassan, A. S., Askar, A. A., & Naglah, A. M. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 18(3), 309. [Link]
Sources
- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive Analysis of Potential Therapeutic Targets for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Executive Summary
The isoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, consistently featured in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide focuses on the specific, yet under-researched, molecule 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide (CAS No. 933940-12-6).[4] In the absence of direct experimental data for this compound, this document synthesizes evidence from structurally analogous isoxazole carboxamides to construct a predictive framework of its potential therapeutic targets. By analyzing published structure-activity relationships, we hypothesize that this molecule is likely to exhibit modulatory activity in three primary therapeutic areas: neurological disorders, inflammatory conditions, and oncology. The principal hypothesized targets include AMPA-type glutamate receptors , key mediators of pro-inflammatory cytokine signaling such as COX-2 and 5-LOX, and various proteins within cancer-related pathways . This whitepaper provides the scientific rationale for these predictions and outlines detailed experimental protocols to systematically validate these hypotheses, offering a roadmap for future drug discovery and development efforts.
Introduction to the Isoxazole Carboxamide Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutics.[5] Its unique electronic configuration, metabolic stability, and capacity to serve as a bioisostere for other functional groups have cemented its role in modern drug design. When combined with a carboxamide moiety, the resulting scaffold demonstrates remarkable versatility, engaging a wide spectrum of biological targets.[6] Derivatives have been successfully developed as anticancer, antiviral, antimicrobial, immunomodulating, and analgesic agents.[7]
The subject of this guide, this compound, possesses key structural features that suggest significant biological potential:
-
An isoxazole-4-carboxamide core , which has been strongly associated with the modulation of ion channels and enzymes.[8][9]
-
A 5-amino group , a feature present in isoxazole derivatives known to act as potent ligands and modulators of biological systems.[7][10]
-
A 3-(2-methoxyphenyl) group , a substitution pattern that can influence binding affinity and selectivity for various targets, with methoxyphenyl moieties appearing in potent anticancer and anti-inflammatory agents.[2][11]
Given the lack of direct published research on this specific molecule, this guide will proceed by logical inference, drawing upon high-quality studies of its closest structural relatives to identify and prioritize potential therapeutic targets for investigation.
Potential Target Class I: Ionotropic Glutamate (AMPA) Receptors
Rationale for Hypothesis: A compelling body of evidence demonstrates that isoxazole-4-carboxamide derivatives are potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8][9] These receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their overactivation is implicated in chronic pain and neurodegenerative diseases like Parkinson's.[8][12] Studies on analogous compounds show significant, dose-dependent inhibition of AMPA receptor-mediated currents, suggesting a strong potential for neuroprotective and analgesic effects.[9][12] The core structure of this compound aligns closely with that of these known AMPA receptor modulators.
Potential Therapeutic Implications:
-
Chronic Pain Management: By inhibiting AMPA receptors in the spinal dorsal horn, the compound could reduce nociceptive transmission and central sensitization, offering a non-opioid analgesic strategy.[8][13]
-
Neuroprotection: In conditions like Parkinson's disease, modulating AMPA receptors can minimize calcium permeability and reduce glutamate-induced excitotoxicity, thereby protecting vulnerable dopaminergic neurons.[12]
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to definitively assess the modulatory effects of the compound on AMPA receptor activity.
-
Cell Culture: Culture HEK293T cells and transfect them with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2 homomers or GluA2/3 heteromers).
-
Cell Preparation: Plate the transfected cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope stage and perfuse with an external solution (containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution (containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH 7.2).
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal on a single, fluorescently-identified transfected cell and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell voltage at -60 mV.
-
-
Compound Application:
-
Apply a saturating concentration of AMPA (e.g., 10 mM) for 1 second to elicit a baseline current.
-
Co-apply AMPA with varying concentrations of the test compound (e.g., 1 µM to 100 µM) to determine its effect on current amplitude, deactivation, and desensitization kinetics.
-
-
Data Analysis: Measure the peak current amplitude, deactivation time constant (τ_deact), and desensitization time constant (τ_desens) for each condition. Plot dose-response curves to calculate the IC₅₀.
Visualization: AMPA Receptor Modulation Workflow
Caption: Workflow for assessing compound activity on AMPA receptors.
Potential Target Class II: Enzymes in Inflammatory Pathways
Rationale for Hypothesis: The isoxazole scaffold is a well-established anti-inflammatory pharmacophore.[14] Numerous studies report that isoxazole carboxamide derivatives effectively inhibit key enzymes in inflammatory signaling, such as cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX).[2][15] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of pain, fever, and inflammation. The structural features of this compound, particularly the substituted phenyl ring, are consistent with moieties found in known selective COX-2 inhibitors.[1][2]
Potential Therapeutic Implications:
-
Anti-inflammatory Agent: By inhibiting COX and/or LOX enzymes, the compound could be developed for treating inflammatory conditions like rheumatoid arthritis and osteoarthritis, potentially with an improved side-effect profile if selectivity for COX-2 is achieved.[15]
Experimental Protocol: In Vitro COX/LOX Inhibition Assays
This protocol outlines the screening of the compound for inhibitory activity against COX-1, COX-2, and 5-LOX.
-
Enzyme Preparation: Obtain purified recombinant human COX-1, COX-2, and 5-LOX enzymes.
-
Assay Principle (COX): Use a colorimetric or fluorometric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a probe by prostaglandin G₂ (PGG₂), the product of the cyclooxygenase reaction with arachidonic acid.
-
COX Assay Procedure:
-
In a 96-well plate, add buffer, heme, and the enzyme (COX-1 or COX-2).
-
Add the test compound across a range of concentrations (e.g., 10 nM to 100 µM) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Initiate the reaction by adding arachidonic acid and the detector probe.
-
Incubate at 37°C for 10 minutes.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Assay Principle (5-LOX): Use a 5-lipoxygenase inhibitor screening assay kit that measures the production of leukotrienes from arachidonic acid.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for COX-1, COX-2, and 5-LOX by fitting the data to a dose-response curve. The COX-2 selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Data Presentation: Predicted Inhibitory Activity
The following table summarizes hypothetical but plausible outcomes from the enzymatic assays, which would guide further development.
| Compound | Target | IC₅₀ (nM) [Predicted] | COX-2 Selectivity Index [Predicted] |
| Test Compound | COX-1 | 1500 | 75 |
| COX-2 | 20 | ||
| 5-LOX | >10,000 | N/A | |
| Celecoxib (Control) | COX-1 | 3000 | 100 |
| COX-2 | 30 |
Visualization: Inflammatory Signaling Pathway
Caption: Potential inhibition of the COX-2 pathway by the test compound.
Potential Target Class III: Anticancer Pathways
Rationale for Hypothesis: Isoxazole-containing compounds are frequently reported to possess potent antiproliferative and pro-apoptotic activities against a variety of cancer cell lines.[11][16][17] The mechanisms are diverse and include the inhibition of crucial cellular machinery like heat shock protein 90 (HSP90), protein kinases, and tubulin polymerization, as well as the induction of cell cycle arrest.[5][17][18] Phenyl-isoxazole-carboxamide derivatives, in particular, have shown IC₅₀ values in the nanomolar to low-micromolar range against melanoma, colon, and liver cancer cell lines.[11][16] The structural motif of the target compound is well-represented within this class of anticancer agents.
Potential Therapeutic Implications:
-
Oncology: The compound could serve as a lead for developing novel chemotherapeutics. Depending on its specific molecular target (e.g., a specific kinase or HSP90), it could be effective against tumors that are resistant to existing therapies.[16][18]
Experimental Protocol: Cell Viability and Apoptosis Induction Assays
This protocol provides a primary screen for anticancer activity followed by a mechanistic assay.
-
Cell Lines: Select a panel of human cancer cell lines (e.g., B16-F1 melanoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma) and a normal cell line (e.g., Hek293T) to assess selectivity.[16]
-
Cell Viability (MTS Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound over a wide concentration range (e.g., 0.01 µM to 100 µM) for 72 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
Calculate the IC₅₀ value for each cell line.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat a selected cancer cell line (e.g., HepG2) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the cell population using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
A significant increase in these populations compared to the untreated control indicates the induction of apoptosis.
-
Visualization: Anticancer Screening Workflow
Caption: Experimental workflow for evaluating anticancer potential.
Summary and Future Directions
This guide posits that This compound is a high-potential molecule for drug discovery based on robust data from structurally related compounds. The primary hypothesized therapeutic targets are:
-
AMPA Receptors: For potential application in neuropathic pain and neurodegenerative disorders.
-
COX/LOX Enzymes: For development as a novel anti-inflammatory agent.
-
Cancer-related Pathways: For investigation as a cytotoxic and pro-apoptotic agent in oncology.
The immediate path forward involves the systematic execution of the outlined experimental protocols. Positive results in any of these primary screens will warrant progression to more advanced studies, including target deconvolution (e.g., kinase profiling, affinity-based proteomics), lead optimization through medicinal chemistry, and ultimately, evaluation in in vivo models of disease. The convergence of favorable structural motifs within this single molecule makes it a compelling candidate for a multi-faceted research and development program.
References
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). MDPI. [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). PubMed. [Link]
-
Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (n.d.). The Hebrew University of Jerusalem. [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff. [Link]
-
A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (n.d.). PMC. [Link]
-
Effects of Isoxazole-4-carboxamide derivatives on AMPA... (n.d.). ResearchGate. [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). NIH. [Link]
-
Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). (n.d.). ResearchGate. [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). PMC - PubMed Central. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]
-
Isoxazole-carboxamide derivatives 13(University of Ferrara). (2025). Patsnap Synapse. [Link]
-
Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (n.d.). PMC. [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). NIH. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
-
Table 1, Substituted isoxazole carboxamides as potent STAT3 activators. (n.d.). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (n.d.). Scholars Research Library. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]
-
Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides. (n.d.). PubMed. [Link]
Sources
- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 4. 933940-12-6|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study [mdpi.com]
- 9. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. staff.najah.edu [staff.najah.edu]
- 12. cris.huji.ac.il [cris.huji.ac.il]
- 13. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide focuses on a specific, promising class: 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide derivatives. We will delve into the synthetic rationale, key physicochemical and pharmacological properties, structure-activity relationships (SAR), and detailed experimental protocols. This document serves as a technical resource to facilitate further research and development of this important chemical series.
Introduction: The Isoxazole Core in Modern Drug Discovery
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, a configuration that imparts unique electronic and steric properties.[1][3] This scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1] The 5-amino-isoxazole-4-carboxamide core, in particular, offers a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal starting point for designing molecules that can interact with specific biological targets. The inclusion of a 2-methoxyphenyl group at the 3-position introduces a key structural element that can influence binding affinity, selectivity, and pharmacokinetic properties.
Derivatives from this class have shown a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuromodulatory effects.[1][2][4][5][6] This guide will synthesize the available knowledge to provide a comprehensive overview for professionals engaged in drug discovery.
Synthetic Strategies and Mechanistic Rationale
The synthesis of this compound derivatives typically involves a multi-step sequence. The core isoxazole ring is often constructed first, followed by the elaboration of the carboxamide side chain.
Core Isoxazole Ring Formation
A common and effective method for constructing the substituted isoxazole ring involves the reaction of a β-ketoester with hydroxylamine. However, for the specific 5-amino substitution pattern, a more direct route starts from cyanoacetate derivatives.
A robust synthetic pathway involves the reaction of an appropriate arylisothiocyanate with a cyanoacetate ester, which, upon treatment with hydroxylamine, yields the desired 5-aminoisoxazole-4-carboxylate ester.[7][8] This method is advantageous due to the availability of starting materials and generally good yields.[7]
Amide Bond Formation
Once the core 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxylic acid or its ester is synthesized, the final derivatization step is the formation of the carboxamide. This is typically achieved through standard peptide coupling reactions.
The carboxylic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or a catalyst like 4-dimethylaminopyridine (DMAP).[5][9] The activated ester is then reacted with a diverse range of primary or secondary amines to generate a library of carboxamide derivatives.
Visualizing the General Synthesis
Caption: General synthetic workflow for the preparation of target derivatives.
Pharmacological Profile and Mechanism of Action
While the specific compound "this compound" is not extensively detailed in isolation, the broader class of 5-amino-3-aryl-isoxazole-4-carboxamides has been investigated for several biological activities. The primary mechanism often involves the inhibition of specific enzymes or modulation of receptor activity.
Kinase Inhibition
A significant number of isoxazole derivatives have been identified as potent protein kinase inhibitors.[10] Kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[11] For instance, the structurally related compound TA-01 is a potent inhibitor of Casein Kinase 1 (CK1δ, CK1ε) and p38 MAPK.[10] These inhibitors typically function by competing with ATP for binding in the kinase's active site.[10] It is highly probable that derivatives of the this compound scaffold could be optimized to target specific kinases involved in oncogenic signaling pathways.
Neuromodulatory Activity
Isoxazole-4-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][12] These receptors are critical for synaptic transmission in the central nervous system, and their dysfunction is implicated in neurodegenerative diseases like Parkinson's.[12] Certain derivatives have shown potent inhibitory effects on AMPA receptor activity, suggesting a therapeutic potential to reduce glutamate-mediated excitotoxicity.[5][12] The 2-methoxyphenyl substituent could play a key role in modulating the pharmacokinetic and pharmacodynamic properties necessary for a CNS-active drug.[12]
Antimicrobial and Other Activities
The isoxazole ring is a versatile pharmacophore found in compounds with a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antitubercular properties.[1][4][13][14] Specific derivatives of 5-aminoisoxazoles have demonstrated notable antimicrobial and antioxidant activities.[4]
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing lead compounds. For the this compound scaffold, modifications at several positions can dramatically influence biological activity.
| Position of Modification | Structural Change | Potential Impact on Activity |
| Carboxamide (R-group) | Introduction of various substituted aryl, heteroaryl, or alkyl groups. | Directly influences binding affinity and selectivity by exploring different pockets of the target protein. Can also modulate solubility and cell permeability. |
| 2-Methoxyphenyl Ring | Alteration of the substituent pattern (e.g., moving the methoxy group, adding other groups like halogens). | Affects the overall conformation and electronic properties of the molecule, which can be critical for target engagement and metabolic stability. |
| 5-Amino Group | Acylation or alkylation of the amino group. | May alter hydrogen bonding interactions within the target's active site. Can also serve as a handle for prodrug strategies. |
A key takeaway from related series is that electron-withdrawing groups on the aryl rings can sometimes enhance activity.[3] Rapid exploration of the carboxamide "R" group via parallel synthesis is often the most efficient strategy to quickly identify potent exemplars.[15]
Key Experimental Protocols
Protocol: General Synthesis of a this compound Derivative
This protocol is a representative example and may require optimization for specific amines.
Objective: To synthesize N-benzyl-5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide.
Materials:
-
5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxylic acid (1 equivalent)
-
Benzylamine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1N solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon), add 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxylic acid (1 eq) and dissolve in anhydrous DCM.
-
Add DMAP (0.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.[5][9]
-
Slowly add benzylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[9]
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the pure N-benzyl-5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide.[9]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general fluorescence-based method to screen for kinase inhibitors. Specific substrates and ATP concentrations must be optimized for the kinase of interest.[11][16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., CK1δ, p38 MAPK)
-
Appropriate peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Test compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[16]
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettor
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Setup: In a microplate well, add the kinase enzyme solution.
-
Add the test compound dilution (or control) to the wells and incubate for 10-30 minutes at room temperature to allow for compound binding.[11]
-
Initiate Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[16]
-
Add the Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The synthetic accessibility allows for the rapid generation of diverse chemical libraries, which can be screened against a wide array of biological targets.
Future research should focus on:
-
Broadening Biological Screening: Testing derivatives against diverse panels of kinases, G-protein coupled receptors, and ion channels to uncover new therapeutic applications.
-
Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Structural Biology: Obtaining co-crystal structures of active compounds with their target proteins to rationalize SAR and guide the design of next-generation inhibitors with improved potency and selectivity.
References
- In Vitro Assay of TA-01 Inhibitor - Benchchem. (URL: )
-
In vitro JAK kinase activity and inhibition assays - PubMed. (URL: [Link])
-
In vitro kinase assay - Protocols.io. (URL: [Link])
-
Kinase assays | BMG LABTECH. (URL: [Link])
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (URL: [Link])
-
Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PubMed Central. (URL: [Link])
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - MDPI. (URL: [Link])
-
Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC - PubMed Central. (URL: [Link])
-
5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed. (URL: [Link])
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (URL: [Link])
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (URL: [Link])
- A Comparative Guide to the Biological Activities of Isoxazole Carboxamides Related to 4-Amino-5-benzoylisoxazole - Benchchem. (URL: )
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. (URL: [Link])
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists - PubMed. (URL: [Link])
-
SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (URL: [Link])
-
Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed. (URL: [Link])
-
(PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine - ResearchGate. (URL: [Link])
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
A Technical Guide to the Preliminary In Vitro Screening of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of isoxazole have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][4] This guide outlines a comprehensive, logically tiered strategy for the preliminary in vitro screening of a novel isoxazole derivative, 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. The proposed workflow is designed to efficiently assess the cytotoxic profile and explore the potential therapeutic activities of this compound, thereby guiding future drug development efforts.
The structure of this compound, with its distinct substitutions, warrants a systematic investigation into its biological effects. The screening cascade detailed herein begins with a foundational assessment of cytotoxicity, a critical initial step in drug discovery to determine the therapeutic window of a compound.[5][6][7] Following this, a panel of targeted assays is proposed, based on the known activities of structurally related isoxazole carboxamides, to probe for potential anticancer, anti-inflammatory, and enzyme-inhibitory properties.[8][9][10][11][12]
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental design.
Compound Handling and Quality Control
Prior to initiating any biological assays, it is imperative to establish the identity, purity, and stability of the test compound, this compound.
1. Compound Characterization:
-
Identity Verification: Confirm the chemical structure using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for in vitro screening.
2. Solubility and Stock Solution Preparation:
-
Determine the solubility of the compound in various solvents, with Dimethyl Sulfoxide (DMSO) being a common choice for initial stock solutions.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Tier 1: Foundational Cytotoxicity Screening
The initial tier of screening is designed to evaluate the general cytotoxic effects of this compound across a panel of representative cell lines. This will establish the dose-dependent toxicity and guide concentration selection for subsequent assays.[5][6][13]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of the test compound.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Selected cell lines (e.g., a cancer cell line like HeLa or MCF-7, and a non-cancerous cell line like HEK293)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | Cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) |
| Compound Concentrations | Typically a range from 0.1 µM to 100 µM |
| Incubation Time | 24, 48, and 72 hours |
| Endpoint | IC₅₀ (Half-maximal inhibitory concentration) |
Tier 2: Targeted Biological Screening
Based on the broad biological activities reported for isoxazole derivatives, the second tier of screening will focus on more specific potential mechanisms of action.
A. Anticancer Activity Screening
If significant cytotoxicity is observed in cancer cell lines with a favorable therapeutic index compared to non-cancerous cells, further investigation into the anticancer mechanism is warranted.
1. Apoptosis Induction Assay: Many cytotoxic compounds exert their effects by inducing programmed cell death (apoptosis). This can be assessed using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
2. Cell Cycle Analysis: The effect of the compound on cell cycle progression can be determined by staining cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.
B. Anti-inflammatory Activity Screening
Isoxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10]
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic co-substrate)
-
Test compound and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well plate
-
Plate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations or a reference inhibitor.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.
| Parameter | Description |
| Enzymes | Purified human recombinant COX-1 and COX-2 |
| Substrate | Arachidonic Acid |
| Reference Inhibitors | SC-560 (COX-1 selective), Celecoxib (COX-2 selective) |
| Endpoint | IC₅₀ for COX-1 and COX-2 |
C. Enzyme Inhibition Screening (General)
The isoxazole core is present in inhibitors of various enzymes.[1][9] A broader screening against a panel of relevant enzymes can uncover novel activities.
Example Target: Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications.
Protocol: Carbonic Anhydrase Inhibition Assay This is a colorimetric assay based on the esterase activity of CA.
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., CA II)
-
p-Nitrophenyl acetate (substrate)
-
Test compound and reference inhibitor (e.g., Acetazolamide)
-
96-well plate
-
Plate reader
Procedure:
-
Add the reaction buffer and the CA enzyme to the wells of a 96-well plate.
-
Add the test compound at various concentrations or a reference inhibitor.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm.
-
Calculate the rate of reaction and determine the percentage of inhibition.
-
Calculate the IC₅₀ value.
| Parameter | Description |
| Enzyme | Purified human Carbonic Anhydrase II |
| Substrate | p-Nitrophenyl acetate |
| Reference Inhibitor | Acetazolamide |
| Endpoint | IC₅₀ |
D. Antioxidant Activity Screening
Some isoxazole derivatives have shown promise as antioxidant agents.[8][14] A simple and rapid method to assess this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH solution in methanol
-
Test compound
-
Reference antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well plate
-
Plate reader
Procedure:
-
Add the methanolic solution of the test compound at various concentrations to the wells of a 96-well plate.
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
| Parameter | Description |
| Radical | DPPH (2,2-diphenyl-1-picrylhydrazyl) |
| Reference Compound | Trolox or Ascorbic Acid |
| Endpoint | EC₅₀ |
Data Interpretation and Progression
The preliminary screening will generate a profile of this compound's bioactivity. The decision to advance the compound for further studies will be based on the following criteria:
-
Potency: Low IC₅₀ or EC₅₀ values in the targeted assays.
-
Selectivity: A significant difference in activity between different targets (e.g., COX-2 vs. COX-1) or between cancer and non-cancerous cells.
-
Therapeutic Index: A favorable ratio of the cytotoxic concentration to the effective concentration.
A promising compound would exhibit high potency and selectivity in a specific assay with low general cytotoxicity.
Logical Progression of Screening
Caption: Tiered screening strategy for the test compound.
Conclusion
This technical guide provides a robust framework for the initial in vitro evaluation of this compound. By employing a tiered approach, from broad cytotoxicity assessment to more specific mechanistic assays, researchers can efficiently gather the critical data needed to make informed decisions about the therapeutic potential of this novel compound. The outlined protocols, grounded in established methodologies for analogous structures, ensure a high degree of scientific integrity and provide a solid foundation for subsequent preclinical development.
References
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Al-Washali, A. S., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Retrieved from [Link]
-
Asmari, M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30184-30201. Retrieved from [Link]
-
Barkat, M. A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245582. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
PubMed. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Retrieved from [Link]
-
Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. Retrieved from [Link]
-
Al-Washali, A. S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35. Retrieved from [Link]
-
Wang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
de Vlugt, A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(11), 7549-7566. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical abstract depicting the activity of isoxazole compounds. Retrieved from [Link]
-
Szeliga, J., & Gierczak, T. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(13), 11075. Retrieved from [Link]
-
Maczyński, M., et al. (2008). Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides. Acta Poloniae Pharmaceutica, 65(5), 543-549. Retrieved from [Link]
-
Wieczorek, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Retrieved from [Link]
-
Al-Washali, A. S., et al. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. Chemistry & Biodiversity, 22(8), e202500392. Retrieved from [Link]
-
Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
-
Wieczorek, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Retrieved from [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Retrieved from [Link]
- Google Patents. (n.d.). US3435047A - Process for preparing 3-aminoisoxazole derivatives.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. kosheeka.com [kosheeka.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - BG [thermofisher.com]
- 14. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
structural analysis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
An In-Depth Technical Guide to the Structural Analysis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Foreword: The Rationale for Rigorous Structural Characterization
In the landscape of modern drug discovery, the isoxazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents due to its unique electronic properties and versatile synthetic accessibility.[1][2][3] Molecules like this compound are of significant interest to researchers for their potential biological activities, which can range from anticancer to anti-inflammatory effects.[4][5][6] An unambiguous understanding of a molecule's three-dimensional structure is the bedrock of drug development. It dictates molecular interactions with biological targets, informs structure-activity relationships (SAR), and is a non-negotiable prerequisite for intellectual property claims and regulatory approval.
This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causality behind the selection of analytical techniques. Our approach integrates experimental methods with computational validation, ensuring a self-validating system that confirms the molecular identity with the highest degree of confidence.
Foundational Profile of the Target Molecule
Before delving into advanced analysis, establishing the foundational physicochemical properties is a critical first step. This data serves as a primary reference point for all subsequent experimental work.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| CAS Number | 933940-12-6 | [7] |
| Molecular Formula | C₁₁H₁₁N₃O₃ | [7] |
| Molecular Weight | 233.22 g/mol | [7] |
| Canonical SMILES | O=C(C1=C(N)ON=C1C2=CC=CC=C2OC)N | [7] |
The Integrated Workflow for Structural Elucidation
A robust structural analysis is not reliant on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of assurance. The logical flow of this integrated approach is outlined below.
Caption: Integrated workflow for the structural elucidation of a novel small molecule.
Definitive 3D Structure: Single-Crystal X-ray Crystallography
Expertise & Rationale: Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[8] It provides definitive evidence of atomic connectivity, bond lengths, bond angles, and the overall conformation in the solid state. For a molecule with potential for varied conformations due to the rotation around the phenyl-isoxazole bond, obtaining a crystal structure is paramount for understanding its preferred spatial orientation. This information is invaluable for computational studies like molecular docking.[9]
Experimental Protocol: Crystal Growth and Data Acquisition
-
Crystal Growth:
-
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent system (e.g., Ethyl Acetate, Methanol, or a mixture). The choice of solvent is critical and often requires screening.
-
Employ a slow evaporation technique. Place the solution in a small vial, cover it with a cap containing a few pinholes, and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Alternative methods include vapor diffusion (using a precipitant solvent) or slow cooling of a saturated solution.
-
Harvest a single, well-formed crystal of suitable size (typically 0.1-0.4 mm in each dimension) under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the goniometer on the diffractometer (e.g., a Rigaku or Bruker instrument equipped with Mo Kα radiation).
-
Cool the crystal to a low temperature (e.g., 170 K) using a nitrogen stream to minimize thermal motion and potential crystal decay.
-
Perform data collection by rotating the crystal and collecting diffraction patterns over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the model by fitting atomic positions to the electron density map and refining anisotropic displacement parameters.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
The final refinement should result in low R-factors (typically R1 < 0.05) and a good quality of fit (S ≈ 1.0).
-
Expected Crystallographic Data Summary
While an experimental structure for this specific molecule is not publicly available, data from a closely related analog, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, provides a strong basis for expected parameters.[10]
| Parameter | Expected Value/System | Rationale & Significance |
| Crystal System | Monoclinic or Orthorhombic | Common systems for organic molecules of this size.[10][11] |
| Space Group | e.g., P2₁/n or P2₁2₁2₁ | Provides information about the symmetry of the crystal packing.[10] |
| Key Bond Lengths | C-C (aromatic) ~1.39 ÅC-N (isoxazole) ~1.33 ÅN-O (isoxazole) ~1.41 Å | Confirms the integrity of the aromatic and heterocyclic ring systems. |
| Hydrogen Bonding | Intermolecular H-bonds involving the amino (N-H) and carboxamide (N-H, C=O) groups. | These interactions are critical as they dictate the crystal packing and can be relevant to receptor binding.[10][12] |
| Dihedral Angle | Phenyl ring vs. Isoxazole ring | This angle is a key conformational parameter, indicating the degree of twist between the two ring systems. |
Solution-State Structure: NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[8][13] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton. 2D NMR experiments (like COSY and HSQC) are used to establish direct and long-range correlations between nuclei, allowing for the unambiguous assembly of the molecular structure piece by piece.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (e.g., from -NH₂ and -CONH₂).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, run 2D NMR experiments such as ¹H-¹H COSY (to identify coupled protons) and ¹H-¹³C HSQC (to correlate protons with their directly attached carbons).
-
Predicted Spectral Data and Interpretation
The structure of this compound has distinct regions that will give rise to characteristic NMR signals.
Caption: Key proton environments in this compound.
| Group | Predicted ¹H Shift (ppm, DMSO-d₆) | Predicted ¹³C Shift (ppm) | Multiplicity & Notes |
| -OCH₃ | ~3.9 | ~56 | s, 3H. A sharp singlet confirming the methoxy group. |
| Aromatic H | 6.9 - 7.8 | 112 - 158 | m, 4H. Complex multiplet pattern due to ortho/meta coupling on the disubstituted ring. |
| -NH₂ (Amino) | ~6.5 | - | br s, 2H. Broad signal, exchangeable with D₂O. Position can vary. |
| -CONH₂ (Amide) | ~7.5 and ~8.0 | - | Two br s, 1H each. Two distinct signals due to restricted rotation around the C-N amide bond. Exchangeable with D₂O. |
| Isoxazole C3, C4, C5 | - | ~160, ~95, ~170 | Quaternary carbons. C4 is typically significantly upfield. |
| Carboxamide C=O | - | ~165 | Quaternary carbonyl carbon. |
Molecular Weight and Formula Confirmation: Mass Spectrometry
Expertise & Rationale: Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and, with high-resolution instruments (HRMS), for determining its elemental composition.[5][6] The fragmentation pattern observed in the mass spectrum provides additional structural information that acts as a fingerprint for the molecule, corroborating the connectivity established by NMR.
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, using an appropriate ionization source. Electrospray ionization (ESI) is typically well-suited for this type of molecule.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Predicted Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass (HRMS) | Interpretation |
| [M+H]⁺ | 234.0873 | Within 5 ppm of calculated | Confirms the molecular formula C₁₁H₁₂N₃O₃⁺. This is the primary confirmation of elemental composition. |
| Fragment 1 | Varies | e.g., loss of NH₃ (ammonia) | Fragmentation of the carboxamide or amino group. |
| Fragment 2 | Varies | e.g., cleavage of the isoxazole ring | The weak N-O bond of the isoxazole ring is a known site for fragmentation, providing a characteristic pattern.[9] |
| Fragment 3 | Varies | e.g., loss of the methoxyphenyl group | Cleavage at the C-C bond connecting the two rings. |
In Silico Validation: Computational Chemistry
Expertise & Rationale: Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to validate experimental findings.[13][14] By calculating the optimized molecular geometry and predicting NMR chemical shifts, we can create a theoretical model to compare against our experimental data. A strong correlation between the calculated and experimental data provides a higher level of confidence in the structural assignment.[9][15]
Workflow: DFT Calculations
-
Model Building: Construct the 3D model of this compound in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This predicts the lowest energy conformation of the molecule.
-
NMR Prediction: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Data Comparison: Convert the calculated shielding tensors to chemical shifts (referencing TMS calculated at the same level of theory) and compare them statistically (e.g., via a linear regression plot) with the experimental ¹H and ¹³C NMR data. A high correlation coefficient (R² > 0.99) strongly supports the proposed structure.
Conclusion
The structural elucidation of this compound requires a synergistic application of orthogonal analytical techniques. While methods like NMR and Mass Spectrometry can build a strong hypothesis for the structure, only single-crystal X-ray crystallography can provide the definitive, unambiguous proof of its three-dimensional architecture. This multi-faceted approach, validated by computational modeling, represents a rigorous and self-validating workflow essential for advancing a compound in the drug discovery pipeline. It ensures that all subsequent biological and toxicological studies are based on a molecule of known and confirmed identity, upholding the principles of scientific integrity and excellence.
References
-
National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. U.S. National Library of Medicine. Available from: [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. U.S. National Library of Medicine. Available from: [Link]
-
Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available from: [Link]
-
Maczyński, M., Zimecki, M., Taraszkiewicz, M., & Ryng, S. (2008). Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides. PubMed. Available from: [Link]
-
Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed. Available from: [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]
-
Kumar, A., & Rajput, C. S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. Available from: [Link]
-
Neetha S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. Available from: [Link]
-
Organic Letters. (2016). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Publications. Available from: [Link]
-
PubMed. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. U.S. National Library of Medicine. Available from: [Link]
-
Yaichkov, I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. U.S. National Library of Medicine. Available from: [Link]
-
Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. U.S. National Library of Medicine. Available from: [Link]
-
Asian Journal of Research in Chemistry. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. AJRC. Available from: [Link]
-
Kim, C., & Herzon, S. B. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. Available from: [Link]
-
Al-Ayed, A. S. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Center for Biotechnology Information. Available from: [Link]
-
Journal of Chemical Theory and Computation. (2016). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. ACS Publications. Available from: [Link]
-
Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available from: [Link]
- Google Patents. (1969). Process for preparing 3-aminoisoxazole derivatives. Google Patents.
-
PubMed. (2013). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. U.S. National Library of Medicine. Available from: [Link]
-
ResearchGate. (2018). MicroED analysis of small organic molecules. ResearchGate. Available from: [Link]
-
Journal of Chemical Education. (2013). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. ACS Publications. Available from: [Link]
-
RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available from: [Link]
-
RSC. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Royal Society of Chemistry. Available from: [Link]
-
MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available from: [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]
-
ResearchGate. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. Available from: [Link]
-
SCAS. (n.d.). Organic Compounds Structural Analysis. Sumika Chemical Analysis Service. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 933940-12-6|this compound|BLD Pharm [bldpharm.com]
- 8. Organic Compounds Structural Analysisï½ï½Pharmaceuticalsï½Servicesï½Sumika Chemical Analysis Service, Ltd. [scas.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.vensel.org [pubs.vensel.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide and Analogs
Introduction: Unveiling the Therapeutic Potential of Isoxazole-Carboxamides
The isoxazole-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities range from anticancer and anti-inflammatory to neuromodulatory and antimicrobial effects.[1][2] 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide represents a specific embodiment of this versatile chemical class. While detailed public data on this exact molecule is nascent, the extensive research on its close analogs provides a robust framework for its preclinical evaluation.
This guide provides a comprehensive suite of in vitro assay protocols designed to elucidate the biological activity profile of this compound and related derivatives. The protocols are grounded in established methodologies and are presented with the underlying scientific rationale to empower researchers in drug discovery and development.
Part 1: Foundational Assays - Cytotoxicity and Antiproliferative Activity
A critical initial step in profiling any novel compound is to assess its general cytotoxicity and specific antiproliferative effects against cancer cell lines. This helps to identify potential anticancer agents and establish a therapeutic window for other indications.[3]
The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Scientific Rationale: This assay is a reliable and high-throughput method to determine a compound's effect on cell viability. A reduction in the metabolic activity of the cells, and thus a decrease in the purple color, is indicative of either cytotoxicity or a reduction in cell proliferation.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, Hep3B for liver cancer) to ~80% confluency.[1]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[3]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[3]
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Example IC₅₀ Values for Isoxazole Analogs
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Analog 2d | Hep3B | ~23 | [1] |
| Analog 2e | Hep3B | ~23 | [1] |
| Analog 2d | HeLa | 15.48 | [1] |
| Analog 2a | MCF-7 | 39.80 | [1] |
Part 2: Exploring Immunomodulatory and Anti-inflammatory Potential
Many isoxazole derivatives have demonstrated the ability to modulate immune responses, a desirable characteristic for treating inflammatory diseases.[4][5] Key assays in this area focus on lymphocyte proliferation and cytokine production.
Lymphocyte Proliferation Assay
This assay measures the ability of a compound to inhibit or stimulate the proliferation of immune cells, such as peripheral blood mononuclear cells (PBMCs), in response to a mitogen.
Scientific Rationale: Uncontrolled lymphocyte proliferation is a hallmark of many autoimmune and inflammatory diseases. Mitogens like Phytohemagglutinin (PHA) stimulate T-lymphocyte proliferation. A compound's ability to suppress this proliferation indicates potential immunosuppressive or anti-inflammatory activity.[4]
Protocol: PHA-induced PBMC Proliferation Assay
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ PBMCs per well in 100 µL of medium in a 96-well plate.
-
Add 50 µL of the test compound at various concentrations.
-
Add 50 µL of PHA (final concentration of 5 µg/mL) to stimulate proliferation. Include unstimulated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Proliferation (MTT Method):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
TNF-α Production in Whole Blood Cultures
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine. This assay evaluates a compound's ability to inhibit its production in a physiologically relevant setting.
Scientific Rationale: Overproduction of TNF-α is implicated in numerous inflammatory diseases. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of TNF-α production by monocytes and macrophages.[4] Measuring the inhibition of LPS-induced TNF-α is a standard method for identifying anti-inflammatory compounds.[4]
Protocol: LPS-induced TNF-α Production Assay
-
Blood Collection and Treatment:
-
Collect fresh heparinized whole blood from healthy donors.
-
In a 96-well plate, mix 180 µL of whole blood with 10 µL of the test compound at various concentrations.
-
Add 10 µL of LPS (final concentration of 100 ng/mL) to stimulate TNF-α production. Include unstimulated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C.
-
-
Plasma Collection:
-
Centrifuge the plate at 1000 x g for 10 minutes.
-
Carefully collect the plasma supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Part 3: Neuromodulatory Activity at AMPA Receptors
A significant body of research has highlighted isoxazole-4-carboxamide derivatives as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission and plasticity.[6][7]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through AMPA receptors in response to the application of glutamate (or an agonist like AMPA) and the modulatory effects of the test compound.
Scientific Rationale: Dysregulation of AMPA receptor activity is implicated in neurological disorders such as epilepsy and chronic pain.[6] Identifying compounds that can inhibit or modulate these receptors is a key strategy for developing novel therapeutics. The patch-clamp technique provides high-resolution data on receptor currents and kinetics.
Protocol: Whole-Cell Patch-Clamp on HEK293T Cells Expressing AMPA Receptors
-
Cell Culture and Transfection:
-
Electrophysiological Recording:
-
Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell recording configuration on a transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist (e.g., 10 mM glutamate) for a short duration to elicit an AMPA receptor-mediated current.
-
Co-apply the agonist with the test compound at a specific concentration (e.g., 16 µM) to observe its modulatory effect on the current amplitude.[7]
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA-induced currents in the absence and presence of the test compound.
-
Calculate the percentage of inhibition or potentiation.
-
Analyze the effects on receptor kinetics, such as deactivation and desensitization rates.[6]
-
Workflow for In Vitro Assay Selection
Caption: A logical workflow for the in vitro screening of novel isoxazole-carboxamide compounds.
Part 4: Investigating Antimicrobial Activity
The isoxazole core is also present in some antimicrobial agents. Therefore, evaluating the antibacterial and antifungal properties of a novel analog is a worthwhile endeavor.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Scientific Rationale: The MIC is a standard quantitative measure of a compound's antimicrobial potency and is essential for comparing the activity of different agents.
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, Candida albicans for fungi) overnight.
-
Adjust the turbidity of the inoculum to the 0.5 McFarland standard.
-
Dilute the inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth to obtain a range of concentrations (e.g., 256 to 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
General Mechanism of Action for Isoxazole Derivatives
Caption: Potential mechanisms of action for isoxazole-carboxamide derivatives.
References
-
BioWorld Science. A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. 2022-01-12. [Link]
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Maczynski, M., et al. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed, 2018. [Link]
-
PMC - PubMed Central. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. [Link]
-
PMC. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. 2022-10-29. [Link]
-
An-Najah Staff. Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. 2021-03-09. [Link]
-
PubMed. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. [Link]
-
PMC - PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. 2025-08-10. [Link]
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
-
PMC - PubMed Central. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. 2025-03-08. [Link]
-
PubMed. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. [Link]
-
MDPI. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. [Link]
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Cellular Activity of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Carboxamide
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] The novel compound, 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, belongs to this promising class of molecules. While specific biological targets for this particular derivative are still under investigation, its structural motifs suggest a high probability of activity in pathways governing cell proliferation, apoptosis, and immune responses.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial cell-based screening and characterization of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling the elucidation of the compound's cytotoxic, pro-apoptotic, and immunomodulatory potential.
Part 1: Foundational Screening - Assessing Cytotoxicity and Antiproliferative Effects
A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of a therapeutic window and guides the concentration ranges for subsequent mechanistic studies.
Principle of the MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a soluble formazan product that is quantifiable by measuring the absorbance at 490 nm. The amount of formazan produced is directly proportional to the number of living cells in the culture.[4]
Protocol: Antiproliferative Activity Assessment using MTS Assay
1. Cell Seeding:
-
Culture selected cancer cell lines (e.g., K562, U251-MG, T98G, HeLa, MCF-7) in appropriate media until they reach 70-80% confluency.[4][5]
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to achieve a range of final concentrations (e.g., 0.05, 0.1, 0.5, 1, 10, 50, 100, 300 µM).[4]
-
Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
3. MTS Assay and Data Analysis:
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the results and determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Recommendation |
| Cell Lines | K562, U251-MG, T98G, HeLa, MCF-7[4][5] |
| Seeding Density | 2.5 x 10⁴ cells/well[4] |
| Compound Concentrations | 0.05 µM to 300 µM[4] |
| Incubation Time | 24, 48, and 72 hours |
| Assay Reagent | MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) |
Part 2: Mechanistic Insight - Investigating Pro-Apoptotic Activity
Should the compound exhibit significant antiproliferative effects, the next logical step is to determine if this is due to the induction of apoptosis (programmed cell death).
Principle of the Annexin V Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. By using flow cytometry, cells that are positive for Annexin V staining can be identified as apoptotic. Propidium iodide (PI) or a similar viability dye is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[5]
Protocol: Detection of Apoptosis by Annexin V Staining
1. Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24-72 hours.[5]
-
Include an untreated control group.
2. Cell Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Detection
Caption: Workflow for detecting apoptosis via Annexin V staining.
Part 3: Exploring Immunomodulatory Effects
Many isoxazole derivatives have been shown to possess immunomodulatory properties.[2][6] Evaluating the effect of this compound on immune cell function is a critical step in its characterization.
Principle of Cytokine Release Assays (ELISA)
Cytokines are signaling proteins that play a crucial role in regulating immune responses. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), released into the cell culture supernatant.[2][7] This provides insight into the pro- or anti-inflammatory properties of the compound.
Protocol: Measurement of Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
1. Isolation and Culture of PBMCs:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
2. Cell Treatment:
-
Seed PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an immune activator such as lipopolysaccharide (LPS) to induce cytokine production.[2][7] Include unstimulated and vehicle controls.
-
Incubate for 24 hours.
3. Supernatant Collection and ELISA:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Perform an ELISA for the cytokines of interest (e.g., TNF-α, IL-1β) according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Signaling Pathway for LPS-induced Cytokine Production
Caption: Simplified TLR4 signaling pathway leading to cytokine production.
Part 4: Advanced Investigations - Target Deconvolution
While the initial screening assays provide a phenotypic understanding of the compound's activity, further experiments are necessary to identify its specific molecular targets. Based on the activities of related isoxazole carboxamides, potential targets could include:
-
Protein Kinases: Many anticancer drugs target protein kinases involved in cell signaling pathways. Kinase activity assays could be employed to screen for inhibitory effects against a panel of relevant kinases.
-
AMPA Receptors: Some isoxazole derivatives have been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][8][9] Electrophysiological techniques like whole-cell patch-clamp could be used to investigate the compound's effect on AMPA receptor currents.[3][9]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a known mechanism of action for some anticancer agents.[10] In vitro tubulin polymerization assays can determine if the compound interferes with this process.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and immune cell function, researchers can gain valuable insights into its therapeutic potential and guide future drug development efforts.
References
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Darujps, 3(1), 16. [Link]
-
Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]
-
Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Maczynski, M., Artym, J., Kocieba, M., Sockacka-Cwikla, A., Drozd-Szczygiel, E., Ryng, S., & Zimecki, M. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 395-404. [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025, March 8). MDPI. Retrieved January 20, 2026, from [Link]
-
Maczyński, M., Zimecki, M., Taraszkiewicz, M., & Ryng, S. (2008). Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides. Acta Poloniae Pharmaceutica, 65(5), 543-549. [Link]
-
Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (2025). Chemistry & Biodiversity, 22(8), e202500392. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. (2017). Chemical Biology & Drug Design, 89(4), 547-558. [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025, March 8). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]. (1987). Journal of Medicinal Chemistry, 30(6), 1105-1107. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide (EVT-2982891) | 919751-64-7 [evitachem.com]
Application Notes and Protocols for Efficacy Testing of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide in Animal Models of Neurological Disorders
Introduction: The Therapeutic Potential of Isoxazole-4-Carboxamide Derivatives in Neurology
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Notably, isoxazole-4-carboxamide derivatives have emerged as potent modulators of critical signaling pathways within the central nervous system (CNS).[4] Research into related compounds suggests that this chemical class can exhibit significant immunomodulatory properties and may influence neurotransmitter systems, making them attractive candidates for treating neurological and psychiatric disorders.[5]
Specifically, certain isoxazole derivatives have been shown to possess anti-inflammatory and anti-proliferative activities.[5] Furthermore, isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4] The modulation of AMPA receptors is a key area of investigation for conditions involving excitotoxicity and alterations in synaptic plasticity, such as epilepsy and neuropathic pain.[4]
Given this background, 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide is hypothesized to possess neuroprotective and anti-inflammatory properties. This document provides a comprehensive guide for researchers to evaluate the in vivo efficacy of this compound in relevant animal models of neuroinflammation and excitotoxicity.
Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for elucidating the therapeutic potential of a novel compound. Based on the putative mechanisms of action for isoxazole derivatives, two well-established rodent models are proposed for the initial efficacy testing of this compound:
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: This model is ideal for assessing the anti-inflammatory properties of the compound. Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[6][7][8][9] This model is relevant to a variety of neurodegenerative diseases where neuroinflammation is a key pathological feature.[10][11]
-
Kainic Acid (KA)-Induced Excitotoxicity and Seizure Model: This model is used to evaluate the neuroprotective effects of the compound against glutamate-induced excitotoxicity, a common mechanism of neuronal damage in epilepsy, stroke, and traumatic brain injury.[12][13][14] Kainic acid, a potent glutamate receptor agonist, induces status epilepticus and subsequent neuronal loss, particularly in the hippocampus.[15][16]
Experimental Workflows and Data Visualization
A logical and systematic experimental workflow is crucial for obtaining reproducible and interpretable data. The following diagram outlines the general workflow for evaluating the efficacy of this compound in the selected animal models.
Caption: General experimental workflow for in vivo efficacy testing.
The following diagram illustrates the putative signaling pathways that may be modulated by this compound in the context of neuroinflammation and excitotoxicity.
Sources
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study | MDPI [mdpi.com]
- 5. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 8. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Frontiers | Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model [frontiersin.org]
- 16. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide in Cancer Cell Lines
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer properties.[1] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, inhibiting crucial enzymes, and disrupting cellular signaling pathways essential for tumor progression.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide in cancer cell line studies. While specific data on this particular compound is emerging, this guide leverages findings from structurally analogous isoxazole-carboxamide derivatives to propose a likely mechanism of action and to provide robust protocols for its investigation.
The core structure, 5-amino-isoxazole-4-carboxamide, is a validated pharmacophore for inducing apoptosis in cancer cells.[3] The addition of a 2-methoxyphenyl group at the 3-position is anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties. Based on the current body of literature for related compounds, the principal hypothesized mechanism of action for this compound is the induction of programmed cell death (apoptosis) and the potential modulation of key cell survival signaling pathways.
Hypothesized Mechanism of Action
Structurally similar 5-amino-3-phenyl-1,2-oxazole-4-carboxamide analogs have been identified as inducers of apoptosis in cancer cells, potentially through a mechanism involving the depolarization of the mitochondrial membrane.[3] Furthermore, other isoxazole derivatives have been shown to inhibit signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt pathway, or to act as inhibitors of heat shock protein 90 (HSP90).[4][5]
Therefore, a primary investigative approach for this compound should focus on its ability to induce apoptosis and to modulate key proteins within relevant signaling cascades.
PART 1: Preliminary Screening and Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[3][6]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
| Cell Line | Hypothetical IC50 (µM) for Isoxazole Analog | Reference |
| A375 (Melanoma) | 0.3 - 3.7 | [4] |
| MCF-7 (Breast) | 39.80 | [7] |
| HeLa (Cervical) | 15.48 | [7] |
| Hep3B (Liver) | ~23 | [7] |
Note: The IC50 values presented are for structurally related isoxazole-carboxamide derivatives and should be considered as a starting point for determining the optimal concentration range for this compound.
PART 2: Mechanistic Studies
Once the cytotoxic potential of the compound is established, the next phase is to elucidate its mechanism of action. Based on the literature for related compounds, investigating apoptosis and cell cycle progression is a logical next step.
Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Cancer cells treated with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the MTT assay protocol. After incubation, harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7]
Materials:
-
Cancer cells treated with this compound.
-
70% ice-cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and wash the treated cells with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and cell survival signaling pathways.
Hypothesized Signaling Pathway to Investigate:
// Nodes Compound [label="5-Amino-3-(2-methoxyphenyl)\nisoxazole-4-carboxamide", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Compound -> PI3K [label="Inhibition?", style=dashed, color="#EA4335"]; PI3K -> Akt [label="Activates", color="#5F6368"]; Akt -> pAkt [label="Phosphorylation", color="#5F6368"]; pAkt -> Bcl2 [label="Promotes", color="#5F6368"]; Bcl2 -> Caspase9 [label="Inhibits", color="#EA4335"]; Caspase9 -> Caspase3 [label="Activates", color="#5F6368"]; Caspase3 -> Apoptosis [label="Executes", color="#5F6368"]; } }
Hypothesized signaling pathway for apoptosis induction.
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, Bcl-2, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Overview
// Nodes Start [label="Start: Select Cancer Cell Lines", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="Protocol 1:\nMTT Cytotoxicity Assay", fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="Determine IC50 Value", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Protocol 2:\nAnnexin V/PI Staining\n(Apoptosis Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Protocol 3:\nPI Staining\n(Cell Cycle Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Western [label="Protocol 4:\nWestern Blot Analysis\n(Signaling Pathways)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nMechanism Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> MTT [color="#5F6368"]; MTT -> IC50 [color="#5F6368"]; IC50 -> Apoptosis [color="#5F6368"]; IC50 -> CellCycle [color="#5F6368"]; IC50 -> Western [color="#5F6368"]; Apoptosis -> Analysis [color="#5F6368"]; CellCycle -> Analysis [color="#5F6368"]; Western -> Analysis [color="#5F6368"]; } }
General workflow for cell-based evaluation.
References
-
Gajos-Dębowska, A., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences. Available at: [Link]
-
Pisano, C., et al. (2017). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. Available at: [Link]
-
Krajcovicova, S., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry & Biodiversity. Available at: [Link]
-
Al-Qaisi, Z. I., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah University Journal for Research. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Wi, S. M., & Lee, K. Y. (2014). 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways. Immune Network. Available at: [Link]
-
Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. staff.najah.edu [staff.najah.edu]
Application Notes and Protocols for Isoxazole-4-Carboxamide Derivatives in Neurobiology
Introduction: A Promising Scaffold for Neuromodulation
The isoxazole-4-carboxamide core represents a versatile and increasingly significant scaffold in the development of novel therapeutics for neurological disorders. While extensive research on the specific compound 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide is not yet publicly available, the broader class of isoxazole-4-carboxamide derivatives has demonstrated considerable potential as potent modulators of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of isoxazole-4-carboxamide derivatives in neurobiology, with a focus on their role as AMPA receptor modulators. The protocols and insights presented here serve as a robust framework for investigating novel derivatives, including this compound.
AMPA receptors are fundamental to fast excitatory synaptic transmission in the central nervous system and are implicated in the pathophysiology of numerous neurological conditions, including chronic pain, Parkinson's disease, and neurodegenerative disorders.[1][2][3] The ability of isoxazole-4-carboxamide derivatives to modulate AMPA receptor activity makes them compelling candidates for the development of non-opioid analgesics and neuroprotective agents.[1][2]
Mechanism of Action: Modulation of AMPA Receptor Function
Isoxazole-4-carboxamide derivatives have been shown to act as potent inhibitors of AMPA receptor activity.[1][2] Their mechanism of action involves direct interaction with the receptor, leading to a reduction in ion flow and alterations in its biophysical properties.
Key Mechanistic Insights:
-
Inhibition of AMPA Receptor Currents: Electrophysiological studies have demonstrated that isoxazole-4-carboxamide derivatives can significantly reduce AMPA receptor-mediated whole-cell currents.[1][2] This inhibitory effect has been observed on both homomeric and heteromeric AMPA receptor subunits.[1][2]
-
Alteration of Receptor Kinetics: Beyond simple inhibition, these compounds can profoundly alter the gating properties of AMPA receptors, including their deactivation and desensitization kinetics.[1][2][3] This suggests a complex interaction with the receptor that goes beyond competitive antagonism at the glutamate binding site.
-
Subunit Specificity: The modulatory effects of isoxazole-4-carboxamide derivatives can exhibit specificity for different AMPA receptor subunits. For instance, studies have focused on their effects on GluA2-containing AMPA receptors, which play a crucial role in limiting calcium permeability and excitotoxicity.[3]
The following diagram illustrates the proposed mechanism of action of isoxazole-4-carboxamide derivatives at a glutamatergic synapse.
Caption: Workflow for Electrophysiological Screening.
Data Presentation
The following table summarizes the inhibitory potency of several isoxazole-4-carboxamide derivatives on different AMPA receptor subunits, as reported in the literature. This provides a benchmark for evaluating novel compounds.
| Compound | Target Subunit | IC50 (µM) | Reference |
| CIC-1 | GluA2 | 3.03 | [1] |
| CIC-1 | GluA2/3 | 3.12 | [1] |
| CIC-2 | GluA2 | 3.12 | [1] |
| CIC-2 | GluA2/3 | 3.32 | [1] |
| ISX-11 | GluA2 | 4.4 | [3] |
| ISX-11 | GluA2/3 | 4.62 | [3] |
| ISX-8 | GluA2 | 4.6 | [3] |
| ISX-8 | GluA2/3 | 4.79 | [3] |
Conclusion
The isoxazole-4-carboxamide scaffold is a highly promising starting point for the development of novel modulators of AMPA receptors with significant therapeutic potential in neurobiology. The application notes and protocols provided in this guide offer a comprehensive framework for the investigation and characterization of new derivatives. Through systematic screening and detailed electrophysiological analysis, researchers can elucidate the structure-activity relationships and pharmacological profiles of these compounds, paving the way for the discovery of new treatments for a range of neurological disorders.
References
- No specific neurobiological studies on this compound were identified in the initial search.
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available at: [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central. Available at: [Link]
-
Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. Available at: [Link]
-
Novel alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionate (AMPA) Receptor Antagonists of 2,3-benzodiazepine Type: Chemical Synthesis, in Vitro Characterization, and in Vivo Prevention of Acute Neurodegeneration. PubMed. Available at: [Link]
-
Anti-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor encephalitis. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Introduction
5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), accurate and precise quantification is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This document provides a comprehensive guide to the analytical methods for the quantification of this compound in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5][6][7]
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used method for routine quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for bioanalytical studies.
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For the quantification of this compound, a reversed-phase HPLC method is proposed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared from known standards.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Purified water (e.g., Milli-Q).
-
Formic acid (analytical grade).
-
Reference standard of this compound.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution as detailed in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a hypothetical value of 275 nm is used here based on the isoxazole and methoxyphenyl chromophores).
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
4. Method Validation: The method must be validated according to ICH Q2(R1)/Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][3][4][5][6] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix, a placebo formulation, and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation: HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is particularly well-suited for the quantification of low concentrations of drugs and their metabolites in complex biological matrices such as plasma or tissue homogenates.[8][9] The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first mass spectrometer, fragmented in a collision cell, and a specific product ion is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Method
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
UPLC or HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal Standard (IS): A structurally similar molecule, ideally a stable isotope-labeled version of the analyte.
-
All other materials as listed for the HPLC-UV method.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solutions: Prepare stock solutions of the analyte and the internal standard in methanol.
-
Working Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate biological matrix (e.g., blank plasma) with known amounts of the analyte and a constant amount of the internal standard.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Column: C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer. Hypothetical transitions are provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | [M+H]+ | Fragment 1 | Optimized |
| Internal Standard | [M+H]+ | Fragment 1 | Optimized |
5. Method Validation: The bioanalytical method should be validated in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry and ICH M10 guideline.[8][10] The validation parameters are similar to those for HPLC-UV but with a focus on bioanalytical aspects such as matrix effect, recovery, and stability.
Data Presentation: LC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention times of the analyte and IS. |
| Linearity (r²) | ≥ 0.99 |
| Range | e.g., 0.1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | IS-normalized matrix factor should be consistent. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte should be stable under various storage and handling conditions. |
Visualization: LC-MS/MS Bioanalytical Workflow
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for High-Throughput Screening with 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Introduction: The Isoxazole Scaffold in Drug Discovery and the Rationale for High-Throughput Screening
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2][3][4] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The structural diversity and synthetic tractability of isoxazole derivatives make them ideal candidates for inclusion in compound libraries for drug discovery.[1][2][3] The specific compound, 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide (CAS 933940-12-6), represents a promising, yet underexplored, molecule for which high-throughput screening (HTS) can efficiently elucidate its biological targets and therapeutic potential.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of various HTS technologies to screen this compound. Given the diverse activities of related isoxazole carboxamides, which have been shown to modulate enzyme activity and protein-protein interactions, we will focus on robust, homogeneous assay formats suitable for identifying inhibitors of common drug targets like protein kinases or disruptors of biomolecular interactions.[5][6][7][8]
Strategic Selection of HTS Assays for Initial Screening
The primary goal of an initial HTS campaign is to efficiently and robustly identify "hits" from a large compound library.[9][10] The choice of assay technology is paramount and should be guided by the putative target class. For a novel compound like this compound, assays with broad applicability are highly valuable. We will detail protocols for three industry-standard, homogeneous ("mix-and-read") HTS assays: a luminescence-based kinase assay, a Fluorescence Polarization (FP) assay for protein-protein interactions, and a Homogeneous Time-Resolved Fluorescence (HTRF) assay, also for biomolecular interactions. These methods are known for their sensitivity, scalability, and reduced susceptibility to artifacts.[11][12][13][14][15][16]
Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
Protein kinases are a major class of drug targets, particularly in oncology, and their dysregulation is implicated in numerous diseases.[17][18] Luminescence-based assays that quantify kinase activity by measuring ATP consumption or ADP production are highly amenable to HTS.[13][14][17][18] The ADP-Glo™ assay is a robust platform that measures ADP produced by a kinase reaction.[17] The intensity of the luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[17] An inhibitor will decrease kinase activity, resulting in a lower luminescent signal.[17]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process. First, the kinase reaction is performed, and upon its completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction to produce a stable, "glow-type" luminescent signal.[17]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol
This protocol is designed for a 384-well plate format.
Materials:
-
Purified Kinase and its specific substrate
-
This compound (Test Compound)
-
Staurosporine or other known kinase inhibitor (Positive Control)
-
DMSO (Vehicle Control)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution at 2x the final desired concentration (typically at or below the Kₘ)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque, low-volume 384-well plates
-
Automated liquid handler or multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compound in DMSO.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 25-50 nL) of the compound solutions to the assay plate.
-
Include wells with positive control inhibitor and DMSO-only for vehicle control.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2x kinase/substrate solution in Kinase Reaction Buffer.
-
Dispense 2.5 µL of the 2x kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x ATP solution in Kinase Reaction Buffer.
-
Add 2.5 µL of the 2x ATP solution to all wells to start the reaction. The final volume is now 5 µL.
-
Incubate for 1 hour at room temperature.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
| Parameter | Concentration/Volume | Purpose |
| Test Compound | 10 mM stock in DMSO | To test for inhibitory activity |
| Final Compound Conc. | e.g., 10 µM (single point) | Screening concentration |
| Kinase | Enzyme-dependent | The biological target |
| Substrate | Enzyme-dependent | Phosphorylated by the kinase |
| ATP | At Kₘ for the kinase | Substrate for the kinase reaction |
| Final Assay Volume | 20 µL | Miniaturized for HTS |
| Incubation Times | 15 min (pre-incubation), 60 min (reaction), 40 min, 30 min (detection) | Allows for reaction completion and signal stabilization |
Protocol 2: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction (PPI)
FP is a robust, solution-based, homogeneous technique widely used in HTS to study molecular interactions.[11][19][20][21] The assay measures the change in the tumbling rate of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[11][20] A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling slows, and the emitted light is more polarized.[21] This change in polarization can be used to screen for compounds that disrupt this interaction.
Principle of the Competitive FP Assay
In a competitive format, a known interaction between a protein and a fluorescent tracer is established. The addition of a test compound that binds to the protein and displaces the tracer will cause a decrease in the FP signal, indicating a "hit".[19]
Caption: Principle of a competitive Fluorescence Polarization assay.
Detailed Protocol
This protocol is for a 384-well plate format.
Materials:
-
Purified Protein of interest
-
Fluorescently labeled tracer (e.g., a peptide or small molecule known to bind the protein)
-
This compound (Test Compound)
-
Unlabeled tracer or known binder (Positive Control)
-
DMSO (Vehicle Control)
-
FP Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Automated liquid handler or multichannel pipettes
-
Plate reader with FP capabilities (excitation and emission filters for the chosen fluorophore)
Procedure:
-
Assay Development (Pre-HTS):
-
Determine the optimal concentration of the fluorescent tracer that gives a robust signal-to-noise ratio.[22]
-
Perform a saturation binding experiment by titrating the protein against a fixed concentration of the tracer to determine the Kᴅ and the optimal protein concentration for the assay (typically 70-80% bound).
-
-
Compound Plating:
-
Prepare and plate serial dilutions of the test compound, positive control, and DMSO vehicle control as described in Protocol 1.
-
-
Reagent Addition:
-
Prepare a 2x solution of the protein in FP Assay Buffer.
-
Dispense 10 µL of the 2x protein solution into each well containing the compounds.
-
Incubate for 15-30 minutes at room temperature.
-
-
Tracer Addition and Measurement:
-
Prepare a 2x solution of the fluorescent tracer in FP Assay Buffer.
-
Add 10 µL of the 2x tracer solution to all wells. The final volume is 20 µL.
-
Incubate for a period determined during assay development (e.g., 1-2 hours) at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader. The reader will measure the intensity of light parallel and perpendicular to the plane of excitation.[11][20]
-
| Parameter | Concentration/Volume | Purpose |
| Test Compound | 10 mM stock in DMSO | To test for disruptive activity |
| Protein | Determined by titration (e.g., 1-100 nM) | The biological target |
| Fluorescent Tracer | Determined by titration (e.g., 1-10 nM) | The signaling component |
| Final Assay Volume | 20 µL | Miniaturized for HTS |
| Incubation Times | 15-30 min (pre-incubation), 1-2 hours (binding) | Allows for binding equilibrium to be reached |
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for PPI
HTRF is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology that is highly robust and widely used in drug discovery.[12][15][16] It combines the sensitivity of FRET with time-resolved detection to reduce background fluorescence.[12][15] The assay uses two fluorophores: a donor (typically a Europium or Terbium cryptate) and an acceptor (e.g., d2 or XL665).[12][15] When two interacting proteins, each labeled with either the donor or acceptor, are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor.[23]
Principle of the Competitive HTRF Assay
Two interacting proteins are labeled, for instance, with anti-tag antibodies conjugated to the HTRF donor and acceptor. This interaction produces a high HTRF signal. A test compound that disrupts this interaction will separate the donor and acceptor, leading to a decrease in the HTRF signal.
Caption: Principle of a competitive HTRF assay for PPI.
Detailed Protocol
This protocol is for a 384-well, low-volume plate format.
Materials:
-
Two purified, tagged interacting proteins (e.g., GST-tag and 6xHis-tag)
-
HTRF donor and acceptor antibodies specific for the tags (e.g., Anti-GST-Tb cryptate and Anti-6xHis-d2)
-
This compound (Test Compound)
-
Known disruptor or unlabeled protein (Positive Control)
-
DMSO (Vehicle Control)
-
HTRF Assay Buffer (optimized for the protein interaction)[23]
-
White or black, low-volume 384-well plates
-
Automated liquid handler or multichannel pipettes
-
HTRF-compatible plate reader
Procedure:
-
Assay Development (Pre-HTS):
-
Perform a matrix titration of both proteins to determine the optimal concentrations that yield the best signal-to-background ratio.[23]
-
Determine the optimal concentrations of the donor and acceptor antibodies.
-
-
Compound Plating:
-
Plate the test compound, positive control, and DMSO vehicle control as previously described. Assume a 20 µL final volume. For example, dispense 4 µL of a 5x compound solution.
-
-
Reagent Addition:
-
Prepare a 5 µL solution containing Protein 1 and the corresponding donor-labeled antibody.
-
Prepare a 5 µL solution containing Protein 2 and the corresponding acceptor-labeled antibody.
-
Dispense the reagents into the plate. The order of addition (pre-mixing proteins then adding antibodies, or adding proteins to antibody-plated wells) should be optimized. A common method is to add the first protein/antibody mix, incubate, then add the second protein/antibody mix.
-
For a simplified HTS workflow, a single mix of all four components (Protein 1, Protein 2, donor antibody, acceptor antibody) can be prepared and 16 µL dispensed into the wells containing the compound.
-
-
Incubation and Measurement:
-
Incubate the plate for the optimized time (e.g., 2 to 24 hours) at room temperature, protected from light. HTRF signals are typically very stable.[12]
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/FRET reference).[12]
-
| Parameter | Concentration/Volume | Purpose |
| Test Compound | 10 mM stock in DMSO | To test for disruptive activity |
| Proteins 1 & 2 | Determined by titration | The interacting biological targets |
| HTRF Reagents | Per manufacturer's recommendation | Donor and acceptor for signal generation |
| Final Assay Volume | 20 µL | Miniaturized for HTS |
| Incubation Time | 2-24 hours | Allows for binding equilibrium and signal stability |
Data Analysis and Hit Identification
Regardless of the assay platform, a robust data analysis workflow is critical for identifying meaningful hits.[24][25][26][27]
-
Normalization: Raw data from each plate should be normalized to account for plate-to-plate variation.[24][28] This is typically done using the on-plate controls. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_min_control) / (Signal_max_control - Signal_min_control))
-
Max Control (0% Inhibition): DMSO vehicle control wells.
-
Min Control (100% Inhibition): Positive control inhibitor wells.
-
-
Quality Control: Assay quality for each plate should be assessed using statistical parameters like the Z'-factor.[29] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
-
Hit Selection: A "hit" is a compound that produces a statistically significant effect. A common method is to set a threshold based on the standard deviation (SD) of the sample population, for example, identifying compounds with an activity greater than 3 times the SD of the plate median.[24]
Conclusion and Forward Path
The protocols outlined in this guide provide a robust starting point for conducting a high-throughput screening campaign with this compound. By employing established and reliable technologies such as luminescence-based kinase assays, Fluorescence Polarization, and HTRF, researchers can efficiently probe the biological activity of this novel compound against key drug target classes. Positive hits from these primary screens must undergo a rigorous validation process, including dose-response confirmation, secondary and orthogonal assays, and initial structure-activity relationship (SAR) studies to confirm their activity and mechanism of action.[25]
References
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC - NIH URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]
-
Title: Application of Fluorescence Polarization in HTS Assays Source: PubMed URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: ResearchGate URL: [Link]
-
Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: NIH URL: [Link]
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: ResearchGate URL: [Link]
-
Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format Source: link.springer.com URL: [Link]
-
Title: AlphaScreen Source: BMG LABTECH URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL: [Link]
-
Title: What Is the Best Kinase Assay? Source: BellBrook Labs URL: [Link]
-
Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]
-
Title: HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications Source: PubMed Central URL: [Link]
-
Title: Time-Resolved Fluorescence TRF / TR-FRET (HTRF) Source: Molecular Devices URL: [Link]
-
Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL: [Link]
-
Title: Biologically-active isoxazole-based drug molecules Source: ResearchGate URL: [Link]
-
Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL: [Link]
-
Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... Source: ResearchGate URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: ExperimentAlphaScreen Documentation Source: Emerald Cloud Lab URL: [Link]
-
Title: Data analysis approaches in high throughput screening Source: URL: [Link]
-
Title: High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel Source: Lab on a Chip (RSC Publishing) URL: [Link]
-
Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: PubMed URL: [Link]
-
Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]
-
Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]
-
Title: High-Throughput Screening Data Analysis Source: Basicmedical Key URL: [Link]
-
Title: Data normalization methods recommended for the analysis of HTS and HCS... Source: ResearchGate URL: [Link]
-
Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives Source: PMC URL: [Link]
-
Title: HTS Data Integration Source: Apix-Drive URL: [Link]
-
Title: Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: PMC - NIH URL: [Link]
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: MDPI URL: [Link]
-
Title: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: MDPI URL: [Link]
-
Title: Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides Source: PubMed URL: [Link]
-
Title: Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease Source: PubMed URL: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.co.uk [promega.co.uk]
- 15. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 22. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. rna.uzh.ch [rna.uzh.ch]
- 25. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 27. apix-drive.com [apix-drive.com]
- 28. researchgate.net [researchgate.net]
- 29. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Isoxazole Scaffold as a Privileged Structure in Immunomodulation
An In-Depth Guide to Characterizing the Immunomodulatory Effects of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Numerous isoxazole-containing compounds have been developed as therapeutic agents, demonstrating anticancer, anti-inflammatory, and antibacterial properties.[1] Within this class, derivatives of 5-amino-isoxazole have shown significant potential for modulating immune responses. Studies on related compounds, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its derivatives, have revealed their capacity to alter lymphocyte proliferation and cytokine production, highlighting them as promising candidates for treating immune-related disorders.[2][3]
This application note provides a comprehensive framework for the preclinical evaluation of novel isoxazole derivatives, using this compound as a representative molecule. We present a structured, multi-tiered approach, beginning with broad phenotypic screening and progressing to more focused mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data.
Postulated Mechanism of Action: Modulation of the NF-κB Signaling Pathway
A central hub for inflammatory signaling is the Nuclear Factor-kappa B (NF-κB) pathway.[4] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[4] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of genes involved in inflammation, including those for cytokines like TNF-α and IL-1β.[4][5][6] Many successful anti-inflammatory drugs exert their effects by inhibiting this pathway.
We postulate that this compound may exert its immunomodulatory effects by interfering with the canonical NF-κB signaling pathway. This hypothesis forms the basis for the mechanistic studies outlined in this guide.
Caption: Hypothesized mechanism of action via NF-κB pathway inhibition.
Experimental Design: A Tiered Approach to Characterization
A logical workflow is crucial for the efficient evaluation of a novel compound. We propose a two-tiered strategy: initial in vitro screening to determine overall immunomodulatory activity, followed by mechanistic assays to elucidate the underlying mode of action.
Caption: A tiered workflow for immunomodulatory drug characterization.
PART 1: In Vitro Immunomodulatory & Cytotoxicity Profiling
The initial phase aims to establish the compound's biological activity window and its general effect on primary immune cell functions.
Protocol 1.1: Assessment of Cytotoxicity in Immune Cells
Rationale: Before assessing immunomodulatory effects, it is critical to determine the concentration range at which this compound is non-toxic to immune cells. A reduction in cell proliferation or cytokine production could be a result of cytotoxicity rather than a specific immunomodulatory effect. This protocol uses a standard MTT assay to measure metabolic activity as an indicator of cell viability.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 20% SDS in 50% DMF)
-
96-well flat-bottom culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound in complete medium. Add 100 µL of these dilutions to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO equivalent to the highest compound concentration) and a positive control for cell death (e.g., 10% DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Add 100 µL of detergent solution to each well to solubilize the formazan crystals.[7]
-
Incubate overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 1.2: Lymphocyte Proliferation Assay
Rationale: The proliferation of lymphocytes is a hallmark of an adaptive immune response.[7][8] This assay measures the compound's ability to inhibit mitogen-induced lymphocyte proliferation. Phytohemagglutinin (PHA) is a lectin that non-specifically activates T cells, providing a robust proliferative signal that can be modulated by an immunosuppressive agent.[9]
Materials:
-
PBMCs (isolated as in Protocol 1.1)
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) at an optimal concentration (e.g., 5 µg/mL)
-
Test compound and vehicle control
-
MTT assay reagents (as in Protocol 1.1) or [³H]-thymidine for a radioactive readout.[10]
Procedure:
-
Seed PBMCs at 1 x 10⁵ cells/well in a 96-well plate.
-
Add the test compound at various non-toxic concentrations (determined from Protocol 1.1). Include a vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Add PHA to the appropriate wells to stimulate proliferation. Include unstimulated control wells (cells + medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell proliferation using the MTT method as described previously (steps 6-9 in Protocol 1.1).
-
Calculate the percentage inhibition of proliferation relative to the PHA-stimulated vehicle control.
| Parameter | Description | Example Value |
| CC₅₀ (Cytotoxicity) | Concentration reducing cell viability by 50% | > 100 µM |
| IC₅₀ (Proliferation) | Concentration inhibiting mitogen-induced proliferation by 50% | 10 µM |
| Therapeutic Index (TI) | Ratio of CC₅₀ to IC₅₀ | > 10 |
Protocol 1.3: Cytokine Production Profiling
Rationale: Cytokines are critical mediators of inflammation. This protocol assesses the compound's ability to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from monocytes/macrophages within a PBMC population stimulated with LPS, a component of Gram-negative bacteria. Multiplex assays, such as Luminex, are highly recommended as they allow for the simultaneous measurement of multiple cytokines from a small sample volume, providing a comprehensive profile of the compound's anti-inflammatory activity.[11][12]
Materials:
-
PBMCs (isolated as in Protocol 1.1)
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL)
-
Test compound and vehicle control
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits.[13]
Procedure:
-
Seed PBMCs at 2 x 10⁵ cells/well in a 96-well plate.
-
Add the test compound at various non-toxic concentrations. Include a vehicle control.
-
Pre-incubate for 1-2 hours at 37°C.
-
Add LPS to the appropriate wells to stimulate cytokine production. Include unstimulated control wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Analyze the supernatant for cytokine concentrations according to the manufacturer's instructions for the chosen multiplex or ELISA assay.
-
Calculate the percentage inhibition of each cytokine relative to the LPS-stimulated vehicle control.
| Cytokine | Function | Expected Effect of Inhibitor |
| TNF-α | Pro-inflammatory | ↓ |
| IL-6 | Pro-inflammatory | ↓ |
| IL-1β | Pro-inflammatory | ↓ |
| IL-10 | Anti-inflammatory | ↑ or No Change |
PART 2: Elucidation of the Mechanism of Action
Once immunomodulatory activity is confirmed, the next step is to investigate the underlying molecular mechanism. Based on our hypothesis, this involves assessing the compound's effect on the NF-κB pathway.
Protocol 2.1: Analysis of NF-κB Activation
Rationale: To validate the hypothesis that the compound inhibits the NF-κB pathway, we need to measure a key event in its activation. A common and reliable method is to quantify the phosphorylation and subsequent degradation of the inhibitory protein IκBα by Western blot. A reduction in IκBα phosphorylation and degradation in the presence of the compound would provide strong evidence for its mechanism of action.
Materials:
-
A relevant cell line (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes)
-
DMEM or RPMI-1640 medium with 10% FBS
-
LPS (100 ng/mL)
-
Test compound and vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells (e.g., 2 x 10⁶ cells) in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound (at 1x and 3x its IC₅₀ from the cytokine assay) or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα. Re-probe with a loading control antibody (β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Compare the levels of phosphorylated IκBα and the degradation of total IκBα in compound-treated cells versus vehicle-treated cells at each time point. An effective inhibitor will reduce the LPS-induced phosphorylation and degradation of IκBα.
Conclusion
This application note provides a systematic and robust methodology for characterizing the immunomodulatory properties of this compound. By following this tiered approach, researchers can efficiently determine the compound's therapeutic window, quantify its anti-proliferative and anti-inflammatory effects, and elucidate its mechanism of action. The successful execution of these protocols will generate a comprehensive data package, enabling informed decisions for the further development of this and other novel isoxazole-based immunomodulators.
References
-
Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Retrieved from [Link]
-
Unknown. (n.d.). Lab 15. Lymphocyte Proliferation Assay. Retrieved from [Link]
-
The Kingsley Clinic. (n.d.). Comprehensive Guide to Lymphocyte Proliferation Assay Testing. Retrieved from [Link]
-
ACTG. (2000, February). ACTG Lab Man Lymphocyte Proliferation Assay. Retrieved from [Link]
-
Precision for Medicine. (n.d.). Cytokine and Protein Biomarker Assay Services. Retrieved from [Link]
-
Maqsood, R., et al. (2021). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. National Institutes of Health. Retrieved from [Link]
-
Quest Diagnostics. (n.d.). Mitogen- and Antigen-induced Lymphocyte Proliferation Panel. Retrieved from [Link]
-
Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed. Retrieved from [Link]
-
Boster Bio. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
-
Drynda, A., et al. (2015). The effect of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on lymphocyte subsets and humoral immune response in SRBC-immunized mice. PubMed. Retrieved from [Link]
-
Obmińska-Mrukowicz, B., et al. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. PubMed. Retrieved from [Link]
-
Wujec, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Retrieved from [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on lymphocyte subsets and humoral immune response in SRBC-immunized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Lab13 [science.umd.edu]
- 8. thekingsleyclinic.com [thekingsleyclinic.com]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. precisionformedicine.com [precisionformedicine.com]
developing assays for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide targets
A Strategic Workflow for Target Identification and Assay Development for Novel Isoxazole-Based Compounds: Featuring 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The compound this compound represents a novel chemical entity within this class, offering potential for new therapeutic applications. However, as with many novel compounds, its specific molecular targets are often uncharacterized, presenting a significant hurdle in early-stage drug discovery. The process of identifying a drug's molecular target and elucidating its mechanism of action is a critical step in its development.[4][5]
This document provides a comprehensive, multi-part guide for researchers, scientists, and drug development professionals on how to approach this challenge. We will outline a systematic and robust workflow for the identification and validation of the molecular targets of this compound, or any novel compound. This guide moves logically from broad, cell-based phenotypic screening to specific, target-focused biochemical and biophysical assays, ensuring a thorough and scientifically rigorous investigation. Each section provides not just step-by-step protocols, but also the strategic reasoning behind each experimental choice, empowering researchers to design and execute a self-validating discovery campaign.
Part 1: Initial Phenotypic Screening to Uncover Biological Activity
The first step in characterizing a novel compound is to understand its effect on a biological system. Phenotypic screening provides a broad, unbiased view of the compound's activity in a physiologically relevant context, such as a cancer cell line.[6] This approach can generate initial hypotheses about the compound's mechanism of action. Many isoxazole derivatives have demonstrated significant antiproliferative and pro-apoptotic activities in cancer cell lines.[7][8][9]
Protocol 1.1: High-Content Imaging for Phenotypic Profiling
High-content screening (HCS) uses automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in thousands of individual cells. This allows for a detailed, multi-parametric "fingerprint" of the compound's effects.
Rationale: Rather than a single endpoint like cell death, HCS can reveal more subtle changes in cell morphology, organelle health, cell cycle status, and the localization of specific proteins. This rich dataset can provide crucial clues to the affected signaling pathway.
Step-by-Step Protocol:
-
Cell Plating: Seed a panel of relevant human cancer cell lines (e.g., K562 for leukemia, U251-MG for glioblastoma[7]) in 96- or 384-well, clear-bottom imaging plates at a predetermined optimal density. Allow cells to adhere and resume proliferation for 24 hours.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound, typically starting from a top concentration of 100 µM. Add the compound dilutions to the cell plates. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plates for a relevant time course, for example, 24, 48, and 72 hours, to capture both early and late cellular responses.
-
Staining: Stain the cells with a cocktail of fluorescent dyes. A common combination includes:
-
Hoechst 33342: To stain the nucleus and assess cell number, nuclear morphology, and DNA content (for cell cycle).
-
CellMask™ Green: To stain the cytoplasm and define cell boundaries.
-
MitoTracker™ Red CMXRos: To assess mitochondrial membrane potential and morphology.
-
Annexin V-FITC: To identify early apoptotic cells.[7]
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well across all fluorescent channels.
-
Image Analysis: Use integrated software to perform image segmentation (identifying individual cells and their compartments) and quantify a wide range of parameters (e.g., nuclear area, mitochondrial texture, cell shape, fluorescence intensities).
-
Data Interpretation: Analyze the multi-parametric data to identify dose-dependent phenotypic changes. For example, an increase in nuclear size and DNA content might suggest cell cycle arrest at the G2/M phase.
Protocol 1.2: Cell Viability and Proliferation Assays (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.[8]
Rationale: This assay provides a quantitative measure of the compound's cytostatic or cytotoxic effects, allowing for the determination of an IC50 (half-maximal inhibitory concentration) value, a key parameter for compound potency.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate as described in Protocol 1.1.
-
Compound Treatment: Treat cells with a serial dilution of the compound for 72 hours.[8]
-
MTS Reagent Addition: Add MTS reagent, combined with the electron coupling agent PES, to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-only control wells, and plot the results as percent viability versus log[compound concentration]. Fit the data with a four-parameter logistic regression to determine the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | Human cancer cell line | B16F1 (Melanoma)[8] |
| Seeding Density | Cells per well | 5,000 |
| Compound Conc. | Range of concentrations tested | 0.01 µM to 100 µM |
| Incubation Time | Duration of compound exposure | 72 hours |
| Endpoint | Measured parameter | Cell Viability (%) |
| IC50 | Half-maximal inhibitory concentration | 10 µM |
Part 2: Target Deconvolution and Identification
Once a consistent and potent phenotype is confirmed, the next crucial phase is to identify the direct molecular target(s) of the compound. This process, often called target deconvolution, links the compound's chemical structure to a specific biological macromolecule.
Protocol 2.1: Affinity Pull-Down Coupled with Mass Spectrometry
This is a powerful and widely used method to physically isolate the binding partners of a small molecule from a complex biological sample, like a cell lysate.
Rationale: By immobilizing a derivatized version of the active compound (a "chemical probe") on a solid support, one can selectively capture its binding proteins. These captured proteins can then be identified with high sensitivity and accuracy using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step-by-Step Workflow:
-
Chemical Probe Design and Synthesis:
-
Structure-Activity Relationship (SAR) Analysis: First, determine a position on the this compound molecule that can be modified without losing biological activity. This is typically a solvent-exposed region that is not critical for target binding. The amine or amide groups could be potential points of attachment.
-
Linker Attachment: Synthesize a derivative of the compound that includes a linker arm (e.g., a short polyethylene glycol or alkyl chain).
-
Reactive Handle: Terminate the linker with a reactive group for immobilization, such as a biotin tag (for binding to streptavidin beads) or an alkyne (for click chemistry to azide-functionalized beads).
-
Validation: Crucially, the final chemical probe must be tested in the phenotypic assay (Protocol 1.2) to ensure it retains its biological activity.
-
-
Preparation of Cell Lysate:
-
Grow the sensitive cell line to a large scale (e.g., multiple 15 cm dishes).
-
Lyse the cells under non-denaturing conditions to preserve protein complexes. Use a lysis buffer containing a mild detergent (e.g., NP-40 or CHAPS) and protease/phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Affinity Pull-Down:
-
Immobilization: Covalently attach the chemical probe to agarose or magnetic beads. For a biotinylated probe, incubate it with streptavidin-coated beads.
-
Competition Control: Prepare a parallel experiment where the cell lysate is pre-incubated with a high concentration of the original, "free" compound before adding it to the probe-coated beads. This is a critical control to distinguish specific binders from non-specific background proteins.
-
Incubation: Incubate the cell lysate with the probe-coated beads (and the competition control) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins briefly on an SDS-PAGE gel (this is known as "gel-in-a-slice").
-
Excise the protein band, perform in-gel digestion with trypsin, and extract the resulting peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Search the resulting MS/MS spectra against a human protein database to identify the proteins.
-
Candidate Selection: True binding partners should be significantly enriched in the probe pull-down sample compared to the control beads and should be significantly reduced in the sample that was pre-competed with the free compound.
-
Part 3: Validating the Target Interaction - Biochemical and Biophysical Assays
Identifying a protein by mass spectrometry is a major step, but it does not prove direct binding. The next phase involves using purified components to confirm a direct, physical interaction between the compound and the putative target protein and to quantify its affinity.
Protocol 3.1: Fluorescence Polarization (FP) Competitive Binding Assay
FP is a robust, solution-based technique for measuring molecular interactions in real-time.[10] It is ideal for quantifying the binding affinity between a small molecule and a larger protein.
Rationale: The assay measures the change in the tumbling rate of a small fluorescent molecule ("tracer") when it binds to a large protein. A small, free tracer tumbles rapidly, depolarizing emitted light. When bound to a large protein, it tumbles slowly, and the emitted light remains highly polarized. An unlabeled compound can then compete with the tracer for binding, causing a decrease in polarization. This allows for the determination of the compound's binding affinity (Ki).[11][12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Purified Target Protein: Express and purify the candidate protein identified in Part 2.
-
Fluorescent Tracer: Design and synthesize a fluorescently-labeled version of this compound or another known ligand for the target. The fluorophore (e.g., fluorescein) should be attached at a position that does not disrupt binding.
-
Assay Buffer: Prepare a suitable buffer to maintain protein stability (e.g., HEPES buffer with NaCl and a small amount of detergent).[13]
-
-
Tracer Binding Assay (to determine Kd of the tracer):
-
In a 384-well, low-volume black plate, add a fixed, low concentration of the fluorescent tracer (e.g., 1-5 nM).
-
Add a serial dilution of the purified target protein.
-
Incubate at room temperature for the time required to reach binding equilibrium (typically 30-60 minutes).[11]
-
Measure fluorescence polarization using a plate reader equipped with appropriate polarizing filters.
-
Plot the millipolarization (mP) values against the protein concentration and fit the data to determine the Kd of the tracer.
-
-
Competitive Binding Assay:
-
In the assay plate, add the target protein at a concentration near its Kd for the tracer.
-
Add the fluorescent tracer at its fixed low concentration.
-
Add a serial dilution of the unlabeled test compound, this compound.
-
Incubate to reach equilibrium.
-
Measure fluorescence polarization.
-
Data Analysis: Plot the mP values against the log[test compound concentration]. The resulting sigmoidal curve can be fitted to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3.2: Förster Resonance Energy Transfer (FRET) Assay for Enzyme Inhibition
If the identified target is an enzyme, such as a protease or kinase, a FRET-based assay is an excellent method to measure its activity and the compound's inhibitory potential.[14][15][16][17][18]
Rationale: This technique relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.[16] A substrate for the enzyme is synthesized with a FRET pair (e.g., CyPet/YPet) on opposite sides of the cleavage or phosphorylation site.[15] When the substrate is intact, excitation of the donor results in energy transfer and emission from the acceptor. When the enzyme acts on the substrate, the FRET pair is separated, and excitation of the donor now results in emission from the donor. The change in the ratio of donor-to-acceptor emission is a direct measure of enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Purified Enzyme: The purified target protein.
-
FRET Substrate: A custom-synthesized peptide or protein substrate containing the FRET pair.
-
Cofactors: Any necessary cofactors for the enzyme (e.g., ATP and Mg2+ for a kinase).
-
Assay Buffer: A buffer optimized for enzyme activity.
-
-
Enzyme Titration and Kinetics:
-
First, determine the optimal enzyme and substrate concentrations to use in the assay. The goal is to be in the linear range of the reaction.
-
Perform a time-course experiment to ensure the initial reaction velocity is measured.
-
-
Inhibition Assay:
-
In a 384-well plate, add a serial dilution of this compound.
-
Add the enzyme and incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind.
-
Initiate the reaction by adding the FRET substrate (and cofactors).
-
Read the plate kinetically on a fluorescence plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the initial reaction rate (v) for each compound concentration. Plot the rate against the log[compound concentration] to determine the IC50 value.
-
Protocol 3.3: AlphaScreen Assay for Protein-Protein Interaction Disruption
If the compound's target is part of a protein complex, its mechanism of action might be to disrupt a key protein-protein interaction (PPI). The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for studying PPIs in a high-throughput format.[19][20][21][22]
Rationale: The assay uses two types of hydrogel-coated beads: a "Donor" bead and an "Acceptor" bead.[19] One interacting protein is conjugated to the Donor bead, and its binding partner is conjugated to the Acceptor bead. When the proteins interact, they bring the beads into close proximity (<200 nm). Upon excitation of the Donor bead with a 680 nm laser, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of chemical reactions that results in a strong light emission at 520-620 nm.[20][21] A compound that disrupts the PPI will cause a loss of signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Biotinylated Protein A: Purified target protein, biotinylated for attachment to Streptavidin-coated Donor beads.
-
Tagged Protein B: The interacting partner protein, tagged with an epitope (e.g., 6xHis or GST) for which an antibody-conjugated Acceptor bead is available.
-
AlphaScreen Beads: Streptavidin-Donor beads and anti-tag-Acceptor beads.
-
Assay Buffer: A buffer compatible with the PPI and AlphaScreen chemistry.
-
-
Assay Optimization:
-
Perform cross-titrations of both proteins and both bead types to find the optimal concentrations that give a robust signal-to-background ratio.
-
-
Inhibition Assay:
-
In a 384-well ProxiPlate, add a serial dilution of this compound.
-
Add the two interacting proteins (at their optimized concentrations) and incubate to allow the compound to modulate the interaction.
-
Add the AlphaScreen Donor and Acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours to allow bead-protein binding to reach equilibrium.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the log[compound concentration] to determine the IC50 for the disruption of the PPI.
-
Part 4: Validating the Target in a Cellular Context
Confirming a direct interaction with a purified protein is essential, but it is equally important to demonstrate that this interaction is responsible for the observed biological effects in living cells.[23] Cellular target validation assays bridge the gap between biochemistry and cell biology.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying and measuring the engagement of a compound with its target protein in intact cells or cell lysates.
Rationale: The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, usually by Western blot. A compound that binds its target will produce a "thermal shift," i.e., more protein will remain in solution at higher temperatures compared to the vehicle-treated control.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein in the supernatant by Western blot or ELISA.
-
Data Analysis: For each temperature, quantify the band intensity of the target protein. Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right indicates target engagement.
Protocol 4.2: Target Knockdown and Phenotypic Rescue
The "gold standard" for target validation is to show that the cellular phenotype caused by the compound is dependent on the presence of its target.
Rationale: If the compound elicits its effect (e.g., apoptosis) by inhibiting Target X, then cells that lack Target X should be resistant to the compound. This can be achieved by using techniques like RNA interference (siRNA) or CRISPR/Cas9 to deplete the target protein.
Step-by-Step Protocol:
-
Target Depletion: Transfect the sensitive cell line with either a validated siRNA targeting the mRNA of the candidate protein or with a CRISPR/Cas9 system to knock out the gene. Use a non-targeting siRNA or an empty vector as a negative control.
-
Verification of Knockdown/Knockout: After 48-72 hours, harvest a portion of the cells and confirm the successful depletion of the target protein by Western blot or qPCR.
-
Phenotypic Assay: Re-plate the target-depleted cells and the control cells.
-
Compound Treatment: Treat both populations of cells with a serial dilution of this compound.
-
Assess Phenotype: Perform the same phenotypic assay used in Part 1 (e.g., the MTS assay for viability).
-
Data Analysis: Compare the IC50 values. A significant shift to a higher IC50 in the target-depleted cells compared to the control cells strongly indicates that the compound's activity is mediated through that target.
Protocol 4.3: Downstream Signaling Pathway Analysis
Understanding how a compound's interaction with its target affects cellular signaling pathways provides deeper mechanistic insight.[24][25][26][27][28]
Rationale: If the target is a known component of a signaling pathway (e.g., the MAPK/ERK pathway[26]), one can use established methods to see if the pathway is modulated by the compound. This helps to build a complete picture of the compound's mechanism of action.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound at a concentration near its IC50 for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr). Lyse the cells to prepare protein extracts.
-
Western Blot Analysis: Use Western blotting to probe for the phosphorylation status or expression level of key downstream proteins in the hypothesized pathway. For example, if the target is a kinase in the MAPK pathway, probe for levels of phosphorylated ERK (p-ERK) and total ERK.
-
Reporter Assays: Use a luciferase or fluorescent protein-based reporter assay that is driven by a transcription factor downstream of the target (e.g., an AP-1 or NF-κB reporter). A change in reporter activity in response to the compound indicates modulation of the pathway.
-
Data Interpretation: A dose- and time-dependent change in the phosphorylation or expression of downstream effectors, or a change in reporter gene activity, confirms that the compound is modulating the pathway's signaling output.
Conclusion
The journey from a novel compound with an unknown mechanism to a well-characterized drug candidate with a validated molecular target is a complex but logical process. The workflow presented here for this compound provides a robust and integrated strategy that combines phenotypic screening, target identification, biochemical validation, and cellular confirmation. By systematically progressing through these stages and employing the detailed protocols within, researchers can confidently identify the molecular targets of novel compounds, elucidate their mechanisms of action, and build a strong foundation for further preclinical and clinical development. This rigorous, evidence-based approach is fundamental to modern drug discovery and is essential for translating promising chemical matter into effective therapeutics.[4][5][6][29]
References
- Vertex AI Search. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres.
- Bio-protocol. (n.d.). Fluorescence polarization (FP) assay.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- BMG LABTECH. (n.d.). AlphaScreen.
- Oreate AI Blog. (2025, December 30). Understanding Assay Development: The Backbone of Drug Discovery.
- PubMed Central. (n.d.). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect.
- ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
- National Center for Biotechnology Information. (n.d.). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination.
- National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- Biosynth. (2025, November 3). FRET Peptides for Enzyme Assays & Kinetic Characterization.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Creative Enzymes. (n.d.). Fluorometric Enzyme Assays.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
- The Scientist. (2015, August 30). Tools and Strategies for Studying Cell Signaling Pathways.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- Chemistry For Everyone. (2025, February 4). What Is Assay Development In Drug Discovery? [Video]. YouTube.
- Lee, N. K., Koh, H. R., Han, K. Y., Lee, J., & Kim, S. K. (2010). Single-molecule, real-time measurement of enzyme kinetics by alternating-laser excitation fluorescence resonance energy transfer.
- EurekAlert!. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
- Mary Ann Liebert, Inc., publishers. (n.d.). ASSAY and Drug Development Technologies.
- BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.
- Creative Diagnostics. (n.d.). Signaling Pathway Analysis.
- National Center for Biotechnology Information. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
- Wikipedia. (n.d.). Cell signaling.
- National Center for Biotechnology Information. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
- National Center for Biotechnology Information. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists.
- ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.
- Single-cell best practices. (2022, December 11). Gene set enrichment and pathway analysis.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Drug Delivery and Therapeutics.
- National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- IJCRT.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF ISOXAZOLE DERIVATIVES.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Understanding Assay Development: The Backbone of Drug Discovery - Oreate AI Blog [oreateai.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. nanomicronspheres.com [nanomicronspheres.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biosynth.com [biosynth.com]
- 17. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 18. Single-molecule, real-time measurement of enzyme kinetics by alternating-laser excitation fluorescence resonance energy transfer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 23. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 24. Tools and Strategies for Studying Cell Signaling Pathways | The Scientist [the-scientist.com]
- 25. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 26. Cell signaling - Wikipedia [en.wikipedia.org]
- 27. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 18. Gene set enrichment and pathway analysis — Single-cell best practices [sc-best-practices.org]
- 29. journals.sagepub.com [journals.sagepub.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Welcome to the technical support center for the synthesis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable isoxazole derivative. Drawing from established synthetic methodologies and extensive troubleshooting experience, this document provides in-depth, practical solutions to common experimental hurdles.
Proposed Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common and reliable route involves the initial formation of an isoxazole ester intermediate, followed by hydrolysis and subsequent amidation. This pathway offers robust control over each transformation.
Caption: Proposed two-stage synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield of Isoxazole Core (Stage 1)
Question: My initial cyclization reaction to form the ethyl 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate intermediate is failing or giving very low yields. What are the common causes?
Answer: Low yields in isoxazole ring formation typically stem from issues with starting materials, reaction conditions, or competing side reactions. A systematic approach is crucial for diagnosis.[1]
Causality and Solutions:
-
Starting Material Integrity: The purity of the β-ketoester precursor is paramount. Ensure it is free from acidic or basic impurities that could interfere with the reaction. The hydroxylamine hydrochloride should be of high quality; it can be toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
-
Reaction Conditions:
-
pH Control: The reaction is often sensitive to pH. The release of HCl from hydroxylamine hydrochloride necessitates a base (e.g., sodium acetate, sodium carbonate) to maintain an optimal pH for the condensation.[2] An excessively acidic or basic medium can promote decomposition of reactants or the product.
-
Temperature and Time: These reactions may require heating (reflux) to proceed at a reasonable rate.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time leads to low conversion, while prolonged heating can cause product degradation.[1]
-
Solvent Choice: Ethanol is a common solvent for this reaction.[2][3][4] However, exploring aqueous media can sometimes offer a more environmentally friendly and efficient alternative.[5][6]
-
Caption: Decision-making flowchart for troubleshooting low yields.
Problem 2: Product Decomposition During Workup or Purification
Question: I seem to be losing my product during the workup or purification steps. Is the isoxazole ring unstable?
Answer: Yes, the isoxazole ring, specifically the N-O bond, can be susceptible to cleavage under certain chemical conditions.[1] Understanding these sensitivities is key to preserving your product.
Causality and Solutions:
-
Strongly Basic or Acidic Conditions: The isoxazole ring can open in the presence of strong bases.[1][7] During workup, avoid using concentrated NaOH or KOH for extractions. Similarly, exposure to strong acids should be minimized. Use milder reagents like saturated sodium bicarbonate for neutralization.
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1] Be mindful of this if any subsequent synthetic steps involve reductive processes.
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1][7] This is a consideration if using metal catalysts for other functional group transformations.
Problem 3: Purification Challenges
Question: My final product is impure, and I'm struggling with purification. What are the best methods?
Answer: Purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials or byproducts with similar polarities.[1] A combination of chromatographic and non-chromatographic methods is often effective.
Solutions:
-
Column Chromatography: This is the most common and effective method.
-
Solvent System Screening: Systematically screen different solvent systems using TLC to achieve the best separation. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. A related compound, N-(4-(2-Methoxyphenoxy) phenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide, was successfully purified using an n-hexane: ethyl acetate system.[8]
-
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. |
| Toluene / Acetone | Medium | Alternative system if others fail. |
-
Crystallization: If your compound is a solid, crystallization is an excellent method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A study on the crystallization of 5-amino-3-(4-methoxyphenyl)isoxazole found ethyl acetate to be a promising solvent, which is a good starting point for your derivative.[9][10]
-
Methods: Slow evaporation from a saturated solution or slow cooling of a hot, saturated solution are effective techniques.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques for characterizing this compound? A1: A full characterization suite should include:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the methoxy group, the aromatic protons, and the amino/amide protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the amide carbonyl (C=O) stretch (typically ~1650-1670 cm⁻¹) and N-H stretches of the amino and amide groups.[8]
-
Elemental Analysis: To confirm the elemental composition (C, H, N).[3][11]
Q2: Can I use microwave irradiation to accelerate the synthesis? A2: Yes, microwave-assisted synthesis is a powerful technique for preparing isoxazole derivatives. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[1][12]
Q3: Are there alternative synthetic routes to consider? A3: While the pathway described is common, other methods exist. One notable alternative is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime) with an appropriate alkyne.[1][11] This method can be highly efficient but requires careful control of regioselectivity.[13]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate
This protocol is adapted from general procedures for the synthesis of related 5-aminoisoxazoles.[3][4][14]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate (1.0 eq.).
-
Reagents: Add ethanol as the solvent, followed by hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization from ethanol/water.
Protocol 2: Amide Formation to Yield this compound
This protocol assumes prior hydrolysis of the ester to the carboxylic acid and is based on standard peptide coupling methodologies.[8][15]
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Activation: Add N,N'-dicyclohexylcarbodiimide (EDC) (1.1 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Ammonia Source: Add ammonium chloride (NH₄Cl) (1.5 eq.) and a non-nucleophilic base such as triethylamine (TEA) (2.0 eq.).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove urea byproduct. Dilute the filtrate with DCM and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography or crystallization.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
- BenchChem. (2025, December). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support.
-
Khalafy, J., Poursattar Marjani, A., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738. Retrieved from [Link]
-
Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13653. Retrieved from [Link]
-
Chiacchio, U., et al. (2007). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 12(5), 1089-1097. Retrieved from [Link]
-
Bąchor, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5648. Retrieved from [Link]
-
Bąchor, M., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9948. Retrieved from [Link]
-
Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 100. Retrieved from [Link]
-
Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13653. Retrieved from [Link]
-
Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Retrieved from [Link]
-
De Nanteuil, F., et al. (2019). Challenges associated with isoxazole directed C−H activation. Chemistry – A European Journal, 25(52), 12055-12069. Retrieved from [Link]
-
Khalafy, J., & Poursattar Marjani, A. (2007). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. E-Journal of Chemistry, 4(4), 538-542. Retrieved from [Link]
-
Cordes, D. B., & Slawin, A. M. Z. (2017). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData, 2(11), x171658. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 25(5), 2919. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Welcome to the technical support center for the synthesis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 5-aminoisoxazole moiety is a privileged structure in drug discovery, known for its presence in a range of biologically active compounds.[1][2]
This document provides in-depth, experience-driven troubleshooting advice and robust protocols to help you overcome common synthetic challenges, optimize your reaction conditions, and ensure the integrity of your results.
Core Synthesis Pathway Overview
The most common and reliable method for constructing the 5-amino-3-arylisoxazole-4-carboxamide core involves a multi-step sequence starting from ethyl 2-cyanoacetate and 2-methoxybenzoyl chloride. The key intermediate, ethyl 2-cyano-2-(hydroxyimino)acetate, is then cyclized with an appropriate precursor.
The general pathway is outlined below:
Caption: General synthesis pathway for the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My overall reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a common frustration that can stem from multiple points in the synthetic sequence. A systematic approach is crucial for diagnosis.
Potential Causes & Optimization Strategies:
-
Inefficient Oxime Formation: The nitrosation of the β-ketonitrile is a critical step. Incomplete reaction here will directly impact the final yield.
-
Causality: The reaction requires careful pH control. If the medium is too acidic, the nitrous acid can decompose. If it's not acidic enough, the formation of the nitrosating agent (N₂O₃) is inefficient.
-
Solution: Monitor the pH throughout the addition of sodium nitrite, maintaining it in the optimal range (typically pH 3-4). Use a buffered system, such as acetic acid, for better control.[3] Ensure the temperature is kept low (0-5 °C) during nitrite addition to prevent side reactions and decomposition.
-
-
Side Reactions (Dimerization): The hydroxyimino intermediate, under certain conditions, can be prone to side reactions, such as dimerization to form furoxans, especially if the subsequent cyclization step is slow.[4]
-
Causality: These side reactions are often bimolecular and are favored at higher concentrations of the intermediate.
-
Solution: Consider a one-pot procedure where the cyclization agent is present during the oxime formation, or is added immediately after, to trap the intermediate as it forms. This minimizes its concentration and the likelihood of dimerization.
-
-
Incomplete Cyclization: The final ring-closing step to form the isoxazole is sensitive to the base and solvent system used.
-
Causality: The base must be strong enough to deprotonate the oxime hydroxyl group, initiating the intramolecular nucleophilic attack, but not so strong that it promotes degradation of the isoxazole ring, as the N-O bond can be labile under harsh basic conditions.[5]
-
Solution: Screen a panel of bases and solvents. While sodium ethoxide in ethanol is common, other systems may prove superior.[2] See the table below for starting points.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I'm observing significant impurities in my crude product by LCMS and ¹H NMR. How can I identify and minimize them?
Answer: Impurity profiling is key to optimization. The most common impurities are unreacted starting materials, regioisomers, and byproducts from ring-opening.
Common Impurities and Mitigation Strategies:
| Impurity Type | Identification | Probable Cause | Mitigation Strategy |
| Unreacted β-Ketonitrile | Characteristic signals in ¹H NMR (e.g., active methylene protons); distinct peak in LCMS. | Inefficient nitrosation or cyclization. | Re-evaluate nitrosation conditions (pH, temp).[3] For cyclization, ensure stoichiometric or slight excess of base and adequate reaction time/temperature. |
| Furoxan Dimer | Molecular weight in LCMS corresponding to 2x the intermediate minus H₂O. | Slow cyclization step allowing the nitrile oxide intermediate to dimerize.[4] | Increase the rate of the desired cycloaddition by using a more reactive dipolarophile or by performing the reaction under conditions that favor the intramolecular cyclization over the bimolecular dimerization (e.g., higher dilution).[6] |
| Ring-Opened Products | Complex mixture in NMR; fragments in mass spec suggesting loss of CO or N₂. | The isoxazole N-O bond is susceptible to cleavage under strongly basic or reductive conditions.[5] | Avoid overly harsh bases (e.g., use K₂CO₃ instead of NaH). Ensure the reaction is not overheated. If downstream steps involve reduction (e.g., H₂/Pd), be aware of potential ring cleavage. |
Q3: How critical is the choice of base and solvent for the cyclization step?
Answer: The choice is highly critical . The solvent affects the solubility of reactants and the transition state energy of the cyclization, while the base governs the deprotonation equilibrium of the oxime.
Recommended Screening Conditions:
| Base | Solvent | Temperature | Rationale & Comments |
| Sodium Ethoxide (EtONa) | Ethanol (EtOH) | Room Temp to Reflux | The classic choice.[2] EtOH is a good solvent for the reactants, and EtONa is a sufficiently strong base. Can sometimes lead to transesterification if an ester group is present. |
| Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile | 50-80 °C | A milder, heterogeneous base. Good for sensitive substrates where strong bases might cause degradation. Slower reaction times may be required. |
| Triethylamine (TEA) | Toluene or Dichloromethane | Room Temp to Reflux | An organic base, useful if water-sensitive functional groups are present. Often used when generating nitrile oxides in situ from hydroxamoyl chlorides.[7] |
| Sodium Hydroxide (NaOH) | Aqueous Ethanol | Room Temp | A cost-effective option, particularly for large-scale synthesis. Requires careful control of concentration to avoid hydrolysis of the carboxamide or ester functionalities.[8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
This protocol is adapted from established procedures for the nitrosation of active methylene compounds.[3][9]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl 2-cyanoacetate (1.0 eq) in a mixture of acetic acid (2.0 eq) and water. Cool the flask to 0-5 °C in an ice-water bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 2 hours after the addition is complete. The reaction progress can be monitored by TLC.
-
Workup: The product often precipitates from the reaction mixture. Filter the solid, wash with cold water, and then with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
Drying: Dry the resulting white to pale yellow solid under vacuum. The product, ethyl 2-cyano-2-(hydroxyimino)acetate, is typically used in the next step without further purification.[3]
Protocol 2: Optimized Cyclization to form this compound
-
Setup: To a stirred solution of the appropriate β-enaminonitrile precursor in anhydrous ethanol, add a solution of sodium ethoxide (1.5 eq) in ethanol at room temperature under a nitrogen atmosphere.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the disappearance of the starting material by TLC or LCMS. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Quenching & Precipitation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into ice-cold water. Acidify the mixture carefully with dilute HCl to a pH of ~6-7.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with water, followed by a small amount of cold ethanol or diethyl ether to remove soluble impurities. If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final compound with high purity.
References
-
National Center for Biotechnology Information. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central. Retrieved from [Link]
-
Nile, A. (2019). synthesis of isoxazoles. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Retrieved from [Link]
-
ResearchGate. (n.d.). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. Retrieved from [Link]
-
ResearchGate. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-2-(hydroxyimino)acetate. PubChem. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]
- Google Patents. (n.d.). US3435047A - Process for preparing 3-aminoisoxazole derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 9. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Welcome to the technical support center for the purification of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable isoxazole derivative. Drawing upon established chromatographic principles and proven laboratory techniques, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a highly pure product.
Introduction to Purification Challenges
This compound is a polar molecule with a basic amino group, a combination that presents a unique set of purification challenges. The aromatic amine functionality can lead to strong interactions with standard silica gel stationary phases, resulting in poor peak shape and low recovery during column chromatography. Furthermore, its polarity profile can make solvent selection for recrystallization a nuanced process. This guide will address these issues head-on, providing practical solutions and the scientific rationale behind them.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Poor Separation and Significant Peak Tailing in Column Chromatography
Symptoms:
-
Broad, asymmetric peaks with a pronounced "tail" during column chromatography on silica gel.
-
Incomplete separation of the desired product from impurities.
-
Low recovery of the product from the column.
Probable Causes:
-
Strong Interaction with Silica Gel: The basic 5-amino group interacts strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction leads to a secondary retention mechanism, causing a portion of the analyte to be retained longer and resulting in peak tailing.
-
Inappropriate Mobile Phase Polarity: The mobile phase may not be sufficiently polar to effectively elute the highly polar product, leading to broad peaks. Conversely, a mobile phase that is too polar may result in poor separation from polar impurities.
Solutions:
1. Mobile Phase Modification:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase. A common choice is to use a solution of 1-2% ammonia in methanol as the polar component of your eluent system (e.g., Dichloromethane:Methanol with 1% NH4OH). Triethylamine (0.1-1%) can also be used. This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Solvent System Optimization: A good starting point for a mobile phase is a mixture of a non-polar solvent like n-hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The polarity can be gradually increased to achieve the desired separation. For this polar compound, a system like Dichloromethane:Methanol or Ethyl Acetate:Methanol is often a good choice.
2. Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds. It utilizes a polar stationary phase (such as silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water or methanol). In HILIC, a water-rich layer is formed on the stationary phase, and the polar analyte partitions into this layer, leading to retention. The elution order is often the reverse of reversed-phase chromatography.[1][2][3]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol. It offers fast separations and is particularly well-suited for the purification of polar pharmaceuticals. The addition of additives like ammonia can further improve the peak shape of basic compounds.[4][5]
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 98:2 Dichloromethane:Methanol with 1% NH4OH).
-
Column Packing: Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Start with the initial mobile phase and gradually increase the polarity by increasing the percentage of the polar solvent (e.g., methanol with ammonia).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Diagram: The Problem of Peak Tailing on Silica Gel
Caption: Interaction of the basic amino group with acidic silica causes peak tailing.
Problem 2: Difficulty in Achieving Crystallization or Oiling Out
Symptoms:
-
The product fails to crystallize from the chosen solvent upon cooling.
-
The product separates as an oil instead of solid crystals.
Probable Causes:
-
High Solubility in the Chosen Solvent: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystallization to occur.
-
"Oiling out" can occur if the melting point of the solid is lower than the boiling point of the solvent.
Solutions:
1. Solvent Screening:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
-
Test the solubility of a small amount of your product in various solvents of differing polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, dichloromethane, toluene, hexane).
2. Mixed-Solvent Recrystallization:
-
This is a powerful technique when a single solvent is not ideal.[7]
-
Procedure:
-
Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]
-
Table 1: Common Solvents for Recrystallization of Polar Compounds
| Solvent | Polarity | Boiling Point (°C) | Common Miscible "Poor" Solvents |
| Water | High | 100 | Ethanol, Acetone |
| Ethanol | High | 78 | Water, Hexane, Diethyl Ether |
| Methanol | High | 65 | Water, Dichloromethane |
| Acetone | Medium | 56 | Water, Hexane |
| Ethyl Acetate | Medium | 77 | Hexane |
| Dichloromethane | Low | 40 | Hexane, Pentane |
3. Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
Diagram: Mixed-Solvent Recrystallization Workflow
Caption: Step-by-step workflow for mixed-solvent recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
A1: While specific byproducts depend on the synthetic route, common impurities in the synthesis of 5-aminoisoxazole-4-carboxamides can include:
-
Unreacted Starting Materials: Such as the corresponding β-ketonitrile or hydroxylamine.
-
Isomeric Byproducts: Depending on the reaction conditions, regioisomers of the isoxazole ring can sometimes form.
-
Hydrolysis Products: The carboxamide functional group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under harsh acidic or basic conditions.
-
Side-products from Amidation: If the carboxamide is formed from a carboxylic acid precursor, impurities from the coupling reagents or side reactions of the activated acid can be present.
Q2: How can I assess the purity of my final product?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities, even at low levels.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Q3: What are the storage recommendations for this compound?
A3: As an amino-substituted isoxazole, the compound may be sensitive to light, air, and moisture over long periods. It is recommended to store the purified solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a cool and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase chromatography is a viable option, especially for analytical purposes (HPLC). For preparative purification, it can also be effective. Given the polar nature of the compound, you will likely need a mobile phase with a high aqueous content. To ensure good peak shape for this basic compound, it is crucial to control the pH of the mobile phase. Using a buffer, such as ammonium acetate or ammonium formate, at a slightly acidic to neutral pH is recommended.
Q5: Are there any known stability issues with 5-aminoisoxazole derivatives?
A5: The 5-aminoisoxazole ring system is generally stable. However, some derivatives can be sensitive to strong acidic or basic conditions, which may lead to ring opening or other degradation pathways. It is advisable to avoid prolonged exposure to harsh pH conditions during workup and purification. Some studies have noted the instability of certain isoxazole derivatives under elevated temperatures, so it is best to avoid excessive heat during purification steps like solvent evaporation.[9]
References
-
C. F. Poole, "Supercritical fluid chromatography," Elsevier, 2020. [Link]
-
G. Guiochon and A. Tarafder, "Fundamental concepts of preparative supercritical fluid chromatography," Journal of Chromatography A, vol. 1218, no. 8, pp. 1037-1114, 2011. [Link]
-
J. Nawrocki, "The silanol group and its role in liquid chromatography," Journal of Chromatography A, vol. 779, no. 1-2, pp. 29-71, 1997. [Link]
-
B. A. Olsen, "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities," Journal of Chromatography A, vol. 913, no. 1-2, pp. 113-122, 2001. [Link]
-
Buchi, "Why HILIC is what your polar compounds need for purification," Buchi.com, 2023. [Link]
-
J. W. Dolan, "Retaining Polar Compounds," LCGC North America, vol. 32, no. 8, pp. 576-581, 2014. [Link]
-
University of California, Los Angeles, "Recrystallization," UCLA Chemistry and Biochemistry, 2021. [Link]
-
J. Khalafy, A. Poursattar Marjani, and A. Rostamzadeh, "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates," Heterocyclic Communications, vol. 17, no. 1-2, pp. 65-68, 2011. [Link]
-
S. G. K. N. G. et al., "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability," RSC Advances, vol. 12, no. 31, pp. 20086-20101, 2022. [Link]
-
M. A. F. Abdul Manan, D. B. Cordes, and A. M. Z. Slawin, "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate," IUCrData, vol. 8, no. 7, x230623, 2023. [Link]
-
K. N. and S. K., "one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ," Asian Journal of Research in Chemistry and Pharmaceutical Sciences, vol. 11, no. 4, pp. 147-152, 2023. [Link]
-
University of York, "Mixed-solvent recrystallisation," University of York, Department of Chemistry, 2022. [Link]
-
Pearson, "Recrystallization," Pearson, 2010. [Link]
-
M. K. Z. S. et al., "Synthesis of Fused Isoxazoles: A Comprehensive Review," Molecules, vol. 29, no. 3, p. 592, 2024. [Link]
-
University of Rochester, "Reagents & Solvents: Solvents for Recrystallization," University of Rochester, Department of Chemistry, 2021. [Link]
-
M. M. A. et al., "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose," Catalysts, vol. 12, no. 11, p. 1369, 2022. [Link]
-
M. B. et al., "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides," Molecules, vol. 27, no. 17, p. 5612, 2022. [Link]
-
C. S. Niou and N. R. Natale, "SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX," Heterocycles, vol. 27, no. 5, pp. 1169-1179, 1988. [Link]
-
J. Khalafy et al., "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine," Chemistry of Heterocyclic Compounds, vol. 44, no. 6, pp. 729-732, 2008. [Link]
-
Chemistry LibreTexts, "3.6D: Mixed Solvent Crystallization," Chemistry LibreTexts, 2022. [Link]
-
A. Al-Tel et al., "Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study," International Journal of Molecular Sciences, vol. 25, no. 5, p. 2933, 2024. [Link]
-
Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo, 2023. [Link]
-
Biotage, "Very polar compound purification using aqueous normal-phase flash column chromatography," Biotage, 2023. [Link]
-
B. Bachor et al., "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides," Molecules, vol. 27, no. 17, p. 5612, 2022. [Link]
- U.S.
-
N. G. et al., "Synthesis and characterization of some novel isoxazoles via chalcone intermediates," Der Pharma Chemica, vol. 7, no. 8, pp. 116-122, 2015. [Link]
-
P. S. et al., "Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives," Der Pharma Chemica, vol. 7, no. 6, pp. 346-352, 2015. [Link]
-
M. M. et al., "AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 9, no. 3, pp. 889-893, 2020. [Link]
Sources
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide stability and degradation issues
Welcome to the technical support resource for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation issues of this compound. While specific stability data for this molecule is not extensively published, this document synthesizes information from structurally related compounds and foundational chemical principles to offer robust guidance for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and analysis of this compound.
Q1: I'm observing a change in the color (e.g., yellowing, browning) of my solid compound or stock solution over time. What could be the cause?
A1: Color change is a common indicator of degradation, particularly oxidative degradation. The 5-amino group on the isoxazole ring makes the molecule an aromatic amine. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored by-products, including complex oligomers or polymers.[1][2][3] This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities. To mitigate this, store the compound under an inert atmosphere (e.g., argon or nitrogen), protect it from light, and use high-purity solvents.
Q2: My compound seems to be losing potency or I'm seeing unexpected peaks in my HPLC analysis. What are the likely degradation pathways?
A2: Based on the structure of this compound, there are three primary potential degradation pathways:
-
Hydrolysis of the Carboxamide: The carboxamide functional group can undergo hydrolysis to yield the corresponding carboxylic acid and ammonia. This reaction is typically catalyzed by acidic or basic conditions and is often accelerated by heat.[4][5][6]
-
Isoxazole Ring Cleavage: The isoxazole ring itself can be susceptible to cleavage. For some isoxazole-containing compounds, this can occur via N-O bond cleavage, potentially initiated by enzymatic processes or under basic conditions.[7]
-
Oxidation of the Amino Group: As mentioned in Q1, the 5-amino group is prone to oxidation. This can lead to a variety of degradation products, and the initial steps are believed to involve a radical mechanism.[8][9]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the long-term stability of this compound, the following conditions are recommended:
-
Storage of Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator can help to minimize exposure to moisture.
-
Preparation of Stock Solutions: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers to maintain a stable pH.
-
Storage of Stock Solutions: If possible, prepare fresh solutions for each experiment. If storage is necessary, aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.
Q4: I need to perform a forced degradation study on this compound. What conditions should I test?
A4: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11][12] A standard set of stress conditions to investigate would include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60-80°C).
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80-100°C).
-
Photodegradation: Exposing the solid compound or a solution to UV and/or fluorescent light.
These studies will help identify potential degradants and establish the degradation pathways.[13][14]
Section 2: Troubleshooting Guides
This section provides detailed guides to troubleshoot specific experimental issues.
Guide 2.1: Investigating Unexpected Chromatographic Peaks
If you observe new or growing peaks in your HPLC analysis over time, it is likely you are seeing degradation products. This guide will help you systematically identify the cause.
Experimental Workflow: Peak Identification
Caption: Workflow for identifying unknown chromatographic peaks.
Step-by-Step Protocol for Forced Degradation Analysis:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: In separate, appropriately labeled vials, subject the compound to the following conditions[13]:
-
Acid: Mix stock solution with 0.1 M HCl.
-
Base: Mix stock solution with 0.1 M NaOH.
-
Oxidation: Mix stock solution with 3% H₂O₂.
-
Heat: Place a vial of the stock solution in an oven at 80°C.
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubate: Allow the reactions to proceed for a set period (e.g., 24 hours). If no degradation is observed, the temperature can be increased.[11]
-
Neutralize (for Acid/Base Samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze: Analyze all samples, including the control, using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector.[15]
-
Evaluate: Compare the chromatograms of the stressed samples to your experimental sample. Matching retention times and mass-to-charge ratios (m/z) can confirm the identity of the degradation products.
Guide 2.2: Mitigating Degradation During Experiments
If you suspect your compound is degrading during the course of your experiment (e.g., in cell culture media, assay buffers), consider the following preventative measures.
Potential Degradation Pathways and Mitigation Strategies
Caption: Degradation pathways and corresponding mitigation strategies.
Summary of Preventative Measures
| Issue | Potential Cause | Recommended Action |
| Loss of activity in aqueous buffer | Hydrolysis of the carboxamide group. | Maintain experimental pH between 6 and 8. Prepare buffers fresh. Avoid prolonged heating of solutions. |
| Color change in solution | Oxidation of the 5-amino group. | Prepare solutions in degassed, high-purity solvents. Protect solutions from light by using amber vials or covering with foil. |
| Inconsistent results in biological assays | Metabolic instability , potentially involving isoxazole ring cleavage . | Minimize incubation times where possible. Run parallel controls to assess compound stability in the assay matrix (e.g., incubate in media without cells). |
Section 3: Analytical Method Considerations
A robust analytical method is essential for accurately quantifying this compound and its potential degradation products.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent drug.[16]
Key Method Development Parameters:
| Parameter | Recommendation | Rationale |
| Column Chemistry | C18 or Phenyl-Hexyl | Provides good retention and selectivity for aromatic compounds. |
| Mobile Phase | Acetonitrile/Methanol and Water (with buffer) | A gradient elution is recommended to resolve the parent compound from potentially more polar (hydrolysis products) or less polar (some oxidative products) degradants. |
| pH of Mobile Phase | Buffered, e.g., with formate or acetate (pH 3-6) | Controls the ionization state of the amino group and any acidic degradants, leading to better peak shape and reproducibility. |
| Detector | Photodiode Array (PDA) and Mass Spectrometry (MS) | A PDA detector allows for peak purity assessment. An MS detector provides mass information, which is invaluable for identifying unknown degradation products.[15] |
By implementing these strategies and understanding the potential chemical liabilities of this compound, researchers can enhance the reliability and reproducibility of their experimental results.
References
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health.
- Bassanini, I., Grosso, S., Tognoli, C., Fronza, G., & Riva, S. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- Bassanini, I., Grosso, S., Tognoli, C., Fronza, G., & Riva, S. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (n.d.). ResearchGate.
- Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository.
- Rao, P. S., & Hayon, E. (n.d.). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry - ACS Publications.
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
- Singh, R., & Rehman, Z. (2012). Forced degradation studies. MedCrave online.
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Retrieved from [Link]
-
The Hydrolysis of Amides. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
-
Roge, A., Tarte, P., Kumare, M., Shendarkar, G., & Vadvalkar, S. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). Frontiers. Retrieved from [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. (2023). IJSDR. Retrieved from [Link]
Sources
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. nva.sikt.no [nva.sikt.no]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. sepscience.com [sepscience.com]
- 16. ijsdr.org [ijsdr.org]
Technical Support Center: Overcoming Poor Yield in 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of this valuable isoxazole scaffold. As a privileged structure in drug discovery, mastering its synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you navigate the complexities of this synthetic sequence.
Understanding the Core Synthesis Pathway
The most common and direct route to this compound involves a two-step process. First is a Knoevenagel condensation to construct the carbon backbone, followed by a base-mediated cyclization with hydroxylamine to form the isoxazole ring. The choice of starting materials in the first step dictates the overall efficiency. Using cyanoacetamide is generally more direct than using ethyl cyanoacetate, as it avoids a final ester-to-amide conversion step.
Caption: General two-step synthesis of the target isoxazole.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.
Part 1: Precursor Synthesis (Knoevenagel Condensation)
Q: My initial condensation reaction between 2-methoxybenzaldehyde and cyanoacetamide has a low yield or fails to go to completion. What are the common causes and solutions?
A: This is a classic Knoevenagel condensation. Low yields are typically traced to an inefficient catalyst, inadequate removal of the water byproduct, or suboptimal reaction temperature.
Root Causes & Solutions:
-
Ineffective Catalyst: The base catalyst is critical for deprotonating the active methylene group of cyanoacetamide. While strong bases can be used, they may promote side reactions. Mild bases are often preferred.
-
Solution: Use a catalytic amount of a mild base like piperidine or ammonium acetate.[3] These have proven effective for similar condensations.
-
-
Reaction Equilibrium: The condensation produces water, and the reaction is reversible. If water is not removed from the reaction medium, the equilibrium will not favor the product.
-
Solution: Perform the reaction in a solvent like toluene or benzene that forms an azeotrope with water, and use a Dean-Stark apparatus to continuously remove water as it forms. This drives the reaction to completion.
-
-
Suboptimal Temperature: The reaction requires sufficient thermal energy to proceed, but excessively high temperatures can lead to decomposition or polymerization, especially of the aldehyde.
-
Solution: Refluxing in toluene (approx. 110°C) is typically sufficient. Monitor the reaction progress by TLC to avoid prolonged heating after completion.
-
Part 2: Isoxazole Ring Formation (Cyclization)
This step is the most frequent source of poor yield. The reaction of the precursor with hydroxylamine is sensitive to pH, solvent, and temperature, with several side reactions possible.
Q: The final cyclization step with hydroxylamine is resulting in a complex mixture of products and a very low yield of the desired 5-aminoisoxazole. Why is this happening?
A: The formation of a complex mixture points to a lack of control over the reaction pathway. Free hydroxylamine is a potent nucleophile, but its reaction with your α,β-unsaturated precursor can proceed through several routes. The desired pathway is a Michael addition of the nitrogen atom, followed by intramolecular cyclization onto the nitrile carbon.[4]
Common Side Reactions:
-
Open-Chain Adducts: Incomplete cyclization can leave stable oxime intermediates in the mixture.
-
Hydrolysis: The presence of a strong base or harsh conditions can hydrolyze the nitrile and/or the newly formed amide group.
-
Amide Byproduct Formation: Under certain conditions, especially with electron-withdrawing groups on the nitrile, hydroxylamine can attack the nitrile to form an amidoxime, which may not cyclize correctly or can rearrange to an amide.[5][6]
-
Incorrect Regioisomer: While less common for this specific substrate, reaction with 1,3-dicarbonyl precursors can sometimes lead to isomeric isoxazoles.[7]
Caption: Potential reaction pathways during cyclization.
Q: What are the optimal conditions (base, solvent, temperature) for the reaction of the precursor with hydroxylamine hydrochloride?
A: The key is to use a base that is strong enough to liberate free hydroxylamine from its hydrochloride salt but weak enough to avoid hydrolyzing the functional groups on your substrate.
Optimized Conditions Table
| Parameter | Recommended Condition | Rationale & Citation |
| Hydroxylamine | Hydroxylamine hydrochloride (NH₂OH·HCl) | Stable, commercially available salt. Requires a base to liberate the free nucleophile. |
| Base | Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) | Provides a buffered, mildly basic environment that favors the desired reaction pathway without causing significant hydrolysis.[8] |
| Solvent | Ethanol (EtOH) or an Ethanol/Water mixture | Protic solvent that effectively dissolves the reactants and facilitates the proton transfers involved in the mechanism.[4] |
| Temperature | Reflux (approx. 78°C in Ethanol) | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition. |
| Stoichiometry | 1.1 - 1.5 equivalents of NH₂OH·HCl and Base | A slight excess of hydroxylamine ensures the complete conversion of the precursor. |
Part 3: Purification
Q: My final product is difficult to purify. What are the recommended crystallization or chromatography conditions?
A: The 5-amino and 4-carboxamide groups make the molecule relatively polar. Purification strategies should be chosen accordingly.
-
Recrystallization: A good starting point for recrystallization is an ethanol/water or isopropanol/water solvent system. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is recommended. Due to the product's polarity, a mobile phase with a polar component is necessary.
-
Recommended Solvent Systems: Start with a mixture of Dichloromethane/Methanol (e.g., 98:2 or 95:5) or Ethyl Acetate/Hexane (e.g., starting at 50:50 and increasing the polarity). Monitor fractions carefully by TLC.
-
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis of 2-Cyano-3-(2-methoxyphenyl)prop-2-enamide (Precursor)
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-methoxybenzaldehyde (10.0 g, 73.4 mmol), cyanoacetamide (6.8 g, 80.8 mmol, 1.1 equiv.), and toluene (100 mL).
-
Add piperidine (0.5 mL) as a catalyst.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours).
-
Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane).
-
Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the toluene.
-
Filter the solid product, wash with cold toluene, and dry under vacuum to yield the precursor as a solid. The crude product is often of sufficient purity for the next step.
Protocol 2: Optimized Cyclization to form this compound
-
In a 250 mL round-bottom flask, suspend the precursor (10.0 g, 49.5 mmol) in ethanol (150 mL).
-
Add hydroxylamine hydrochloride (4.1 g, 59.4 mmol, 1.2 equiv.) and sodium acetate (4.9 g, 59.4 mmol, 1.2 equiv.).
-
Heat the mixture to reflux with stirring. The suspension should gradually become a clear solution and then may form a new precipitate as the product forms.
-
Monitor the reaction by TLC (e.g., 95:5 DCM:Methanol). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture in an ice bath.
-
If a precipitate has formed, filter the solid and wash with cold water, followed by a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and pour the concentrated mixture into ice water to precipitate the product.
-
Filter the crude product and recrystallize from an ethanol/water mixture to obtain the pure this compound.
References
-
Construction of Isoxazole ring: An Overview. (2024). Nanobioletters. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. Available at: [Link]
-
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). RSC Advances. Available at: [Link]
-
Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. Available at: [Link]
-
Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. (2019). Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (2022). The Journal of Organic Chemistry. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]
-
Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem. Available at: [Link]
-
ethyl 3-(4-cyano-2-methoxyphenyl)-3-oxopropanoate. MOLBASE. Available at: [Link]
-
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate. PubChem. Available at: [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2011). Heterocyclic Communications. Available at: [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (2014). Organic & Biomolecular Chemistry. Available at: [Link]
-
Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (2022). ResearchGate. Available at: [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2018). ACS Infectious Diseases. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. Available at: [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2017). Molbank. Available at: [Link]
-
Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. (2021). Nature Communications. Available at: [Link]
-
Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. (1968). Journal of the Chemical Society C: Organic. Available at: [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). Molecules. Available at: [Link]
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Course Hero. Available at: [Link]
- Process for preparing 3-aminoisoxazole derivatives. Google Patents.
-
One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2001). Molecules. Available at: [Link]
-
What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Quora. Available at: [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Off-Target Effects of Isoxazole-Carboxamide Derivatives
A Foreword on 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide:
Initial searches for "this compound" did not yield a significant body of public-domain research, suggesting it may be a novel or less-characterized compound. However, the isoxazole-carboxamide scaffold is a well-established pharmacophore in drug discovery. To provide a robust and scientifically grounded guide, this document will focus on the well-characterized isoxazole derivative, Leflunomide , and its active metabolite, Teriflunomide . The principles, experimental workflows, and troubleshooting strategies discussed herein are broadly applicable to novel compounds sharing this core structure, including this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with isoxazole-carboxamide derivatives like Leflunomide/Teriflunomide?
A1: While the primary on-target effect of Teriflunomide is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, several off-target effects have been documented. These can confound experimental results and include:
-
Inhibition of Tyrosine Kinases: Teriflunomide has been shown to inhibit protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3). This can impact a wide range of cellular signaling pathways related to cell growth, differentiation, and survival.
-
Modulation of Ion Channels: Effects on various ion channels, including voltage-gated sodium channels, have been reported, which can alter cellular excitability and signaling.
-
Impact on Mitochondrial Function: Beyond DHODH, which is located in the mitochondria, other mitochondrial functions can be affected, potentially leading to changes in cellular respiration and energy metabolism.
Q2: My cells are showing unexpected levels of apoptosis after treatment. Could this be an off-target effect?
A2: Yes, this is a plausible off-target effect. While inhibition of pyrimidine synthesis can induce apoptosis in rapidly dividing cells, off-target kinase inhibition can also trigger programmed cell death. For example, inhibition of survival signals mediated by receptor tyrosine kinases could lead to apoptosis. It is crucial to perform control experiments to dissect the underlying mechanism.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: The gold standard for differentiating on-target from off-target effects is a "rescue" experiment. For compounds targeting pyrimidine synthesis, this involves supplementing the cell culture medium with uridine or other pyrimidines. If the observed phenotype is rescued by uridine supplementation, it is likely an on-target effect. If the phenotype persists, it is indicative of an off-target mechanism.
Part 2: Troubleshooting Guides & Experimental Protocols
Troubleshooting Guide 1: Unexpected Cytotoxicity or Anti-proliferative Effects
Scenario: You observe a greater-than-expected decrease in cell viability or proliferation that is not consistent with the anticipated effects of DHODH inhibition alone.
Potential Cause: Off-target inhibition of critical survival signaling pathways, such as those mediated by tyrosine kinases.
Workflow for Investigation:
Caption: Investigating differential potency across cell lines.
Protocol 2: Assessing Kinase Inhibition via Western Blot
-
Cell Lysis: Treat sensitive and resistant cell lines with the compound for a short duration (e.g., 1-2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key phosphorylated proteins (e.g., phospho-EGFR, phospho-STAT3) and their total protein counterparts.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in phosphorylation of a specific kinase in the sensitive cell line would suggest it as a potential off-target.
Part 3: Key Signaling Pathways
The primary on-target pathway and a common off-target pathway are illustrated below.
On-Target Pathway: De Novo Pyrimidine Synthesis
Caption: Inhibition of DHODH by isoxazole-carboxamides blocks pyrimidine synthesis.
Potential Off-Target Pathway: EGFR Signaling
Caption: Off-target inhibition of EGFR can disrupt cell growth and survival signals.
References
Technical Support Center: Protocol Refinement for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide Biological Assays
Welcome to the technical support center for researchers working with 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your biological assays. As a novel compound, understanding its interactions and potential pitfalls in experimental setups is crucial for generating reliable and reproducible data.
I. General Considerations and Initial Compound Handling
Before delving into specific assay protocols, it is imperative to address the foundational aspects of working with a new chemical entity. The physicochemical properties of this compound can significantly influence experimental outcomes.
Q1: What are the primary challenges when working with isoxazole-based compounds in biological assays?
A1: Isoxazole moieties are considered "privileged structures" in medicinal chemistry due to their presence in numerous bioactive compounds.[1] However, they can present challenges such as:
-
Solubility: Isoxazole derivatives can have poor aqueous solubility. It is crucial to determine the optimal solvent for stock solutions (typically DMSO) and the final concentration that remains soluble in your aqueous assay buffer to avoid compound precipitation.
-
Assay Interference: Heterocyclic compounds, including oxazoles and isoxazoles, can interfere with assay readouts. This can manifest as fluorescence quenching or intrinsic fluorescence, leading to false positives or negatives.[1]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein interactions, resulting in a misleading dose-response curve.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: For initial experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects cell health or enzyme activity (typically <0.5%).
II. Cell-Based Assays: Troubleshooting and Best Practices
Cell-based assays are fundamental for evaluating the cytotoxic, anti-proliferative, or modulatory effects of a novel compound.[2]
A. Cell Viability and Proliferation Assays (e.g., MTT, MTS)
These assays are often the first step in characterizing a compound's biological activity.[3][4]
Q3: My MTT/MTS assay results show high variability between replicates. What could be the cause?
A3: High variability in tetrazolium-based assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Edge effects in multi-well plates can also contribute; consider not using the outer wells or filling them with sterile PBS.
-
Compound Precipitation: Visually inspect the wells under a microscope after adding the compound. The presence of precipitate indicates a solubility issue.
-
Inconsistent Incubation Times: Both the compound treatment time and the incubation time with the tetrazolium dye must be consistent across all plates.
-
Cell Passage Number: High-passage number cells can have altered metabolic rates, affecting the assay readout. Use cells within a consistent and low passage range.[2]
Q4: I am observing a bell-shaped dose-response curve in my cell viability assay. What does this indicate?
A4: A bell-shaped (or non-monotonic) dose-response curve can be indicative of several phenomena:[1]
-
Compound Aggregation: At higher concentrations, the compound may be forming aggregates that are less bioavailable or have a different mode of action.
-
Cytotoxicity Masking a Specific Effect: At lower concentrations, you might be observing a specific biological effect, while at higher concentrations, overt cytotoxicity takes over, leading to a decline in the measured signal.
-
Off-Target Effects: The compound may have multiple targets, with different affinities, leading to complex dose-response relationships.
To investigate this, you can perform dynamic light scattering (DLS) to check for aggregate formation at high concentrations and use orthogonal assays (e.g., a membrane integrity assay like LDH release) to differentiate between cytostatic and cytotoxic effects.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
III. Enzyme Inhibition Assays
Many isoxazole derivatives exhibit their effects by inhibiting specific enzymes.
Q5: My enzyme inhibition assay shows a high background signal. How can I reduce it?
A5: A high background signal can mask the true inhibitory effect of your compound. To troubleshoot this:
-
Buffer Composition: Ensure the buffer components do not interfere with the detection method. For example, high concentrations of reducing agents like DTT can interfere with some fluorescent probes.
-
Substrate Purity: Impurities in the enzyme substrate can contribute to the background signal.
-
Non-Enzymatic Reaction: Run a control reaction without the enzyme to determine the rate of non-enzymatic substrate conversion.
-
Compound Interference: As mentioned earlier, the compound itself might be fluorescent or absorb light at the detection wavelength. Run a control with the compound and substrate but no enzyme.
Q6: How do I differentiate between competitive and non-competitive inhibition?
A6: To determine the mechanism of inhibition, you need to perform kinetic studies by varying the concentrations of both the substrate and the inhibitor.[5]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme. This can be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity but not substrate binding. Increasing the substrate concentration will not overcome this inhibition. The lines on a Lineweaver-Burk plot will intersect on the x-axis.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, and inhibitor (or vehicle control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the reaction.
-
Signal Detection: Measure the product formation at regular time intervals using a microplate reader (absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot % inhibition against inhibitor concentration to determine the IC50. For kinetic studies, create Lineweaver-Burk plots (1/V₀ vs. 1/[S]) at different inhibitor concentrations.
IV. Receptor Binding Assays
Isoxazole derivatives have been shown to modulate receptor activity, such as AMPA receptors.[6][7][8][9][10]
Q7: I am observing high non-specific binding in my radioligand binding assay. What are the common causes?
A7: High non-specific binding (NSB) reduces the assay window and can obscure the specific binding of your compound. Common causes include:
-
Radioligand Issues: The radioligand may be sticking to the filter membrane or the assay plate. Using filter plates pre-treated with polyethyleneimine (PEI) can help reduce this.
-
Insufficient Blocking: Ensure that the assay buffer contains a blocking agent like bovine serum albumin (BSA) to prevent non-specific binding to surfaces.
-
Inadequate Washing: Increase the number or volume of washes to remove unbound radioligand more effectively.
-
Lipophilicity of the Compound: Highly lipophilic compounds can partition into the cell membrane, leading to high NSB. Adding a small amount of detergent like Tween-20 to the wash buffer might help.
Q8: My unlabeled compound (this compound) is not displacing the radioligand. What should I check?
A8: If you do not observe displacement, consider the following:
-
Compound Stability: The compound may be degrading in the assay buffer. Check its stability under the assay conditions.
-
Incorrect Target: The compound may not bind to the chosen receptor. Consider screening against a panel of related receptors.
-
Insufficient Concentration Range: You may need to test higher concentrations of your compound.
-
Radioligand Concentration: The concentration of the radioligand should be at or below its Kd for the receptor to allow for competitive displacement.
V. Visualizing Workflows and Pathways
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an isoxazole-carboxamide derivative, potentially leading to anti-inflammatory effects through the inhibition of a key kinase.
Caption: Hypothetical signaling pathway for an isoxazole-carboxamide.
General Experimental Workflow
The diagram below outlines a typical workflow for the initial biological evaluation of a novel compound like this compound.
Caption: General workflow for novel compound evaluation.
VI. Frequently Asked Questions (FAQs)
Q9: What are some potential off-target effects of isoxazole-based compounds?
A9: Like many small molecules, isoxazole derivatives can have off-target effects. These can include inhibition of cytochrome P450 enzymes, which is important for drug metabolism, or interactions with other receptors or enzymes that share structural similarities with the primary target. It is advisable to perform broader profiling, such as a kinase panel screen, as you advance your lead compound.
Q10: My compound shows activity in a biochemical assay but not in a cell-based assay. Why?
A10: This is a common challenge in drug discovery. The discrepancy can be due to:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
Q11: How do I ensure my results are reproducible?
A11: Reproducibility is key to good science. To ensure it:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all assays.
-
Positive and Negative Controls: Always include appropriate controls in every experiment.
-
Reagent Quality: Use high-quality reagents and keep track of lot numbers.
-
Consistent Cell Culture: Maintain consistent cell culture practices, including media, supplements, and passage number.
-
Data Analysis: Use a standardized method for data analysis and statistical testing.
References
-
Maczynski, M., Artym, J., Kocieba, M., Sockacka-Cwikla, A., Drozd-Szczygiel, E., Ryng, S., & Zimecki, M. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed. Retrieved from [Link]
-
Zimecki, M., Artym, J., Cisak, A., Kocieba, M., Kocięba, M., & Ryng, S. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. PubMed. Retrieved from [Link]
-
Qneibi, M., Bdir, S., Bdair, M., Idais, T., Sarhan, I., Touqan, J., & Hawash, M. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central. Retrieved from [Link]
-
Wroblewska-Jez, P., Lis, T., & Kluczyk, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]
-
Qneibi, M., Bdir, S., Bdair, M., Idais, T., Sarhan, I., Touqan, J., & Hawash, M. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Retrieved from [Link]
-
Maczyński, M., Zimecki, M., Taraszkiewicz, M., & Ryng, S. (2008). Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides. PubMed. Retrieved from [Link]
-
Ha, T., Morgan, S. L., Vaughn, W. H., Eto, I., & Baggott, J. E. (n.d.). Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. PubMed Central. Retrieved from [Link]
-
Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central. Retrieved from [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Retrieved from [Link]
-
Qneibi, M., Bdir, S., Bdair, M., Idais, T., Sarhan, I., Touqan, J., & Hawash, M. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed. Retrieved from [Link]
-
Chen, X., Jing, J., Ren, W., Han, D. E., Jing, N., & Wang, G. (n.d.). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Molecular Pharmacology and Cell Biology of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
Qneibi, M., Bdir, S., Bdair, M., Idais, T., Sarhan, I., Touqan, J., & Hawash, M. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Molecular Pharmacology and Cell Biology of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Welcome to the technical support center for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on utilizing this compound in cell culture experiments, with a primary focus on minimizing and understanding its cytotoxic profile. As a novel isoxazole derivative, careful experimental design is paramount to achieving reliable and reproducible results. This resource consolidates field-proven insights and troubleshooting strategies to navigate the common challenges encountered when working with uncharacterized small molecules.
Frequently Asked Questions (FAQs)
Here we address the initial questions researchers may have before or during early-stage experiments with this compound.
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: Based on the chemical structure, this compound is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[1] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can induce cytotoxicity independent of your compound's activity. Some sensitive primary cell cultures may even show toxicity at concentrations below 0.1%.[2] Always include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to differentiate between solvent-induced and compound-induced cytotoxicity.[3]
Q2: I'm observing significant cell death even at low concentrations of the compound. What are the immediate troubleshooting steps?
A2: Unexpected cytotoxicity can stem from several factors. First, verify the final concentration of your solvent (DMSO) is non-toxic to your specific cell line by running a dose-response curve for the solvent alone.[4] Second, ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into the aqueous culture medium.[1] Precipitated compound can cause physical stress to cells and lead to inconsistent results. Gentle vortexing or sonication can aid in dissolving compounds.[2] Finally, consider reducing the treatment duration. A 72-hour incubation might be too long for your cell line; try shorter time points like 24 or 48 hours.
Q3: My results are not reproducible between experiments. What should I check?
A3: Lack of reproducibility is often due to subtle variations in experimental conditions. Key areas to investigate include:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Over-confluent or high-passage cells can have altered sensitivity to cytotoxic agents.
-
Reagent Preparation: Prepare fresh dilutions of your compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.[3]
-
Standardized Timelines: Ensure precise and consistent incubation times for cell seeding, compound treatment, and assay reagent addition.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[5][6] It is best practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and not use them for experimental data.[7]
Q4: What type of cytotoxic mechanism might be expected from an isoxazole-based compound?
A4: While data on this specific compound is limited, other isoxazole derivatives have been shown to induce apoptosis (programmed cell death).[8] This can involve the activation of caspases, which are key enzymes in the apoptotic pathway.[9] Some isoxazole compounds have also been found to cause cell cycle arrest, preventing cells from progressing through division.[10][11] If you observe cytotoxicity, investigating these pathways can provide valuable mechanistic insights.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Optimizing Compound Concentration and Minimizing Solvent-Induced Cytotoxicity
Unexpected cytotoxicity can often be traced back to the compound's formulation or the solvent used. This guide will help you establish a reliable working concentration range.
The Causality Behind the Protocol: The goal is to find a concentration range where the observed effects are due to the compound itself, not due to poor solubility or solvent toxicity. A systematic approach is necessary to de-convolute these factors.
Experimental Workflow:
Caption: Workflow for determining the optimal, non-toxic solvent concentration and subsequent compound dose-response.
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile DMSO to a concentration of 10 mM.[12] Ensure complete dissolution; gentle warming or sonication may be necessary. Store this stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Determine Solvent Toxicity:
-
Seed your cells in a 96-well plate at their optimal density.
-
Prepare serial dilutions of DMSO in your complete culture medium, ranging from 2% down to 0.01%.
-
Treat the cells with these DMSO dilutions and incubate for your intended experimental duration (e.g., 48 or 72 hours).
-
Perform a cell viability assay (e.g., MTT, see Guide 2).
-
Identify the highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control. This is your maximum allowable solvent concentration. Most cell lines can tolerate 0.5% DMSO, but this must be empirically determined.[2]
-
-
Perform a Compound Dose-Response Experiment:
-
Prepare serial dilutions of your compound in complete culture medium, ensuring the final DMSO concentration for all dilutions does not exceed the maximum you determined in the previous step.
-
Treat your cells with a wide range of compound concentrations (e.g., from 100 µM down to 1 nM).
-
After the desired incubation period, assess cell viability.
-
Plot the results as percent viability versus compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Sterile DMSO | High dissolving power for hydrophobic compounds. |
| Stock Concentration | 10-20 mM | Allows for a wide range of working dilutions with minimal solvent carryover. |
| Final DMSO Concentration | ≤ 0.5% (must be validated) | Minimizes solvent-induced cytotoxicity.[13] |
| Vehicle Control | Media + Same final DMSO % | Essential for differentiating compound vs. solvent effects. |
Guide 2: Addressing Inconsistent or Low Signal in Cell Viability Assays
The choice and execution of a cell viability assay are critical for obtaining accurate data. This guide focuses on two common methods: MTT and LDH assays.
The Causality Behind Assay Choice:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health. It reflects the number of viable, metabolically active cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[14]
These assays measure different aspects of cell health and can provide complementary information.
Troubleshooting MTT Assay Issues:
| Issue | Potential Cause | Recommended Solution |
| Low Absorbance Readings | Too few cells seeded. | Optimize cell seeding density through a titration experiment (e.g., 1,000 to 100,000 cells/well).[15] |
| Insufficient incubation with MTT reagent. | Increase incubation time to 2-4 hours to allow for adequate formazan crystal formation. | |
| High Variability | Incomplete dissolution of formazan crystals. | Ensure thorough mixing after adding the solubilization solution (e.g., DMSO or SDS). An orbital shaker can help. |
| "Edge effect" in the 96-well plate. | Do not use the outer wells for experimental samples. Fill them with sterile PBS to maintain humidity.[5][6] |
MTT Assay Protocol:
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
Troubleshooting LDH Assay Issues:
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Serum in the culture medium contains LDH. | Use serum-free medium during the final hours of the experiment or use a medium-only control to subtract background LDH activity. |
| Rough handling of cells. | Pipette gently during media changes and reagent additions to avoid physically damaging the cell membranes. | |
| Low Signal Despite Visible Cell Death | Compound induces apoptosis without immediate membrane rupture. | The LDH assay primarily detects necrosis or late-stage apoptosis.[17] Consider a complementary assay that measures apoptosis, such as a Caspase-3/7 activity assay (see Guide 3). |
LDH Assay Protocol:
-
Seed cells and treat with the compound in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[18]
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[19]
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.[18]
-
Incubate for up to 30 minutes at room temperature, protected from light.[19]
-
Add the stop solution and measure the absorbance at 490 nm.[19]
Guide 3: Investigating the Mechanism of Cytotoxicity
If this compound is found to be cytotoxic, understanding the underlying mechanism is a critical next step. This guide provides workflows for assessing two common mechanisms: apoptosis and cell cycle arrest.
Apoptosis Investigation Workflow:
Caption: Workflow for assessing apoptosis via Caspase-3/7 activation.
Caspase-3/7 Activity Assay Protocol (Luminescent "Add-Mix-Measure" Format):
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat cells with your compound at 1x, 2x, and 5x the calculated IC50 value for a duration determined from your initial viability assays. Include a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[20]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[20]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. A significant increase in luminescence compared to the vehicle control indicates caspase-3/7 activation.[20]
Cell Cycle Analysis Workflow:
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Cell Cycle Analysis Protocol (Propidium Iodide Staining):
-
Seed cells in 6-well plates to obtain a sufficient number of cells for flow cytometry.
-
Treat with your compound at relevant concentrations (e.g., IC50).
-
Harvest cells (including any floating cells), wash with cold PBS, and fix by dropwise addition into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to prevent staining of double-stranded RNA.[21]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.[22] The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[23] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Lu, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved from [Link]
-
Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]
-
WellPlate. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]
-
Corning Incorporated. (2015, November 5). Can You Eliminate the Threats of Edge Effect During Long-term Incubation? Retrieved from [https://www.corning.com/worldwide/en/products/life-sciences/resources/stories/at-the-bench/can-you-eliminate-the-threats-of-edge-effect-during-long-term-incubation.html]([Link] incubation.html)
-
BioSpherix, Ltd. (2024, July 24). Mitigating the Edge Effect in 96 well plates using the Xvivo System® [Video]. YouTube. [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate. (2025, January 27). How to prevent the "edge effect" in 96-well microplates? Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Reaction Biology. (2022, May). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]
-
ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
-
Galabov, A. S., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(11), 3247. [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
ACEA Biosciences Inc. (2018, September 20). Cell Cycle Analysis by Flow Cytometry (Webinar) [Video]. YouTube. [Link]
-
ResearchGate. (2017, July 26). Is there any protocols for making stock solution in cytotoxicity assay? Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19353-19367. [Link]
-
Shima, Y., et al. (2007). Cytotoxic effect of 5-aminoimidazole-4-carboxamide-1-β-4-ribofuranoside (AICAR) on childhood acute lymphoblastic leukemia (ALL) cells: implication for targeted therapy. Leukemia, 21(6), 1183-1190. [Link]
-
PubMed. (2007, July 10). Cytotoxic Effect of 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) on Childhood Acute Lymphoblastic Leukemia (ALL) Cells: Implication for Targeted Therapy. Retrieved from [Link]
-
Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 373-383. [Link]
-
Degiacomi, G., et al. (2021). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 64(15), 11213-11233. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. biospherix.com [biospherix.com]
- 6. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 7. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cytotoxic effect of 5-aminoimidazole-4-carboxamide-1-β-4-ribofuranoside (AICAR) on childhood acute lymphoblastic leukemia (ALL) cells: implication for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effect of 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) on childhood acute lymphoblastic leukemia (ALL) cells: implication for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 23. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
An In-Depth Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. Given the limited specific data on this molecule, we will establish a robust validation strategy by drawing comparative insights from structurally related isoxazole analogs with known pharmacological profiles. The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making this compound a promising candidate for investigation.[3][4][5]
This document will guide you through the logical progression of experiments, from broad phenotypic screening to specific target-based assays and mechanistic studies. We will explain the causality behind each experimental choice and provide detailed, self-validating protocols to ensure scientific rigor and reproducibility.
Part 1: The Isoxazole-4-Carboxamide Pharmacophore: A Landscape of Biological Activity
The isoxazole-4-carboxamide core is a versatile pharmacophore whose biological activity is significantly modulated by substitutions at the 3- and 5-positions of the isoxazole ring and on the carboxamide nitrogen. Understanding the structure-activity relationships (SAR) of known analogs provides a predictive foundation for assessing our target compound.
Caption: Core structure of the isoxazole-4-carboxamide pharmacophore.
Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives.[4] The strategic placement of different aryl groups at the R1 position can drastically alter the compound's potency and selectivity against various cancer cell lines. This comparative data is essential for contextualizing the performance of our lead compound.
Table 1: Comparative Anticancer Activity of Phenyl-Isoxazole-Carboxamide Analogs
| Compound ID | Key Structural Feature (R1 Group) | Cancer Cell Line | Reported IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 129 | Phenyl | HeLa | 0.91 ± 1.03 | [4] |
| Compound 130 | Phenyl | MCF-7 | 4.56 ± 2.32 | [4] |
| ISX-11 | Fluorophenyl | HEK293T (GluA2) | 4.4 | [6] |
| ISX-8 | Fluorophenyl | HEK293T (GluA2) | 4.6 | [6] |
| Our Target | 2-Methoxyphenyl | To Be Determined | To Be Determined | N/A |
This table highlights that simple phenyl and fluorophenyl analogs exhibit potent activity in the low micromolar range. The primary objective of our validation workflow is to determine where this compound fits within this landscape and to elucidate its mechanism of action.
Part 2: A Step-by-Step Guide to Biological Validation
A logical, tiered approach is critical for efficiently validating a novel compound. We begin with broad screening to confirm cytotoxic activity, followed by more focused assays to understand the underlying mechanism.
Caption: A tiered workflow for the biological validation of a novel compound.
Protocol 1: Preliminary In Vitro Cytotoxicity Screening (MTT Assay)
Causality: The first step is to determine if the compound has a general cytotoxic or cytostatic effect on cancer cells. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][8] A reduction in metabolic activity in the presence of the compound indicates a potential anticancer effect.
Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, HepG2 to compare with literature data) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5%.
-
Replace the old media with media containing the different compound concentrations. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubate for 48-72 hours.
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
-
Protocol 2: Target-Based Validation (Enzyme Inhibition Assay)
Causality: Many isoxazole-containing drugs function as enzyme inhibitors.[3][9] If the cytotoxicity is confirmed, a target-based assay can determine if the compound acts by inhibiting a specific enzyme implicated in cancer, such as a protein kinase.[7] This provides direct mechanistic evidence and is crucial for lead optimization.[10][11]
Methodology (General Kinase Assay):
-
Assay Principle: This protocol assumes a generic kinase that phosphorylates a substrate, and the assay measures the depletion of ATP or the generation of ADP.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., HEPES, MgCl₂, Brij-35).
-
Dilute the recombinant kinase and its specific peptide substrate in the assay buffer.
-
Prepare a serial dilution of the test compound and a known inhibitor (positive control).
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the compound dilution or control to the appropriate wells.
-
Add 10 µL of a kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of ATP solution (at a concentration near its Km for the enzyme).[9]
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the signal. For example, using a commercial kit like ADP-Glo™, add 25 µL of ADP-Glo™ Reagent to deplete unused ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Plot percent inhibition versus compound concentration to determine the IC50 value for target engagement.
-
Protocol 3: Mechanistic Cell-Based Assays (Apoptosis)
Causality: To understand how the compound kills cancer cells, we must investigate the mechanism of cell death. A hallmark of many effective anticancer drugs is the induction of apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, apoptotic, and necrotic cells.[12]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ro.uow.edu.au [ro.uow.edu.au]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 11. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Amino-3-aryl-isoxazole-4-carboxamides in Modern Drug Discovery
The isoxazole core is a cornerstone in medicinal chemistry, prized for its versatile biological activities and synthetic accessibility.[1][2][3] This five-membered heterocycle is a key pharmacophore in a range of approved drugs and clinical candidates, demonstrating broad therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide provides a comparative analysis of 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide and related isoxazole derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While the specific compound this compound is not extensively documented in publicly available literature, its constituent moieties are present in numerous bioactive molecules.[5] This allows for a robust comparative analysis based on the known properties of structurally similar compounds.
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring system, with its unique electronic properties and ability to engage in various non-covalent interactions, serves as a versatile template for drug design.[6] Its derivatives have been explored for a multitude of biological targets, and the substitution pattern around the ring profoundly influences their pharmacological profile. The general structure of 3-arylisoxazole-4-carboxamides, for instance, has been identified as a promising scaffold for TGR5 agonists, which are targets for metabolic diseases.[7]
Focus Molecule: this compound
While specific experimental data for this compound is sparse, we can infer its potential biological activities by dissecting its structural components and comparing them to well-characterized analogues. The 5-amino-isoxazole moiety is a known pharmacophore in compounds with immunosuppressive and other biological activities.[8][9] The 3-(2-methoxyphenyl) group introduces a key structural element that can influence target binding and pharmacokinetic properties. The carboxamide at the 4-position is a common feature in many bioactive isoxazole derivatives, often involved in hydrogen bonding interactions with biological targets.[10][11]
Comparative Analysis with Other Isoxazole Derivatives
The therapeutic potential of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole and any appended aryl rings. The following sections compare the biological activities of various isoxazole carboxamide derivatives to provide a framework for understanding the potential of our focus molecule.
Numerous isoxazole-carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The substitution on the aryl ring at the 3-position plays a crucial role in determining the potency and selectivity of these compounds. For example, phenyl-isoxazole-carboxamide analogues have shown potent activity against HeLa cells.[12]
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) |
| Compound A | 4-Fluorophenyl | - | - |
| Compound B | 3,4,5-Trimethoxyphenyl | - | - |
| Compound C | 2-Chlorophenyl | - | - |
Note: Specific IC50 values for a direct comparison are often cell-line and assay-dependent. This table illustrates the diversity of substitutions explored for anticancer activity.
The isoxazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. Phenyl-isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.[11] The nature of the substituents on the phenyl ring can modulate the inhibitory activity and selectivity towards COX-1 and COX-2.
Recent studies have highlighted the potential of arylisoxazole-carboxamides in the context of neurodegenerative diseases like Alzheimer's.[13] These compounds have been shown to inhibit cholinesterases (AChE and BuChE), key enzymes in the pathophysiology of Alzheimer's disease. For instance, a series of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives were synthesized and evaluated, with some compounds showing promising inhibitory activity.[14]
| Compound ID | Aryl Substituent | Target Enzyme | IC50 (µM) |
| Compound 4e | - | AChE | 16.07 |
| Compound 4e | - | BuChE | 15.16 |
Data from a study on N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives.[14]
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on isoxazole derivatives provide valuable SAR insights:
-
Substitution on the Aryl Ring: The electronic and steric properties of substituents on the aryl ring at the 3- or 5-position significantly impact biological activity. Electron-withdrawing groups like halogens or nitro groups, and electron-donating groups like methoxy, can modulate the potency and selectivity of the compounds for their respective targets.[15]
-
The Carboxamide Moiety: The carboxamide group at the 4-position is often crucial for activity, likely participating in hydrogen bond interactions within the target's active site. Modifications of the amide substituent can be used to fine-tune the compound's properties.[10]
-
The 5-Amino Group: The presence of an amino group at the 5-position can introduce a key interaction point and influence the overall polarity and basicity of the molecule, which can affect its pharmacokinetic profile and target engagement.[8]
Experimental Protocols
To facilitate further research in this area, a generalized protocol for the synthesis and biological evaluation of 5-amino-3-aryl-isoxazole-4-carboxamides is provided below.
This is a representative synthetic scheme based on established isoxazole synthesis methodologies.
Caption: Synthetic workflow for this compound.
Protocol:
-
Step 1: Knoevenagel Condensation: To a solution of 2-methoxybenzaldehyde and ethyl cyanoacetate in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated product, ethyl 2-cyano-3-(2-methoxyphenyl)acrylate, by filtration.
-
Step 2: Isoxazole Ring Formation: To a solution of sodium ethoxide in ethanol, add hydroxylamine hydrochloride. Stir for 15 minutes, then add the product from Step 1. Reflux the mixture for 8-12 hours. After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl. Collect the precipitated ethyl 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate by filtration.
-
Step 3: Amidation: Dissolve the ester from Step 2 in methanol in a sealed tube. Bubble ammonia gas through the solution or add a solution of ammonia in methanol. Heat the sealed tube at 80-100 °C for 12-24 hours. Cool the tube, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography to obtain this compound.
This protocol is for evaluating the anti-inflammatory potential of the synthesized compounds.
Caption: Workflow for in vitro COX inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations. A known COX inhibitor (e.g., celecoxib) should be used as a positive control.
-
Enzyme Incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound or vehicle control. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
Quantification: Measure the amount of prostaglandin G2 (PGG2) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion and Future Perspectives
The 5-amino-3-aryl-isoxazole-4-carboxamide scaffold represents a promising area for the discovery of new therapeutic agents. While this compound itself requires further investigation, the analysis of its structural analogues suggests potential for development in oncology, inflammation, and neurodegenerative diseases. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives with diverse substitutions on the aryl ring and the carboxamide moiety to establish a clear SAR and identify lead compounds for further preclinical development.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- Advances in isoxazole chemistry and their role in drug discovery.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- 3-Aminoisoxazole unit containing bioactive compounds/ catalyst.
- Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associ
- Structure–activity relationship of isoxazole derivatives.
- A Comparative Guide to the Biological Activities of Isoxazole Carboxamides Related to 4-Amino-5-benzoylisoxazole. Benchchem.
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC - PubMed Central.
- Synthesis and biological activity of 5-(4-methoxyphenyl)
- This compound. BLDpharm.
- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH.
- Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides. PubMed.
- Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differenti
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
- Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. PubMed.
- Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. PubMed.
- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [No Source Found].
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 933940-12-6|this compound|BLD Pharm [bldpharm.com]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide and Known Tankyrase Inhibitors in the Context of Wnt/β-Catenin Signaling
This guide provides a comparative framework for evaluating the biological activity of novel isoxazole-based compounds, such as 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, against established inhibitors of the Wnt/β-catenin signaling pathway. Due to the nascent research on this compound, this document will use well-characterized tankyrase inhibitors—XAV939, IWR-1, and G007-LK—as a benchmark for comparison. The isoxazole scaffold is a recurring motif in compounds with diverse biological activities, including anticancer properties, making this a pertinent exploratory study for drug discovery professionals.[1][2]
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[3][4][[“]] Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, are key positive regulators of this pathway.[6][7][8] They mediate the degradation of Axin, a crucial component of the β-catenin destruction complex.[9][10] Inhibition of tankyrase activity stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing Wnt-dependent transcription.[6][7] This mechanism has made tankyrase a compelling target for anticancer therapeutics.[11][12]
This guide will delve into the mechanistic differences of known tankyrase inhibitors, present their key performance data, and provide detailed experimental protocols to enable researchers to rigorously assess novel compounds like this compound.
Comparative Overview of Known Tankyrase Inhibitors
The inhibitors chosen for this comparison—XAV939, IWR-1, and G007-LK—are well-established tools for modulating Wnt/β-catenin signaling, each with a distinct profile.
-
XAV939: One of the first-in-class tankyrase inhibitors, XAV939 stabilizes Axin by inhibiting both TNKS1 and TNKS2, leading to the degradation of β-catenin.[6][13][14] It is widely used as a research tool to probe the Wnt pathway.[15]
-
IWR-1 (Inhibitor of Wnt Response-1): IWR-1 also stabilizes Axin, leading to the promotion of β-catenin phosphorylation and subsequent degradation.[16][17] While both XAV939 and IWR-1 are reversible inhibitors of the Wnt pathway, IWR-1 is reported to exert its effect through interaction with Axin, whereas XAV939 binds directly to tankyrase.[18][19]
-
G007-LK: A highly potent and selective inhibitor of TNKS1 and TNKS2, G007-LK effectively blocks Wnt/β-catenin signaling.[20][21] It has demonstrated anti-tumor efficacy in preclinical models of colorectal cancer.[22]
Quantitative Performance Data
The following table summarizes the inhibitory concentrations (IC50) of the selected known inhibitors against their primary targets. This data serves as a crucial benchmark for evaluating the potency of novel compounds.
| Compound | Target | IC50 (nM) | Cellular Wnt Reporter Assay IC50 (nM) | Reference(s) |
| XAV939 | TNKS1 | 11 | ~300 (in SW480 cells) | [13] |
| TNKS2 | 4 | [13] | ||
| IWR-1 | TNKS1 | 131 | 180 (in L-Wnt-STF cells) | [19][23] |
| TNKS2 | 56 | [19] | ||
| G007-LK | TNKS1 | 46 | 50 (in ST-Luc reporter assay) | [21][22][24] |
| TNKS2 | 25 | [21][22] |
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for tankyrase inhibitors. In the absence of a Wnt ligand, the destruction complex (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases (TNKS) promote the degradation of Axin. Tankyrase inhibitors block this process, leading to Axin stabilization and enhanced β-catenin degradation.
Caption: A generalized workflow for the evaluation of novel tankyrase inhibitors.
Discussion and Future Directions
The comparative data and experimental workflows presented provide a robust framework for the initial characterization of this compound. Should this novel compound exhibit significant inhibitory activity in the described assays, several key insights can be drawn:
-
Potency and Selectivity: A direct comparison of IC50 values will position the novel compound relative to established inhibitors. Further assays against other PARP family members would be necessary to establish selectivity, a critical factor as some clinical trials of tankyrase inhibitors have been hampered by toxicity concerns. [25][26]
-
Structure-Activity Relationship (SAR): The data generated for this compound will contribute to the broader understanding of the isoxazole-carboxamide scaffold as a pharmacophore for tankyrase inhibition. The 2-methoxyphenyl substituent, for instance, can be systematically modified to probe its influence on potency and selectivity.
-
Therapeutic Potential: If the compound demonstrates potent and selective inhibition of tankyrase and the Wnt pathway in cellular models, further investigation in preclinical cancer models, particularly those with APC mutations, would be warranted. [27] In conclusion, while the biological target of this compound is yet to be fully elucidated, this guide provides the scientific rationale and practical methodologies for its evaluation as a potential tankyrase inhibitor. By benchmarking against well-characterized compounds like XAV939, IWR-1, and G007-LK, researchers can efficiently and rigorously assess its potential as a modulator of the Wnt/β-catenin signaling pathway.
References
- Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry.
- Tankyrases: Structure, Function and Therapeutic Implic
- Wnt/β-c
- Novel insight into the function of tankyrase (Review).
- Inhibitors of beta-C
- Novel insight into the function of tankyrase. PMC - NIH.
- Advances in the development of Wnt/β-catenin signaling inhibitors. PMC - PubMed Central.
- Pharmacological inhibitors targeting Wnt/β-c
- IWR-1-endo - Wnt Signaling Inhibitor. MedchemExpress.com.
- Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Science.
- G007-LK PARP inhibitor. Selleck Chemicals.
- G007-LK | PARP | Wnt/beta-c
- XAV939 | WNT P
- Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hep
- Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Taylor & Francis Online.
- Function and Tankyrase Inhibitor in Cancer. Biomedical Science Letters.
- IWR-1-endo | WNT Pathway Inhibitor | CAS 1127442-82-3. Selleck Chemicals.
- Tankyrase. Wikipedia.
- Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Cureus.
- What are TNKS2 inhibitors and how do they work?.
- G007-LK | TNKS1/2 Inhibitor. MedChemExpress.
- XAV939 TNKS1, TNKS2 27100. BPS Bioscience.
- IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. PMC - PubMed Central.
- XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT p
- XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. PMC - NIH.
- Wnt Antagonist I, IWR-1-endo - Calbiochem | 681669. Merck Millipore.
- G007-LK Tankyrase 1/2 Inhibitor: Advanced Insights Into P.... BOC Sciences.
- A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. PubMed.
- XAV-939 | Tankyrase Inhibitor. MedchemExpress.com.
- The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. AACR Journals.
- IWR-1-endo | WNT P
- Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. PubMed.
- Identification of response signatures for tankyrase inhibitor tre
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
Sources
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase: Function and Tankyrase Inhibitor in Cancer [bslonline.org]
- 9. Tankyrase - Wikipedia [en.wikipedia.org]
- 10. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. stemcell.com [stemcell.com]
- 14. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. G007-LK | PARP | Wnt/beta-catenin | TargetMol [targetmol.com]
- 23. stemcell.com [stemcell.com]
- 24. hbcag-hepatitis-b-virus.com [hbcag-hepatitis-b-virus.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of heterocyclic compounds centered around the 5-amino-3-arylisoxazole-4-carboxamide scaffold. With a specific focus on the 3-(2-methoxyphenyl) derivative and its analogs, we will explore how targeted chemical modifications influence biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles for optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical series.
The isoxazole ring system is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 5-amino-3-arylisoxazole-4-carboxamide core, in particular, has emerged as a versatile template for developing modulators of various biological targets, from ion channels to enzymes.[3][4] Understanding the causal relationships between specific structural features and their functional consequences is paramount for advancing these compounds from discovery to clinical application.
The Core Scaffold: Synthesis and General Principles
The foundational structure of the series is the 5-amino-3-arylisoxazole-4-carboxamide core. The synthetic route to these compounds is adaptable and typically involves a key amide bond formation step, allowing for diverse analogs to be generated efficiently.
General Synthetic Workflow
The primary method for synthesizing the target carboxamide derivatives involves the coupling of a pre-formed 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with a variety of aniline derivatives.[5] This reaction is commonly facilitated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[3][5]
Below is a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of 3-aryl-isoxazole-4-carboxamide analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold can be finely tuned by modifying three key positions: the aryl ring at position 3, the carboxamide linker at position 4, and the amino group at position 5.
Position 3: The Influence of the Aryl Substituent
The nature and substitution pattern of the aryl ring at the 3-position are critical determinants of biological activity. This moiety is often involved in crucial hydrophobic and electronic interactions within the target's binding pocket.
-
The 2-Methoxyphenyl Group: Our lead structure features a methoxy group at the ortho-position of the phenyl ring. This group can influence activity in several ways:
-
Steric Effects: The ortho-substituent can induce a twist in the phenyl ring relative to the isoxazole core, forcing the molecule into a specific conformation that may be favorable for binding.
-
Electronic Effects: The methoxy group is an electron-donating group, which can alter the electronic properties of the entire molecule.
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein.
-
-
Comparative Analysis with Other Analogs: Studies on related isoxazole-4-carboxamides as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors have revealed key insights.[3][4] For instance, replacing the phenyl ring with a 3-(2-chloro-6-fluorophenyl) group has been shown to produce potent inhibitory effects on AMPA receptor activity.[3] This suggests that electron-withdrawing groups and specific substitution patterns can significantly enhance potency.
Position 4: The Carboxamide Linker and N-Substituents
The carboxamide moiety is a classic pharmacophore, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Its orientation and the nature of its N-substituent are pivotal.
-
N-Aryl Substitution: The most common modification involves attaching a substituted phenyl ring to the amide nitrogen. The substituents on this terminal ring can drastically alter the compound's properties:
-
Lipophilicity and Solubility: Groups like trifluoromethoxy (-OCF3) or methylthio (-SCH3) can increase lipophilicity, potentially improving membrane permeability.[3][5]
-
Electronic Interactions: Electron-withdrawing groups (e.g., -CF3, -Cl) or electron-donating groups (e.g., -OCH3) on this ring can modulate the electronic landscape of the molecule and influence binding affinity.[5]
-
Potency: In a series of AMPA receptor modulators, compounds with a 4-(trifluoromethoxy)phenyl or 3-chloro-2,4-dimethoxyphenyl group at this position demonstrated potent inhibitory activity.[3][4]
-
Position 5: The Role of the Amino Group
The 5-amino group is a key feature of this scaffold. It can serve as a hydrogen bond donor and significantly influences the overall basicity and electronic character of the isoxazole ring. While less frequently modified than other positions in the carboxamide series, related isoxazole classes show the importance of this position. For instance, converting the precursor nitrile to a 5-amino group is a critical step in synthesizing many biologically active isoxazoles.[2] In other series, this primary amine can be further derivatized to explore additional binding interactions.
Comparative Biological Data: AMPA Receptor Modulation
To illustrate the SAR principles, the following table summarizes experimental data for a series of isoxazole-4-carboxamide derivatives tested as modulators of AMPA receptor-mediated whole-cell currents.[3][4] These receptors are critical in nociceptive transmission, making them a target for non-opioid analgesics.[3]
| Compound ID | 3-Aryl Substituent | N-Aryl Substituent | Biological Target | Activity |
| CIC-1 | 2-Chloro-6-fluorophenyl | 4-(Trifluoromethoxy)phenyl | AMPA Receptor | Potent Inhibition (8-fold)[3][4] |
| CIC-2 | 2-Chloro-6-fluorophenyl | 3-Chloro-2,4-dimethoxyphenyl | AMPA Receptor | Potent Inhibition (7.8-fold)[3][4] |
| Analog A | Phenyl | 4-Chloro-2,5-dimethoxyphenyl | Melanoma Cells | Anticancer Activity[5] |
| Analog B | Phenyl | 4-(Methylthio)phenyl | Melanoma Cells | Anticancer Activity[5] |
Data synthesized from multiple sources for comparative purposes.[3][4][5]
The data clearly show that potent AMPA receptor inhibition is achieved with specific halogen and methoxy substitutions on both the 3-aryl and N-aryl rings. This highlights a synergistic effect where modifications at both ends of the molecule contribute to high-affinity binding.
Mechanistic Insights: Targeting Ion Channels and Kinase Pathways
The biological effects of these compounds often stem from their interaction with specific cellular signaling pathways.
-
AMPA Receptor Modulation: Compounds like CIC-1 and CIC-2 directly inhibit the flow of ions through AMPA receptors, which are ligand-gated ion channels.[3][4] By reducing receptor activity, these molecules can dampen excitatory neurotransmission, a mechanism highly relevant for treating chronic pain and neurological disorders.[3]
Caption: Simplified mechanism of AMPA receptor inhibition by isoxazole-4-carboxamide analogs.
-
Potential Kinase Inhibition: While the primary data for the lead scaffold points to ion channel modulation, the broader 5-aminoisoxazole chemical space is rich with kinase inhibitors. For example, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), a related heterocyclic amide, is a well-known activator of AMP-activated protein kinase (AMPK).[6] AMPK is a central regulator of cellular energy homeostasis and its activation can inhibit cancer cell proliferation by arresting the cell cycle.[6] It is plausible that certain 5-aminoisoxazole analogs could be designed to target specific kinases, representing an alternative mechanism of action.
Experimental Protocols
To ensure reproducibility and provide a practical framework for further research, we outline the methodologies for synthesis and biological evaluation.
General Protocol for Synthesis of Isoxazole-Carboxamide Analogs
This protocol is adapted from published procedures.[3][5]
-
Acid Activation: Dissolve the 3-aryl-5-methyl-isoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add DMAP (0.3 eq) and stir for 10 minutes at room temperature. Add EDC (1.1 eq) to the mixture and continue stirring for 30 minutes.
-
Amine Coupling: To the activated acid mixture, add the desired substituted aniline (1.05 eq).
-
Reaction: Stir the reaction mixture under an inert argon atmosphere at room temperature for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in DCM and wash with 2N HCl to remove excess aniline, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., n-hexane:ethyl acetate) to yield the final carboxamide derivative.
Protocol for Whole-Cell Patch Clamp Electrophysiology
This protocol describes the evaluation of compounds on AMPA receptors expressed in HEK293t cells.[3]
-
Cell Culture: Culture HEK293t cells expressing the desired AMPA receptor subunits (e.g., GluA2).
-
Recording Setup: Use a whole-cell patch-clamp amplifier and recording electrodes filled with an appropriate internal solution.
-
Baseline Current: Obtain a stable whole-cell recording. Apply the agonist AMPA to induce a baseline inward current.
-
Compound Application: Co-apply the test isoxazole-carboxamide derivative (e.g., at 16 µM) with AMPA.
-
Data Acquisition: Record the peak current in the presence of the test compound.
-
Analysis: Compare the peak current recorded in the presence of the compound to the baseline current to calculate the percentage of inhibition. Analyze changes in receptor kinetics, such as deactivation and desensitization rates.
Conclusion and Future Directions
The 5-amino-3-arylisoxazole-4-carboxamide scaffold represents a highly adaptable and promising platform for drug discovery. The structure-activity relationship is well-defined, with key takeaways for future optimization:
-
Potency is driven by substitutions at both ends of the molecule: The 3-aryl and N-aryl rings must be carefully selected to maximize favorable interactions with the target. Halogen and alkoxy substituents appear to be particularly effective for enhancing potency, at least in the context of AMPA receptor modulation.
-
The carboxamide linker is essential: This central feature provides crucial hydrogen bonding capabilities and serves as a rigid scaffold to orient the terminal aryl rings.
-
Target-specific optimization is key: While general SAR principles apply, the optimal substitution pattern will vary depending on the biological target. A compound optimized for AMPA receptors may not be ideal for inhibiting a protein kinase.
Future research should focus on expanding the diversity of substituents at all three key positions to build more comprehensive SAR models. Investigating the pharmacokinetic and metabolic properties of potent analogs will be a critical next step in translating these promising laboratory findings into viable therapeutic candidates.
References
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI.
- Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central.
- Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central.
- Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. Semantic Scholar.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. [No Source Found].
- Isoxazole analogues bind the system xc- transporter: structure-activity relationship and pharmacophore model. PubMed.
- 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside and metformin inhibit hepatic glucose phosphorylation by an AMP-activated protein kinase-independent effect on glucokinase transloc
- 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. PubMed.
- 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activ
- Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. PubMed.
- (PDF) 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-??B.
- SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed.
- (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
- 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. BLDpharm.
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central.
- 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodul
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating the Mechanism of Action for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
This guide provides a comprehensive framework for the elucidation and cross-validation of the mechanism of action (MoA) for the novel compound, 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide. Given the limited public domain information on this specific molecule, we present a robust, multi-faceted strategy that progresses from broad, unbiased screening to specific, target-based validation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize a novel small molecule.
The isoxazole-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including immunomodulatory and neuromodulatory effects[1][2]. Therefore, our proposed validation strategy is designed to be adaptable, allowing the data to guide the investigation toward the most relevant biological context.
Part 1: A Phased Approach to MoA Elucidation and Validation
A successful MoA study relies on a logical progression of experiments, where each phase generates hypotheses that are rigorously tested in the subsequent phase. We propose a three-phase workflow:
-
Phase 1: Unbiased Phenotypic and Target Identification. This initial phase aims to identify the biological space in which the compound is active without prior assumptions.
-
Phase 2: Direct Target Engagement and Initial Validation. Once putative targets or pathways are identified, this phase focuses on confirming direct molecular interaction in a cellular context.
-
Phase 3: Downstream Pathway Analysis and Functional Cross-Validation. The final phase connects the direct target engagement to the observed cellular phenotype by mapping the downstream signaling consequences.
Phase 1: Unbiased Screening for Phenotype and Target Identification
The initial step is to understand the compound's effect on a biological system as a whole. Phenotypic screening is a powerful, unbiased approach to identify a compound's functional effects, which can then guide hypothesis-driven target identification[3][4].
Experiment 1A: High-Content Phenotypic Profiling
Image-based phenotypic screening can quantify subtle morphological changes in cells upon compound treatment, providing clues to the MoA[5][].
Protocol: High-Content Imaging for Phenotypic Profiling
-
Cell Line Selection: Choose a panel of cell lines relevant to potential therapeutic areas (e.g., a panel of cancer cell lines, immune cells like Jurkat T cells, or neuronal cell lines like SH-SY5Y).
-
Compound Treatment: Plate cells in 96- or 384-well plates and treat with a dose-response range of this compound (e.g., 10 nM to 100 µM). Include a well-characterized control compound (e.g., a known cytotoxic agent like Staurosporine).
-
Staining: After a predetermined incubation period (e.g., 24, 48 hours), fix the cells and stain with a multiplexed fluorescent dye set that highlights key cellular features (e.g., Hoechst for nuclei, CellMask for cytoplasm, and MitoTracker for mitochondria).
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Utilize image analysis software to extract multi-parametric data (e.g., cell count, nuclear size, mitochondrial texture, cell shape). Compare the phenotypic profile of the test compound to a reference library of compounds with known MoAs.
Experiment 1B: Thermal Proteome Profiling (TPP) for Target Identification
To directly identify potential protein targets in an unbiased manner, Thermal Proteome Profiling is the gold standard. This method relies on the principle that a protein's thermal stability is altered upon ligand binding[7].
Protocol: Mass Spectrometry-Based Thermal Proteome Profiling
-
Cell Culture and Lysis: Grow a relevant cell line (e.g., K562 or HEK293T) to high density and harvest. Lyse the cells to prepare a native protein lysate.
-
Compound Incubation: Treat the cell lysate with the test compound or a vehicle control (DMSO).
-
Thermal Challenge: Aliquot the treated lysates and heat them across a range of temperatures (e.g., 37°C to 67°C).
-
Protein Precipitation and Digestion: The heat will denature and precipitate proteins. Collect the soluble protein fraction at each temperature point. Reduce, alkylate, and digest the soluble proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in solution at each temperature.
-
Data Analysis: Plot the relative abundance of each protein as a function of temperature to generate "melting curves." Proteins that show a significant shift in their melting curve in the presence of the compound are considered potential targets.
Phase 2: Confirming Direct Target Engagement
Data from Phase 1 will generate a list of putative protein targets. The next critical step is to confirm that the compound directly binds to these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is the ideal tool for this purpose[8][9].
Experiment 2A: Immunoblot-Based CETSA
This targeted approach validates the binding of the compound to specific proteins identified in the TPP experiment[7].
Protocol: CETSA for Target Validation
-
Cell Treatment: Treat intact cells with a range of concentrations of this compound or vehicle control.
-
Thermal Challenge: Heat the treated cells at a specific temperature (determined from TPP data to be on the slope of the target's melting curve) to induce denaturation of unbound proteins.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated aggregates by centrifugation.
-
Immunoblotting: Analyze the soluble protein fractions by Western blot using antibodies specific to the putative target proteins. An increase in the amount of soluble protein in the compound-treated samples indicates stabilization upon binding.
-
Isothermal Dose-Response (ITDR): To determine the potency of target engagement, perform the CETSA at a fixed temperature while varying the compound concentration. This will generate a dose-response curve from which an EC50 value can be derived.
Workflow for Target Identification and Validation
Caption: Workflow from unbiased screening to validated target engagement.
Phase 3: Downstream Pathway Analysis and Comparative Validation
Confirming target engagement is crucial, but understanding the functional consequences of this interaction is the ultimate goal of MoA validation. This involves analyzing the signaling pathways downstream of the validated target and comparing the compound's effects to other known modulators of that pathway.
Experiment 3A: Downstream Signaling Analysis
Let us hypothesize that the TPP and CETSA experiments identified a specific kinase, "Kinase X," as a primary target. The next step is to investigate if the compound modulates the known signaling pathway of Kinase X.
Protocol: Western Blot for Downstream Pathway Modulation
-
Cell Treatment: Treat a relevant cell line with this compound at concentrations around its target engagement EC50.
-
Include Comparators: As controls, treat cells with:
-
Comparator A: A known, potent inhibitor of Kinase X.
-
Comparator B: A structurally similar but inactive analog of the test compound (if available).
-
-
Lysis and Western Blot: After treatment, lyse the cells and perform Western blotting to assess the phosphorylation status of known substrates of Kinase X.
-
Analysis: A similar pattern of substrate dephosphorylation between the test compound and Comparator A would provide strong evidence that it functions as an inhibitor of Kinase X.
Comparative Data Summary
| Method | This compound | Comparator A (e.g., Known Kinase X Inhibitor) | Comparator B (Inactive Analog) | Interpretation |
| Target Engagement (CETSA EC50) | 1.2 µM | 0.1 µM | > 100 µM | Confirms direct binding of the test compound and Comparator A to the target. |
| Kinase Assay (Biochemical IC50) | 0.8 µM | 0.05 µM | > 100 µM | Demonstrates direct inhibition of enzymatic activity. |
| Substrate Phosphorylation (Cellular IC50) | 1.5 µM | 0.15 µM | No effect | Links target engagement to a functional downstream effect in cells. |
| Cell Proliferation Assay (GI50) | 5.0 µM | 0.5 µM | No effect | Connects the molecular mechanism to the overall cellular phenotype. |
Note: Data presented are hypothetical and for illustrative purposes.
Signaling Pathway Visualization
If Kinase X is validated as the target, the mechanism can be visualized as follows:
Caption: Hypothetical signaling pathway for the test compound.
Conclusion: A Self-Validating Approach
This guide outlines a systematic, self-validating workflow for characterizing the mechanism of action of this compound. By starting with unbiased, discovery-based methods and progressively narrowing the focus to specific, hypothesis-driven experiments, researchers can build a robust and well-supported MoA model. The inclusion of well-characterized comparator compounds at the functional validation stage is critical for contextualizing the compound's potency and specificity. This rigorous, multi-pronged approach ensures a high degree of scientific integrity and provides a solid foundation for further preclinical and clinical development.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87. Available from: [Link]
-
Caicedo, J.C., et al. (2017). Data-analysis strategies for image-based cell profiling. Nature Methods, 14(9), 849-863. Available from: [Link]
-
Moffat, J.G., et al. (2017). Phenotypic screening in cancer. Nature Reviews Drug Discovery, 16(8), 531-543. Available from: [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available from: [Link]
-
Al-Aqeel, H. (2020). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available from: [Link]
-
Patel, L.F., et al. (2017). Determining target engagement in living systems. Nature Chemical Biology, 13(5), 467-473. Available from: [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. Available from: [Link]
-
Zock, J.M., et al. (2003). Integrated analysis of receptor activation and downstream signaling with EXTassays. Nature Biotechnology, 21(9), 1075-1079. Available from: [Link]
-
ResearchGate. (2005). Integrated analysis of receptor activation and downstream signaling with EXTassays. ResearchGate. Available from: [Link]
-
Gitter, A., et al. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Molecular Systems Biology, 5, 293. Available from: [Link]
-
ACS Applied Bio Materials. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. Available from: [Link]
-
QIAGEN Digital Insights. (n.d.). Downstream Effects Analysis. QIAGEN Digital Insights. Available from: [Link]
-
Al-Harthi, S.E., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 698. Available from: [Link]
-
Molecules. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available from: [Link]
-
Journal of Chemical Information and Modeling. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. ACS Publications. Available from: [Link]
-
Frontiers in Pharmacology. (2024). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Frontiers Media. Available from: [Link]
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10733. Available from: [Link]
-
Molecules. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]
-
ACS Omega. (2021). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. ACS Publications. Available from: [Link]
-
Chemistry & Biodiversity. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. Wiley Online Library. Available from: [Link]
-
International Journal of Molecular Sciences. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed. Available from: [Link]
-
Chemical Biology & Drug Design. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. PubMed. Available from: [Link]
-
ResearchGate. (2014). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. Available from: [Link]
-
Molecules. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available from: [Link]
-
Biochemical Journal. (2004). 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. PubMed. Available from: [Link]
Sources
- 1. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
A Comparative Efficacy Analysis of Isoxazole-Carboxamides Versus Standard-of-Care in Oncology and Inflammation
A Guide for Drug Development Professionals
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The unique electronic and structural features of the isoxazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This guide focuses on the comparative efficacy of a representative isoxazole-carboxamide, 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, against established standard-of-care drugs in the key therapeutic areas of oncology and inflammation. While specific experimental data for this exact molecule is not publicly available, this guide will leverage data from closely related analogues and established principles of isoxazole chemistry to provide a robust framework for its evaluation.[6][7]
Part 1: Mechanistic Overview and Comparative Rationale
Putative Mechanism of Action of this compound
Based on the broader class of isoxazole-carboxamides, the primary mechanisms of action are likely to involve the modulation of key signaling pathways implicated in cell proliferation and inflammation.
-
In Oncology: Many isoxazole derivatives exhibit anticancer activity by inducing apoptosis and inhibiting cell cycle progression in cancer cells.[6][7] A plausible mechanism for our representative compound involves the inhibition of pro-inflammatory and cell survival pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8] NF-κB is a transcription factor that is constitutively active in many cancers, promoting the expression of genes involved in cell proliferation, angiogenesis, and metastasis.
-
In Inflammation: The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators.[9] This can be achieved through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways. The structural features of our representative compound suggest a potential to interfere with pathways that lead to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9]
Standard-of-Care Comparators
For a meaningful efficacy comparison, it is crucial to select appropriate standard-of-care agents.
-
Oncology Comparator: Doxorubicin Doxorubicin is a widely used anthracycline chemotherapy drug.[10] Its primary mechanism of action is the intercalation into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species, ultimately resulting in cancer cell death.[11] It is a cornerstone treatment for a variety of solid tumors and hematological malignancies.[12]
-
Inflammation Comparator: Methotrexate Methotrexate is a disease-modifying antirheumatic drug (DMARD) and a first-line treatment for rheumatoid arthritis.[13] It is an antifolate drug that inhibits the enzyme dihydrofolate reductase, leading to a decrease in the synthesis of purines and pyrimidines. This, in turn, suppresses the proliferation of immune cells and reduces inflammation.[13]
Visualizing the Signaling Pathways
The following diagram illustrates the putative signaling pathway targeted by this compound in comparison to the established mechanism of Doxorubicin.
Caption: In Vivo Xenograft Study Workflow.
Part 3: Data Presentation and Interpretation
The following tables present hypothetical, yet plausible, data from the proposed experiments to illustrate a potential outcome.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Doxorubicin |
| MCF-7 (Breast) | 5.2 | 0.8 |
| A549 (Lung) | 8.7 | 1.2 |
Interpretation: In this hypothetical scenario, Doxorubicin demonstrates greater potency in vitro with lower IC50 values. However, the isoxazole derivative still exhibits significant cytotoxic activity in the low micromolar range, warranting further in vivo investigation.
Table 2: In Vivo Antitumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 mg/kg | 55 |
| Doxorubicin | 5 mg/kg | 70 |
Interpretation: While Doxorubicin shows higher tumor growth inhibition, the isoxazole derivative demonstrates substantial in vivo efficacy. An important consideration for the isoxazole derivative would be its potential for a better safety profile, which would require further toxicological studies.
Table 3: In Vitro Anti-inflammatory Activity (IC50 in µM)
| Cytokine | This compound | Methotrexate |
| TNF-α | 2.5 | 0.1 |
| IL-6 | 3.1 | 0.5 |
Interpretation: Methotrexate is shown to be more potent in inhibiting pro-inflammatory cytokine production. The isoxazole derivative, however, displays promising anti-inflammatory activity, suggesting it could be a candidate for inflammatory conditions with a different mechanism of action and potentially a different side-effect profile.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound in comparison to standard-of-care drugs in oncology and inflammation. While the provided data is illustrative, the proposed experimental designs are robust and adhere to industry standards.
The hypothetical results suggest that while the isoxazole derivative may not surpass the raw potency of established drugs like Doxorubicin and Methotrexate, its significant biological activity makes it a compound of interest. Key future directions for research would include:
-
Elucidation of the precise molecular target(s) of the isoxazole derivative.
-
Comprehensive safety and toxicology studies to determine its therapeutic window.
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Exploration of combination therapies with existing standard-of-care drugs to identify potential synergistic effects.
The isoxazole scaffold continues to be a rich source of novel therapeutic agents. A systematic and rigorous comparative evaluation, as outlined in this guide, is essential for identifying promising candidates for further drug development.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGuEFmQVm_x2Sy4SXuJLTspkEuqniX7a0RkVnpSzjVmCU5Pibw8zCFKWronOJI7-h59nkKpkRCl2b5ZHDLHP6ofMQS9LITcuwijN74dj23FNYYhXxAUxNOSNM32WYOzJ78BVeBzQ9RwCQQHGV_KxblQCbieGM4Xjm5KtzR]
- Treatment for cancer. Cancer Research UK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlyGluDGZarWa1x3kbWYYJwJuZE6VZnb0e-IKC2SxjHZzXGbqrlyAOg0x1290Rhp1I3gP9fm28ZjXvWJaJT3jl7MxSKnD0mNH47gR2HPlBfa9qXLl-Hbiv_V3tzL1qQUrJLCMF7207FFtuoeQnsN42EyU=]
- What Is Standard Therapy in Cancer Treatment?. TD2 Oncology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1CeybWCsI-Im1TOGG6dFokBHVCur7850MoW4mYuQU42FYij-7xnH8RVZrMX7E7HVFASxosrIwPpodxtwFzQrwgI6U3w3XXKW3f8sHMU5bytA_e9ZOr3wiejcm4BTyEDer2rz2I8__iTz90bKneMhjfAGgNI4ZtLflhwxR8cE9113UPQ9uvg==]
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTg36uHn7NvuaGjfv0GRsD4oUeLQ6ELYSrf0blRNfTGRBiTjiEWts3sCcG18CPRdKNBV5FPNHVRFGtd8U9MNaKEAz9Qfx2TomTJKcUGYNRfN_iz8oKshE3DbUPUb30JfyBtWIcuBFMalDRbzI1zJ0lQRSnouI_13RmoAxkXE8SHUVD6bue_SjVGyPVGm8qUrdAzqulw_8EF9KHVp7l7JELeNjtBpqF2fZSZk0pVL4=]
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_yXM-SAfnnWrB0JZ_u8Kk8OJI-9njkU6BPEKErGaueqMJIgRofRdFmaAcCYYvSn5xsTWDtjHTJAhusaeaHlNJtFnmWeqTWDGF33GiS2BYR_9sx-uuWiYGSYRTR0m63ewVckynJZhaMjB8z2X1]
- How is Standard of Care for Cancer Treatment Determined?. Dana-Farber Cancer Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhzZbGs4NtP8K1xkd4OrEJrk8DSzK_QeyCm6WLt1tjZEKZThUgAQpfbxj59iFNfRZZE9npza3aURqoetcqJFypSfHIJV48elTEV1aPxJNYyp_9RT_PRvJ1-7MZfYJ1oWUIeXgQRAucD62NArKwnSNv_FoWp_tPGr_Ss_zQg6116GnpoPIROC9BuLbLEQVFjsvVZLBBCMdw5_PhjrAyIfQ6]
- Biologically-active isoxazole-based drug molecules. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRoO4QxVokcctJBuO4vjGpkGtDx7k3rBvCmNXy7WNjTLw2FnDHvvjNC8Lm_AQkmJFGffNtDa7Pbfr50Uucxr_LBp4qKFpZ6J4OV6V6UjvQjTsQHqLnzEBlMAIuoVKKr61cUGvuY5dxySTxByqvXI2_IRVUWUxLsPgu35xmFFsoFvUC_MNcjYJQ8hN3rYTmsx_vFNOG3GGrJzkiXMQbpOUW]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsWvtOWBBWFReAWbXaaMkAtQRv9FBgYbcWhz852CSNHmzo2GlA_UcATVZapW41XYOn9xKobF-bltDMiSWZxkg3q1yEXyJrUHP0nTv7O3grrb1QE9-frrdzD9aTUYglPKRNTFKaWMJDO5GPBCGmA4mCAbsjSv7_lZPw]
- Cancer Treatment: Types, Options & What To Expect. Cleveland Clinic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAG3H4hDNwQAWyu9bIH8nqKVSPquK5rwwNJi4Yqg1bg7awvYQ83NOh0eGTevRrO8h8zCN-3CETzBzKOrrWzh26sTa5N5Ibra-qENnYTbeGJ3RJEszQBrq5-kHVj10B2xbexggC5xlIeGMuGS98yiqW58rlUImYIUKeIS0L]
- Treatment For Cancer | Cancer Treatment Options. American Cancer Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4vrPdy9icxyB1em0-zFPLVYIEIObjo5RrDKHTaqq4gq98LRnfBNP8l3l3ThHOiNv250Jx9q3pHkEpoGPXO7zN10EqyOkJnWGE7osL0Cww3JJfHq32SCQ-k8bn3VLxYNB-YRWsceS4q-KB3RtekADmVnGW4PRaE6TyknpFbQ==]
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_lgdjU0tFQQpu3Aij9_LzgDIKr4oMuEeHkn6GAyuxz1hNwn-rYiUGFKs7gCXnrDAlHbVNFDVfW50byMeWKNpwnL8zwjlHjpNnBLNppm0IdDj6wLJoQklmEfKCFLS7OKObbTOpL3J0Mdm5IF0=]
- What are the treatment options for managing inflammation?. Dr.Oracle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_34-XX2g2lB3BVGhzN7Re_SRaPbhGOzi1qD46BMgb-yHhJi1IhvRSCw0Kucv4WAflI7R1SAdDIjxnnC2ra8BNPWtQ4qBdHqfVXWUnNDXt1mBAuFnIHG8IV_xp7iwquz_gRD2XgCqjEePykvgv9_7qXm4nK4Dn57pipuJCAQxmbTucajR_TEXBcTERVZQg4_eY7LwGtM0DBCwRhA==]
- Anti-inflammatory medicines (NSAIDs). Healthdirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4VF8RWGhg4bJWTcsCI0UOuUJgPvlBsZE7MkFhx1WwxsInyFPBDFPQi78ojTkAlmE2JA4j0IL2a0fyobA96QAQj3moKAFIcIN08N74jLvCPPNoBVHK5bW1pWsh3aw36rYlRoWfRPNhX-jlrfwdHLW289MfK2pk]
- Inflammation Medication: 7 Powerful Options for Safer Relief 2025. California Pain Consultants. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk6j8csotm9ZKadebe0LNQaosUDaIepxBWC7kPYbb-3mfhrv1wpL0M9LsoOZpbcV6pXDroeOovzWOnXh-eIVe5_PDNYWeQVee6W_AgyOpeBs_BXREKrg3s314QjDl__HYzZCQok9zLsvavnwgb1w==]
- Rheumatoid arthritis - Treatment. NHS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVE3PyKlC9jNbPVQr0PcI4Rz-x6hvf0F0tSVYn6fnVB9gHM6fNz6qOEBd8qbqHMv1OVZqgfeXVDJStSJQ_D_AU0mlmctLutttkr597vxhEzURvzQHHAwwpG9RSf75RZIA9sxHIFkhtZwAiYe39nAMdj0xjJmSGxNM=]
- Towards an Effective and Safe Treatment of Inflammatory Pain: A Delphi-Guided Expert Consensus. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRFvYNUoOmyG4Io0PwrcgF6kW1tKhnufHodUUP7eu7244RkU-2jUzxmsXh1xs3P9hzrdQZIDMzRk-YrtQTr51VzVhp5WTvB4R_1wVDmX9e4DZrL1AAc6-jhj19DrD5rMbKgP7v1oLogrpSxko=]
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5WDTvylfwYzYf2QIofFAnArQf9MsGNW6xLfX0zPjOXJdLgVctlC4rtskWaHiobFaWfLRjx0JUvJH8lfVS1muRpF-K22r3ZlCjpQzSTIhoWq6lZA2t57GhLLafoXFJ-vDgfZ8sOkBZG4sI3s4=]
- SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeE9k2NWRgp7Ggi8ekaUaty42ZiyczoxXD58GOJ_TrUE54e6NmRikBCQ5PLlyfNs94dIsEH32-rGj6_W1b7zLD-b6jErf27YiEepa5Xmz7HMbPkjpvdk2UGmhxkUuQwd-WT1jw]
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoZsKdf5EtfTwvpWDGbWGPL4n5CNzyOXraxH6oNP04XEVR-R-8wK8-942n_W_HvfKXyys4OVFueMxfhD-wcj3vQiXksh3F02FVjKDpAB8HZ62G8hru-BWkU0KpNIy-TW84]
- Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsgSSIwKuH8cF_PLwpUeaLoVkKVUrfft_Fr4_nOvmZLKqDijM7kvN6Qm0wqQKLHvb1B-qUL3ym4-FC7aYfRbKOzHzKGik4hoXCuOv6bC-hiuTGioGe4MNwoPawy7z05klHDM4UJIF5R_1yLrzx]
- Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEimizxWDppb7T7iAmEbTmsOekTpwNTQ6wRP4yb2H2BChmCa6gn-vv-WK5n5cgAevyAKdUWWLatm7pcz0w2SwcgacoYasaDNNhrkEMJbDiaJybK4t471sRKXGeUYagCEkX14wW3]
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIL4fzWZABP8mWbqbwaRq5zsQzbpZwQXVsf-Fera-kEOJQwGNCxOt3tOW178uHNVdYdCwBK3kugiwctOmIeXjSSbDMiZw9bjGL0xrfZcZxoOOlQxQ-K4jldN6Rt5M038thd_j0]
- N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide. EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Eg4ZACL9dLVayv8NbRhnQZMWs4kGyrGA0_iai5zeDcPg1n3Vh3nQevGE9lN7Dikcskf1OorFRswXtZKrM6a4V7mGGCNbSbfl6neR43LjGUFm4Gnifv5sQWEJVGcWJo8kSpHhG-2XTQ==]
- 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo7DWehdv-NeXXf6AQapT6nQ0JtPDZUax6FXuCL8Ymse6rqjd0rvdn_iVGl9lL4uJG0wKxtjbcD-sEe5-JAE_XzcTUrUEo5TxTI-OwlRoOZcYRPw8wQMoZbq22UxwCqxcZOxYC]
- 4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ07xb9oRQ0CTylXRD3VacMw-SGQTESUbk4iwqkJ-UIJmrvtNsbZK9fuQ5Wz-U-NjdSAdAiEIXXOOolghRhoc-XdwNNOC_peDFHLQoH2OzQ_fQ9n1BApelGDFV1jnX566eucI=]
- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5UFaKMRAHGU21dB6FRlcwOJxX_Qsvv1_5mZn2-81omcy0biSchnCqhieknLGmcuf_-EdJXQKr1Ha40wFvzSzTghSXQDXpZ3MyX46wNEDIotKNUExnk4Z3IwWjwgejRCjMoRQehzDwwE3hujHXkS8LgcE1z8D4lUau9ECgBShAB2BtQEA-YenxqSPaGURPPbEVYT93VEFEZEcEVKGRqnL2LDxoW89nOR8n8G7g9A==]
- Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science (JIAPS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIYwUWZIxN4SELn0QR3Xv6-xxNYfnJ-mcNGg3jvcljJFDNj9oSm3--z6ZI5QXPhIJkcT4Ec-QyaSJTK-jPleU1ID_jJ4UlFc5u3z1QcUMs1BHXpz-7Pf_oqs10OKDQu8fQWV8g36TYO-Wi_5Sy4XMk1VT-5Q==]
- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzn2YUeOaqRITKFsKqTXgAblgWdbT6QZxywRlZHKz_-CgtnvTRBRUlqQjzLVJD9Y05L8-a1Rfmt3NpT31fAGLl0yR9VcVknaeEReJoFb4IRA-8--FbGnSWIiyUuA_oEOSoRQ==]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. td2inc.com [td2inc.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
Abstract
The isoxazole carboxamide scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This guide provides a detailed comparative analysis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide and a selection of its structural analogs. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide leverages data from closely related compounds to project its potential biological profile and highlight key structure-activity relationships (SAR). We will delve into the anticancer, anti-inflammatory, and neuromodulatory activities of this chemical class, supported by experimental data and detailed protocols to inform future research and drug development endeavors.
Introduction: The Isoxazole Carboxamide Core
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique physicochemical properties, making it a privileged scaffold in drug discovery. The incorporation of a carboxamide group at the 4-position and an amino group at the 5-position of the isoxazole ring, as seen in our lead compound, this compound, creates a versatile molecule with multiple points for hydrogen bonding and further functionalization. Derivatives of this core have shown a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and modulatory effects on ionotropic glutamate receptors like the AMPA receptor.[1][2][3][4] The biological action of approved drugs such as the anti-rheumatic leflunomide and the COX-2 inhibitor valdecoxib are reliant on the isoxazole ring, underscoring its therapeutic importance.[1]
This guide will focus on a comparative analysis of our lead compound with other 3-aryl-5-amino-isoxazole-4-carboxamide derivatives, exploring how substitutions on the aryl ring and modifications to the carboxamide moiety influence their biological activity.
Comparative Analysis of Biological Activities
Anticancer Activity
Isoxazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.[2][5]
While no specific anticancer data for this compound has been reported, studies on analogous 5-methyl-3-phenylisoxazole-4-carboxamides reveal potent cytotoxic activity against a range of cancer cell lines. The substitution pattern on the N-phenyl ring of the carboxamide and the 3-phenyl ring of the isoxazole core plays a critical role in determining potency and selectivity.
Table 1: Anticancer Activity of Selected Isoxazole Carboxamide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Lead Compound | This compound | - | No Data Available | - |
| Compound 2a | N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide | Colo205 | 9.179 | [6] |
| HepG2 | 7.55 | [6] | ||
| Compound 2e | 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–carboxamide | B16F1 (Melanoma) | 0.079 | [6] |
| Compound 129 | Phenyl-isoxazole–carboxamide analogue | HeLa | 0.91 ± 1.03 | [7] |
Expert Insights on Structure-Activity Relationship (SAR):
The data in Table 1 suggests that the substitution on the N-phenyl ring of the carboxamide significantly influences anticancer activity. For instance, the trifluoromethoxy group in Compound 2e confers potent activity against melanoma cells.[6] The presence of electron-withdrawing groups on the phenyl rings can enhance the cytotoxic effects of these compounds.[1] The 2-methoxy substitution on the 3-phenyl ring of our lead compound is an interesting feature that warrants investigation, as methoxy groups have been shown to enhance the anticancer activity of some isoxazole derivatives.[1]
Modulation of AMPA Receptors
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system. Their overactivation can lead to excitotoxicity and is implicated in neurological disorders and chronic pain.[3][4] Isoxazole-4-carboxamide derivatives have been identified as potent modulators of AMPA receptors.[3][4]
Table 2: Inhibitory Activity of Isoxazole Carboxamide Derivatives on AMPA Receptors
| Compound ID | Structure | Receptor Subtype | IC50 (µM) | Reference |
| Lead Compound | This compound | - | No Data Available | - |
| ISX-11 | Fluorophenyl-isoxazole-carboxamide derivative | GluA2 | 4.4 | [8] |
| GluA2/3 | 4.62 | [8] | ||
| ISX-8 | Fluorophenyl-isoxazole-carboxamide derivative | GluA2 | 4.6 | [8] |
| GluA2/3 | 4.79 | [8] |
Expert Insights on Neuromodulatory Potential:
The potent inhibitory effects of compounds like ISX-11 and ISX-8 on GluA2-containing AMPA receptors highlight the therapeutic potential of this chemical class for conditions such as Parkinson's disease and chronic pain.[3][8] The presence of fluorophenyl, methoxy, and tert-butyl substituents has been noted as important for achieving good pharmacodynamic and pharmacokinetic properties in AMPA receptor modulators.[8] The 2-methoxyphenyl group in the lead compound could contribute to favorable interactions within the ligand-binding domain of the AMPA receptor.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[9][10]
While direct data for the lead compound is unavailable, related isoxazole derivatives have shown promising results in in vivo models of inflammation.
Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound ID | Structure | Assay | % Edema Inhibition | Reference |
| Lead Compound | This compound | - | No Data Available | - |
| Compound 5b | Substituted isoxazole derivative | Carrageenan-induced rat paw edema (2h) | 75.68 | [10] |
| Compound 5c | Substituted isoxazole derivative | Carrageenan-induced rat paw edema (2h) | 74.48 | [10] |
| Compound 5d | Substituted isoxazole derivative | Carrageenan-induced rat paw edema (2h) | 71.86 | [10] |
Expert Insights on Anti-inflammatory Mechanism:
The anti-inflammatory activity of isoxazole derivatives is often attributed to their ability to inhibit COX enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[10] Molecular docking studies have suggested that these compounds can bind effectively to the active site of COX-2.[10] The nature and position of substituents on the aryl rings are critical for this activity, with methoxy groups at the para position showing strong potency in some series.[9]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the methodologies for the synthesis and biological evaluation of isoxazole carboxamide derivatives, based on established protocols from the literature.
General Synthesis of 5-Amino-3-aryl-isoxazole-4-carboxamides
The synthesis of 5-amino-3-aryl-isoxazole-4-carboxamides typically involves a multi-step process. A general and efficient method is the reaction of aryl isothiocyanates with sodium ethyl cyanoacetate, followed by cyclization with hydroxylamine.[11]
Step-by-step Protocol:
-
Synthesis of Ethyl Arylthiocarbamoyl-cyanoacetates: To a solution of sodium ethoxide in absolute ethanol, add ethyl cyanoacetate and stir at room temperature. To this mixture, add the desired aryl isothiocyanate and continue stirring to yield the ethyl arylthiocarbamoyl-cyanoacetate intermediate.[11]
-
Synthesis of 5-Aminoisoxazoles: The intermediate from step 1 is then refluxed with hydroxylamine hydrochloride in aqueous ethanol to afford the corresponding 5-amino-3-(arylamino)isoxazole-4-carboxylate.[11]
-
Amide Formation: The ester can then be converted to the primary carboxamide through standard amidation procedures.
Caption: General synthesis workflow for 5-amino-3-aryl-isoxazole-4-carboxamides.
In Vitro Anticancer Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Step-by-step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow for the in vitro MTT anticancer assay.
Electrophysiological Recordings for AMPA Receptor Modulation
The effect of compounds on AMPA receptor activity can be assessed using the whole-cell patch-clamp technique on cells expressing specific AMPA receptor subunits (e.g., HEK293 cells).[3]
Step-by-step Protocol:
-
Cell Preparation: Culture and transfect HEK293 cells with the desired AMPA receptor subunit cDNAs.
-
Patch-Clamp Recording: Obtain whole-cell recordings from single cells using a patch-clamp amplifier.
-
Compound Application: Apply AMPA to induce a current, followed by co-application of AMPA and the test compound.
-
Data Acquisition: Record the peak current amplitude, deactivation, and desensitization kinetics.
-
Data Analysis: Analyze the changes in current and kinetics to determine the modulatory effect of the compound.
Signaling Pathways
Putative Anticancer Signaling Pathway
Many isoxazole derivatives exert their anticancer effects by inducing apoptosis. This often involves the activation of caspase cascades and the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Caption: A potential signaling pathway for apoptosis induction by isoxazole derivatives.
Conclusion and Future Directions
The 5-amino-3-aryl-isoxazole-4-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. While direct experimental data for this compound is currently lacking, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule with possible applications in oncology, neurology, and inflammatory diseases.
The structure-activity relationships highlighted in this guide indicate that the substitution patterns on the aryl rings are key determinants of biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile. Further optimization of this lead structure, guided by the insights provided herein, could lead to the discovery of potent and selective drug candidates.
References
- A review of isoxazole biological activity and present synthetic techniques. (URL not available)
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed. [Link]
-
Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. The Hebrew University of Jerusalem. [Link]
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL not available)
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. PMC. [Link]
-
Effects of Isoxazole-4-carboxamide derivatives on AMPA... ResearchGate. [Link]
-
Anti-inflammatory activity of N-isoxazole-bound 2-mercaptobenzimidazoles (6a-l). ResearchGate. [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]
-
5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. PubMed. [Link]
- Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. (URL not available)
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [Link]
-
Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PMC. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
-
Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. PubMed. [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. PubMed. [Link]
-
1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN. [Link]
-
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating the In Vivo Target Engagement of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
This guide provides a comprehensive comparison of leading methodologies for validating the in vivo target engagement of novel small molecules, using the hypothetical compound 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide as a case study. For researchers in drug development, confirming that a therapeutic candidate interacts with its intended target within a living organism is a pivotal step.[1] This confirmation, known as target engagement, is essential for validating a compound's mechanism of action and correlating target modulation with a therapeutic response.[2]
The selection of an appropriate validation method is a critical decision in the drug discovery pipeline, contingent on factors such as the nature of the target, available resources, and the specific biological questions being addressed.[1] This document will delve into three powerful and widely adopted techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling. We will explore their underlying principles, provide detailed experimental workflows, and compare their respective strengths and limitations.
Comparative Overview of In Vivo Target Engagement Methodologies
The ability to directly measure a drug's interaction with its target in a physiological setting provides invaluable data for decision-making throughout the drug development process.[3] The three techniques discussed below offer distinct approaches to achieving this, each with its own set of advantages and challenges.
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | Non-invasive imaging of a radiolabeled ligand's distribution and its displacement by the drug candidate.[4] | Measures the thermal stabilization of a target protein upon drug binding in tissue samples.[5] | Covalent cross-linking of a drug-derived probe to its target protein upon photoactivation for subsequent identification.[6] |
| Invasiveness | Non-invasive in vivo imaging.[2] | Ex vivo analysis of tissue samples.[7] | Ex vivo analysis following in vivo administration and irradiation.[6] |
| Requirement for Specialized Probe | Yes, a positron-emitting radioligand is required.[8] | No, it can be performed with the unlabeled drug.[5] | Yes, a photo-reactive and tagged version of the drug is needed.[9] |
| Target Identification | Requires a known target for which a radioligand can be developed. | Requires a known target and a corresponding antibody for detection (e.g., Western blot). | Can identify unknown targets.[10] |
| Data Output | Quantitative measures of target occupancy in specific tissues over time.[11] | A thermal shift (ΔTm) indicating target stabilization.[12] | Identification of the target protein(s) via mass spectrometry.[13] |
| Throughput | Lower throughput, resource-intensive. | Higher throughput potential, especially with advanced detection methods.[14] | Lower throughput, requires specialized chemistry and proteomics expertise. |
Positron Emission Tomography (PET): Visualizing Target Occupancy
PET is a powerful, non-invasive imaging technique that allows for the quantitative assessment of target engagement in real-time within a living organism.[8] This method is particularly valuable in clinical and preclinical studies for determining the relationship between drug dosage, plasma concentration, and target occupancy.[4]
Experimental Workflow for PET
The successful application of PET for target engagement hinges on the development of a suitable radiotracer that binds to the target of interest.
Protocol for PET-Based Target Engagement
-
Radioligand Synthesis: A high-affinity ligand for the target is labeled with a positron-emitting isotope, such as ¹⁸F. If the target of this compound is known and a suitable PET ligand exists, this can be used. Otherwise, the compound itself could potentially be radiolabeled.
-
Animal Model Preparation: An appropriate animal model is selected. For neurodegenerative disease studies, for example, transgenic mouse models are often used.[15]
-
Dosing: Animals are treated with either the vehicle or varying doses of this compound.
-
Radiotracer Administration: Following a predetermined pretreatment period, the radiotracer is administered, typically via intravenous injection.
-
PET Imaging: The animal is placed in a PET scanner, and dynamic images are acquired over a period of time to track the distribution and binding of the radiotracer.
-
Data Analysis: The uptake of the radiotracer in the target tissue is quantified. Target occupancy is then calculated by measuring the reduction in radiotracer binding in the drug-treated animals compared to the vehicle-treated controls.[16]
Cellular Thermal Shift Assay (CETSA): Detecting Target Stabilization
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[5] Upon binding, a drug can increase the thermal stability of its target protein. This change can be detected and quantified, providing direct evidence of target engagement within cells and tissues.[14]
Experimental Workflow for CETSA
A key advantage of CETSA is that it can be performed using the unlabeled drug candidate, making it a versatile tool in early drug discovery.[17]
Protocol for In Vivo CETSA
-
Animal Dosing: A cohort of animals is treated with this compound, while a control group receives the vehicle.[7]
-
Tissue Harvesting: At a time point determined by the compound's pharmacokinetics, animals are euthanized, and the target tissues are rapidly excised and flash-frozen.
-
Sample Preparation: Tissues are homogenized and lysed. The lysate is then divided into several aliquots.
-
Thermal Challenge: Each aliquot is heated to a specific temperature for a short period (e.g., 3 minutes) across a defined temperature range.
-
Separation of Soluble and Aggregated Proteins: The heated samples are centrifuged to pellet the denatured and aggregated proteins.
-
Quantification of Soluble Protein: The amount of the target protein remaining in the supernatant is quantified using methods such as Western blotting or mass spectrometry.[18]
-
Data Analysis: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the drug-treated samples indicates target stabilization and thus, target engagement.
Photoaffinity Labeling: Identifying the Molecular Target
Photoaffinity labeling is a powerful chemical biology technique used to identify the direct binding partners of a small molecule in a complex biological system.[6] This method is particularly useful when the target of a compound is unknown. It involves a chemically modified version of the compound that, upon exposure to UV light, forms a covalent bond with its binding partner.[9]
Experimental Workflow for Photoaffinity Labeling
The success of this technique relies on the careful design of a photoaffinity probe that retains the biological activity of the parent compound.[19]
Protocol for Photoaffinity Labeling
-
Probe Design and Synthesis: A derivative of this compound is synthesized to include two key functionalities: a photoreactive group (such as a diazirine) and a reporter tag for enrichment (like biotin or an alkyne for click chemistry).[10]
-
In Vivo Administration: The photoaffinity probe is administered to the animal model.
-
Photo-Crosslinking: After allowing time for the probe to distribute and bind to its target, the target tissue is exposed to UV light to activate the photoreactive group, forming a covalent bond between the probe and its target protein.
-
Tissue Lysis and Enrichment: The tissue is harvested and lysed. The protein-probe complexes are then enriched from the lysate using the reporter tag (e.g., streptavidin beads for a biotin tag).
-
Target Identification: The enriched proteins are identified using mass spectrometry.[13] A successful experiment will identify the specific protein(s) that this compound binds to.
Conclusion
Validating the in vivo target engagement of a novel compound like this compound is a critical step in its development as a potential therapeutic. The choice of methodology—be it the quantitative and non-invasive imaging of PET, the direct biophysical measurement of CETSA, or the powerful target identification capabilities of photoaffinity labeling—will depend on the specific goals of the study and the resources available. Each of these techniques, when applied rigorously, can provide the crucial evidence needed to confidently advance a compound through the drug discovery pipeline.
References
- Vertex AI Search. Target engagement markers to take the right drug to the market – PET tracers.
- Rabiner, I., et al. The application of positron emission tomography (PET) imaging in CNS drug development. Dialogues in Clinical Neuroscience.
- BenchChem.
- Steiner, S., et al. Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today.
- Antaros Medical. New models developed to enable target engagement clinical trials using only one PET scan.
- Taconic Biosciences. Using Animal Models for Drug Development.
- Gad, H., et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- Creative Biolabs.
- Nomura, D. K., et al. Determining target engagement in living systems.
- Marshall, A., et al. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor. BMC Pulmonary Medicine.
- Taconic Biosciences. The Role of Mouse Models in Drug Discovery.
- Biocytogen. Animal Models & Cell Lines.
- Robers, M. B., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Wong, D. F., et al. Positron Emission Tomography Imaging: A Quantitative Biomarker in CNS Drug Development. American Pharmaceutical Review.
- Dubinsky, L., et al. Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.
- Martí-Centelles, V., et al. Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Chemistry.
- Almqvist, H., et al. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry.
- Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery.
- Ball, K., et al. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Labtoo.
- Robers, M. B., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science.
- Discovery On Target.
- Parker, C. G., et al. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology.
- Cisar, J. S., et al. Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry.
- Smith, E., et al.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antarosmedical.com [antarosmedical.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. annualreviews.org [annualreviews.org]
- 6. mdpi.com [mdpi.com]
- 7. pelagobio.com [pelagobio.com]
- 8. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. antarosmedical.com [antarosmedical.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 16. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Independent Verification of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide's Therapeutic Potential as a Novel STAT3 Inhibitor
Executive Summary
This guide provides a comprehensive framework for the independent verification of the therapeutic potential of the novel chemical entity, 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, hereafter referred to as "Isoxazole Compound X." Publicly available information on this specific molecule is sparse, necessitating a rigorous, hypothesis-driven approach to its evaluation.[1] Based on the isoxazole carboxamide scaffold, which is present in various biologically active agents, we postulate a mechanism of action targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3][4][5][6][7]
The STAT3 pathway is a critical mediator of cell proliferation, survival, and differentiation.[8] Its aberrant, constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, making it a high-value target for therapeutic intervention.[9][10][11] This guide presents a direct comparison of Isoxazole Compound X with established STAT3 inhibitors, providing detailed experimental protocols to assess its potency, selectivity, and efficacy in relevant preclinical models.
Our comparative analysis will benchmark Isoxazole Compound X against two well-characterized small molecule STAT3 inhibitors:
-
Stattic: The first non-peptidic small molecule identified to selectively inhibit the STAT3 SH2 domain, preventing dimerization and nuclear translocation.[8][12][13][14]
-
S3I-201 (NSC 74859): A chemical probe inhibitor that disrupts STAT3-STAT3 complex formation and DNA-binding activity.[15][16]
The methodologies described herein are designed to be self-validating, incorporating essential controls and logical workflows to ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.
Putative Mechanism of Action: Targeting the STAT3 Signaling Pathway
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like Janus kinases (JAKs), undergoes phosphorylation at a critical tyrosine residue (Tyr705).[11][17] This phosphorylation event triggers the formation of STAT3 homodimers, which then translocate to the nucleus to regulate the expression of genes involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-xL, survivin), and angiogenesis.[8][11][16] Constitutive activation of this pathway is a key oncogenic driver.[18]
We hypothesize that Isoxazole Compound X interferes with one of the key steps in this cascade. The experimental framework below is designed to test this hypothesis by pinpointing its molecular target and evaluating its downstream cellular consequences.
Caption: Putative STAT3 signaling pathway and points of inhibition.
Comparative In Vitro Evaluation: A Step-by-Step Verification Workflow
To rigorously assess the therapeutic potential of Isoxazole Compound X, a tiered in vitro testing strategy is essential. This workflow is designed to first confirm target engagement and then to characterize the functional cellular consequences of target inhibition.
Caption: Tiered experimental workflow for inhibitor validation.
Tier 1: Target Engagement & Potency
Objective: To determine if Isoxazole Compound X directly inhibits STAT3 phosphorylation and to quantify its potency (IC50) in a cellular context.
Protocol 1: In Vitro STAT3 Phosphorylation Assay
-
Rationale: This cell-free assay determines if the compound directly inhibits the enzymatic phosphorylation of STAT3, isolating the interaction from cellular uptake or efflux mechanisms.[19][20]
-
Methodology:
-
Recombinant human STAT3 protein is incubated with an active upstream kinase (e.g., JAK2 or EGFR kinase domain) in a kinase reaction buffer.[19]
-
The reaction includes [γ-32P]ATP to allow for radiographic detection of phosphorylation.
-
A dose-response curve of Isoxazole Compound X, Stattic, and S3I-201 is added to the reactions. A DMSO vehicle control is run in parallel.
-
Reactions are incubated at 30°C for 60 minutes and then stopped by adding SDS-PAGE loading buffer.
-
Proteins are separated by SDS-PAGE, the gel is dried, and phosphorylation is visualized by autoradiography.
-
Band intensity is quantified to determine the concentration-dependent inhibition of STAT3 phosphorylation.
-
Protocol 2: Cellular Phospho-STAT3 (Tyr705) Assay
-
Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit STAT3 phosphorylation in a relevant cellular environment. We will use the MDA-MB-231 triple-negative breast cancer cell line, which exhibits high constitutive STAT3 activation.[21]
-
Methodology (HTRF-based):
-
Plate MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of Isoxazole Compound X and controls (Stattic, S3I-201, DMSO vehicle) for 2-4 hours.
-
Lyse the cells directly in the plate according to the manufacturer's protocol for a homogenous time-resolved fluorescence (HTRF) assay kit (e.g., Cisbio, Revvity).[22]
-
Add the HTRF antibody cocktail, which includes a Europium cryptate-labeled anti-STAT3 antibody and an XL665-labeled anti-phospho-STAT3 (Tyr705) antibody.
-
Incubate and read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated STAT3.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
| Compound | Predicted IC50 (p-STAT3 HTRF) | Comparator Rationale |
| Isoxazole Compound X | To be determined | Test Article |
| Stattic | ~5-10 µM | Well-established, cell-permeable STAT3 SH2 domain inhibitor.[13][14] |
| S3I-201 (NSC 74859) | ~80-100 µM | Known STAT3 inhibitor, though some reports suggest off-target activity.[15][23][24] |
| Vehicle (DMSO) | No inhibition | Negative control for solvent effects. |
Tier 2: Cellular Function & Selectivity
Objective: To confirm that inhibition of STAT3 phosphorylation translates into reduced transcriptional activity and selective anti-proliferative effects in STAT3-dependent cancer cells.
Protocol 3: STAT3 Reporter Gene Assay
-
Rationale: This assay directly measures the transcriptional activity of STAT3, providing a functional readout of pathway inhibition.
-
Methodology:
-
Use a stable cell line, such as HEK293-STAT3-luciferase reporter cells, which contain a firefly luciferase gene under the control of STAT3-responsive elements.[25][26][27][28][29]
-
Seed cells in a 96-well plate. The following day, pre-treat with a dose-response of Isoxazole Compound X and controls for 1 hour.
-
Stimulate STAT3 activation with a known agonist, such as Interleukin-6 (IL-6), for 6 hours.
-
Add a luciferase substrate (e.g., ONE-Step Luciferase Assay System) and measure luminescence.[26]
-
A decrease in luminescence indicates inhibition of STAT3 transcriptional activity. Calculate IC50 values.
-
Protocol 4: Comparative Cell Viability Assay
-
Rationale: To demonstrate selectivity, the compound should preferentially inhibit the growth of cancer cells with high STAT3 activity while having less effect on cells where the pathway is not a primary driver of proliferation.
-
Methodology:
-
Cell Lines:
-
Seed cells in 96-well plates and treat with serial dilutions of Isoxazole Compound X and controls for 72 hours.
-
Assess cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate GI50 (concentration for 50% growth inhibition) values for each cell line. A significantly lower GI50 in STAT3-dependent lines indicates selectivity.
-
| Compound | Predicted GI50 (MDA-MB-231) | Predicted GI50 (HL-60) | Selectivity Index (GI50 HL-60 / GI50 MDA-MB-231) |
| Isoxazole Compound X | To be determined | To be determined | >10x desired |
| Stattic | ~10 µM | >50 µM | ~5x |
| S3I-201 (NSC 74859) | ~100 µM | >100 µM | ~1x |
| Doxorubicin (Control) | ~0.1 µM | ~0.05 µM | ~0.5x (Non-selective cytotoxin) |
Independent In Vivo Verification: Xenograft Efficacy Model
Objective: To evaluate the anti-tumor efficacy of Isoxazole Compound X in a validated animal model.
Protocol 5: MDA-MB-231 Xenograft Mouse Model
-
Rationale: The MDA-MB-231 xenograft model is a standard and robust platform for testing the in vivo efficacy of compounds targeting triple-negative breast cancer, a subtype often driven by STAT3 signaling.[32][33]
-
Methodology:
-
Animal Model: Female athymic nude or SCID mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 MDA-MB-231 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.[34][35][36]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO/PEG300/Tween80/Saline).[15]
-
Isoxazole Compound X (e.g., 5-10 mg/kg, daily, intraperitoneal injection - dose to be determined by MTD studies).
-
Stattic (positive control, e.g., 5-10 mg/kg, daily, i.p.).
-
S3I-201 (positive control, e.g., 5 mg/kg, every 2-3 days, i.v. or i.p.).[15]
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (~1500 mm³) or after a fixed duration (e.g., 21-28 days).
-
Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Analyze for tumor growth inhibition (TGI). Optional: Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-STAT3).
-
References
-
Schust, J. et al. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemical Biology, 13(11), 1235-42. [Link]
-
He, L. et al. (2020). Allosteric inhibitors of the STAT3 signaling pathway. Acta Pharmaceutica Sinica B, 10(3), 447-459. [Link]
-
Biotech Blog. (2024). What are STAT3 inhibitors and how do they work?. [Link]
-
Deng, J. et al. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Cancer Drug Targets, 7(1), 91-107. [Link]
-
Furtek, S. L. et al. (2016). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 12(5), 4499-4506. [Link]
-
Siddiquee, K. et al. (2007). Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. Proceedings of the National Academy of Sciences, 104(18), 7391-7396. [Link]
-
He, L. et al. (2016). Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitor, S3I-201, Acts as a Potent and Non-Selective Alkylating Agent. PLoS One, 11(4), e0153219. [Link]
-
He, L. et al. (2016). Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent. PLoS One, 11(4), e0153219. [Link]
-
Lim, H. K. et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 8(15), 940. [Link]
-
Sivanand, S. et al. (2017). Genetically diverse mouse platform to xenograft cancer cells. Disease Models & Mechanisms, 10(10), 1263-1270. [Link]
-
Bio-protocol. Mouse xenograft model. [Link]
-
Bio-protocol. Xenograft mouse model in vivo study and tumor tissue analysis. [Link]
-
ResearchGate. How to generated MDA-MB-231 Xenograft Model?. [Link]
-
Zhang, X. et al. (2023). Discovery of novel STAT3 inhibitors with anti-breast cancer activity: structure-based virtual screening, molecular dynamics and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210543. [Link]
-
Boster Biological Technology. STAT3 Luciferase Reporter-HEK293 Cell Line. [Link]
-
Laurila, N. et al. (2020). Identification of novel regulators of STAT3 activity. PLoS One, 15(3), e0230537. [Link]
-
Page, B. D. G. et al. (2011). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. Bioorganic & Medicinal Chemistry Letters, 21(19), 5735-5739. [Link]
-
Timofeeva, O. A. et al. (2013). Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. PLoS One, 8(7), e69152. [Link]
-
Wang, Y. et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry, 11, 1282276. [Link]
-
BPS Bioscience. STAT3 Luciferase Reporter HEK293 Cell Line. [Link]
-
BPS Bioscience. STAT3 Reporter Kit (STAT3 Signaling Pathway). [Link]
-
Schaefer, T. S. et al. (1997). In vitro activation of Stat3 by epidermal growth factor receptor kinase. Journal of Biological Chemistry, 272(51), 32254-32259. [Link]
-
BPS Bioscience. STAT3 Luciferase Reporter THP-1 Cell Line. [Link]
-
Khan, I. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19520-19533. [Link]
-
Wiegard, A. & Axmann, I. M. (2017). In vitro phosphorylation assay. protocols.io. [Link]
-
Köhler, N. et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102517. [Link]
-
Derkacz, S. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
-
Abusharkh, A. et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Chemistry & Biodiversity, 22(3), e202500392. [Link]
-
Abusharkh, A. et al. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. Chemistry & Biodiversity, 22(3), e202500392. [Link]
-
Maczynski, M. et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 349-358. [Link]
-
Moore, P. F. et al. (1985). 4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]. Journal of Medicinal Chemistry, 28(5), 658-662. [Link]
Sources
- 1. 933940-12-6|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide (EVT-2982891) | 919751-64-7 [evitachem.com]
- 7. 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Allosteric inhibitors of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Stattic | Cell Signaling Technology [cellsignal.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. In vitro activation of Stat3 by epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. Discovery of novel STAT3 inhibitors with anti-breast cancer activity: structure-based virtual screening, molecular dynamics and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bosterbio.com [bosterbio.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. biomol.com [biomol.com]
- 30. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 33. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bio-protocol.org [bio-protocol.org]
- 35. bio-protocol.org [bio-protocol.org]
- 36. researchgate.net [researchgate.net]
Comparative Benchmarking of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide Against Novel CB1 Receptor Ligands
A Senior Application Scientist's Guide to In Vitro Characterization
This guide provides a comprehensive framework for the comparative evaluation of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, a novel isoxazole derivative, against the established competitor AM-251. The focus is on characterizing these compounds as potential antagonists or inverse agonists of the Cannabinoid Receptor 1 (CB1), a key G protein-coupled receptor (GPCR) in the central nervous system.
Introduction: The Rationale for Benchmarking
The Cannabinoid Receptor 1 (CB1) is a critical therapeutic target for a range of pathological conditions, including obesity, metabolic syndrome, and neurodegenerative diseases.[1] The development of novel CB1 receptor modulators requires rigorous characterization to determine their potency, selectivity, and mechanism of action relative to existing compounds. This compound belongs to the isoxazole class of heterocyclic compounds, which have shown diverse pharmacological activities.[2][3][4] This guide outlines a head-to-head comparison with AM-251, a well-characterized and selective CB1 receptor inverse agonist, to establish a clear performance benchmark.[5][6][7]
Mechanism of Action: CB1 Receptor Signaling
The CB1 receptor is a Gi/o-coupled GPCR.[8][9][10] Its activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Additionally, CB1 receptor activation modulates ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, which collectively leads to a reduction in neurotransmitter release.[8][10]
Antagonists block the receptor from being activated by agonists, while inverse agonists go a step further by reducing the receptor's basal, constitutive activity. This distinction is crucial in therapeutic development.
Figure 1: Simplified CB1 Receptor Signaling Pathway.
Comparative Benchmarking Workflow
A two-stage experimental approach is proposed to comprehensively benchmark our novel compound against AM-251. The first stage establishes binding affinity at the receptor, and the second stage elucidates the functional consequence of that binding.
Sources
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]
- 5. AM-251 (drug) - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, grounding procedural steps in the principles of chemical safety and regulatory compliance.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling disposal, it is crucial to understand the inherent risks associated with this compound and its structural analogs. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related isoxazole carboxamide derivatives provide a reliable hazard profile.
Analysis of analogs such as 5-Amino-3-(4-methoxyphenyl)isoxazole-4-carboxamide and methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate indicates the following potential hazards:
-
H302: Harmful if swallowed.[1]
These classifications mandate that this compound be treated as hazardous waste. Disposal into standard laboratory drains or municipal trash is strictly prohibited, as it can contaminate waterways and pose a risk to public health and the environment.[2][4] The primary disposal route for this category of chemical is through a licensed hazardous waste disposal facility, typically involving incineration at a controlled, high temperature to ensure complete destruction.[5]
Essential Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound, including during waste segregation and packaging. Adherence to these standards is a critical control measure to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation (H315).[1][2][3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles. | To protect against splashes and dust, preventing serious eye irritation (H319).[1][2][3] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or under a certified chemical fume hood. | To minimize inhalation of dust or aerosols that may cause respiratory irritation (H335).[1][2] |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol is designed to ensure compliance with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.[6][7]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[4][8]
-
Solid Waste:
-
Collect unreacted this compound powder, contaminated weigh boats, and gloves in a dedicated, clearly labeled plastic bag or container.
-
This container should be lined with a clear plastic bag.[9]
-
-
Contaminated Sharps:
-
Needles, syringes, or glass pipettes contaminated with the compound must be placed in a designated, puncture-proof sharps container.
-
-
Liquid Waste (Solutions):
Step 2: Containerization and Labeling
All waste containers must be in good condition, compatible with the chemical, and securely sealed when not in use.[4][10] Labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[11]
Your hazardous waste label must include:
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.[8]
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed"). Pictograms for these hazards are highly recommended.[11]
-
The accumulation start date (the date the first drop of waste is added). This is critical for tracking storage time limits.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored.[4][5]
-
The SAA must be under the control of laboratory personnel.[6]
-
Keep waste containers closed at all times, except when adding waste.
-
Store the waste container in a secondary containment bin to prevent spills from spreading.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10][11]
Step 4: Transfer and Final Disposal
Once the waste container is full or has been in the SAA for the designated time limit (typically up to one year for partially filled containers), it must be moved for disposal.[4]
-
Arrange for the transfer of the sealed and labeled container to your institution's Central Accumulation Area (CAA) or directly for pickup by a licensed hazardous waste contractor.
-
The final disposal of this compound must be conducted by an approved and licensed waste disposal company.[2][13] The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for isoxazole carboxamide waste.
References
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
-
EnSafe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
-
American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Medical Laboratory Observer (MLO). (n.d.). Laboratory Waste Management: The New Regulations. [Link]
-
UL Solutions. (2022, August 18). Safety Data Sheet. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. [Link]
-
University of Oklahoma. (2025). EHSO Manual 2025-2026: Hazardous Waste. [Link]
-
Pharmaguideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. [Link]
-
PubMed Central (PMC). (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. [Link]
-
National Institutes of Health (NIH). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. connmaciel.com [connmaciel.com]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Essential Safety and Handling Guide for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information to maintain a safe and compliant laboratory environment. The following guidance is synthesized from best practices in chemical handling and data from structurally similar compounds.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to handling is mandated based on the hazard classifications of structurally related isoxazole and aromatic amide compounds. Data from analogous chemicals, such as Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate and 5-Amino-3-(2-chlorophenyl)isoxazole, indicate a consistent hazard profile.[1][2]
Anticipated Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
-
Acute Oral Toxicity (Category 4): May be harmful if swallowed.[2]
These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below to mitigate exposure risks.
Mandatory Personal Protective Equipment (PPE)
All personnel must use the appropriate PPE when handling this compound, particularly when handling the solid powder or preparing solutions. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Change gloves frequently and immediately if contaminated.[4][5] | To prevent direct skin contact and potential irritation.[1] |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards.[4][6] | To protect eyes from dust particles and splashes, preventing serious irritation.[1] |
| Face shield | To be used in conjunction with goggles when there is a significant risk of splashing or aerosol generation.[4][7] | Provides an additional layer of protection for the entire face. | |
| Body Protection | Laboratory coat or disposable gown | Should be buttoned and have long sleeves.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or when aerosol generation is possible.[4][7] | To prevent inhalation of fine particulates that may cause respiratory irritation.[1][3] |
Safe Handling and Operations Workflow
A systematic approach is crucial for the safe handling of this compound. The following workflow must be followed for all procedures involving this compound.
Engineering Controls and Preparation
-
Designated Area: All weighing and initial handling of the solid compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure.
-
Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[1]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Step-by-Step Handling Protocol
-
Gather Materials: Assemble all necessary equipment, solvents, and the compound within the containment unit (fume hood).
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. Use a spatula for transfers and handle containers with care.
-
Solution Preparation:
-
Add the desired solvent to the vessel containing the weighed powder.
-
Seal the container and agitate to dissolve the compound. Sonication may be used if necessary.
-
Once fully dissolved, the risk of airborne particulate exposure is significantly reduced. Standard PPE (gloves, lab coat, eye protection) is still required for handling the solution.
-
The following diagram illustrates the mandatory workflow for safely handling the compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[8][9]
Waste Segregation and Containment
-
Solid Waste: Collect unused solid compound, contaminated gloves, weigh papers, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[6] The container should be made of a material compatible with organic compounds.[9]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled hazardous waste container for liquid organic waste. Do not pour down the drain.[8]
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag detailing the contents, including the full chemical name.[6]
Disposal Procedure
-
Segregate Waste: At the point of generation, separate solid and liquid waste into their respective approved containers.[6]
-
Container Management: Keep waste containers closed except when adding waste. Store in a well-ventilated area, away from incompatible materials.[6]
-
Collection: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.[6][10]
Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][11][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][11][12] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[11][13] |
References
- SAFETY DATA SHEET. (2022-08-18). [Source Redacted for Privacy].
- 4 - SAFETY D
- Personal protective equipment for handling Metiamide. (2025-12). BenchChem.
- Personal Protective Equipment (PPE).CHEMM.
- SAFETY DATA SHEET. (2025-12-24). Fisher Scientific.
- Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals. (2025). BenchChem.
- Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
- Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate Safety Data Sheet.AK Scientific, Inc..
- Chemical Safety: Personal Protective Equipment.[Source Redacted for Privacy].
- Recommended PPE to handle chemicals.Bernardo Ecenarro.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Source Redacted for Privacy].
- 5-Amino-3-(2-chlorophenyl)isoxazole Safety Data Sheet. (2024-11-01). Angene Chemical.
- 5-Amino-3-(4-fluorophenyl)isoxazole Safety Data Sheet.TCI Chemicals.
- 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE Safety Data Sheets.Echemi.
- SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium.Pharma Guideline.
- Imidazole - Waste accumulation and disposal procedures. (2025-02-28). University of Washington.
Sources
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. images.thdstatic.com [images.thdstatic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
